1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-4,5-dihydroimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-7-2-4(5(8)9)6-3-7/h3-4H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVVSXUNUZSZBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601811 | |
| Record name | 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17289-23-5 | |
| Record name | 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid: Addressing a Data Gap
A Note to the Researcher: Information regarding the specific compound 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid (CAS No. 17289-23-5) is notably scarce in publicly available scientific literature and chemical databases. While its basic identifiers have been confirmed, detailed experimental protocols, in-depth characterization, and specific applications in drug development remain largely undocumented.
This guide will provide the confirmed identifiers for this compound. In lieu of extensive data on this specific molecule, we will present a comprehensive overview of its close structural analog, 1-Methyl-1H-imidazole-4-carboxylic acid (CAS No. 41716-18-1) . The information on this aromatic counterpart, for which there is a wealth of data, can offer valuable context and potential starting points for research into the dihydro-variant.
Part 1: Core Identifiers of this compound
While detailed experimental data is limited, the fundamental identifiers for this compound have been established.
| Identifier | Value |
| CAS Number | 17289-23-5 |
| Molecular Formula | C₅H₈N₂O₂ |
| Molecular Weight | 128.13 g/mol |
Part 2: A Comprehensive Look at the Aromatic Analog: 1-Methyl-1H-imidazole-4-carboxylic acid
Due to the limited information on the dihydro-variant, this section will focus on its well-documented aromatic analog, 1-Methyl-1H-imidazole-4-carboxylic acid. This compound serves as a crucial intermediate in various synthetic pathways.
Identifiers for 1-Methyl-1H-imidazole-4-carboxylic acid
| Identifier | Value | Source(s) |
| CAS Number | 41716-18-1 | [1][2] |
| Molecular Formula | C₅H₆N₂O₂ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Appearance | Grayish-white or off-white solid | [3] |
| Melting Point | 248-252 °C (decomposes) |
Chemical Structure
Caption: Chemical structure of 1-Methyl-1H-imidazole-4-carboxylic acid.
Synthesis of 1-Methyl-1H-imidazole-4-carboxylic acid
A common synthetic route to 1-Methyl-1H-imidazole-4-carboxylic acid involves a two-step process starting from 1-methyl-4,5-dicyanoimidazole.[3]
Step 1: Hydrolysis of 1-methyl-4,5-dicyanoimidazole
The initial step involves the vigorous hydrolysis of 1-methyl-4,5-dicyanoimidazole in the presence of a strong base, such as sodium hydroxide, under reflux conditions. This is followed by acidification to a pH of approximately 2 with a strong acid like hydrochloric acid. The resulting intermediate is 1-methyl-4,5-imidazoledicarboxylic acid.[3]
Step 2: Decarboxylation
The 1-methyl-4,5-imidazoledicarboxylic acid intermediate is then heated in a high-boiling point solvent like N,N-dimethylacetamide. This leads to decarboxylation, yielding the final product, 1-Methyl-1H-imidazole-4-carboxylic acid.[3]
Caption: Synthesis workflow for 1-Methyl-1H-imidazole-4-carboxylic acid.
Applications in Organic Synthesis and Medicinal Chemistry
1-Methyl-1H-imidazole-4-carboxylic acid is primarily utilized as an intermediate in the synthesis of more complex molecules.[3] Its carboxylic acid functional group allows for a variety of chemical transformations, including:
-
Esterification: Reaction with alcohols to form esters.
-
Acyl Chloride Formation: Conversion to the corresponding acyl chloride using reagents like oxalyl chloride. This acyl chloride is a highly reactive intermediate for forming amides and esters.[3]
-
Amide Coupling: Reaction with amines to form amide bonds, a key linkage in many biologically active molecules.
These transformations make it a valuable building block for creating libraries of compounds for drug discovery and for synthesizing bioactive molecules and hormones.[2][3]
Part 3: The Imidazole Scaffold in Drug Development
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[4][5] This is due to its unique electronic properties and its ability to engage in various biological interactions.
-
Biological Significance: The imidazole ring is a core component of the essential amino acid histidine and is involved in many enzymatic reactions.[4]
-
Pharmacological Activities: Imidazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4]
-
Drug Design: The imidazole nucleus is a key feature in the design of new therapeutic agents. For instance, derivatives of 1,5-diaryl-1H-imidazole-4-carboxylic acids have been investigated as inhibitors of the interaction between HIV-1 integrase and LEDGF/p75.[6]
Caption: The central role of the imidazole scaffold in drug discovery.
Conclusion
While a comprehensive technical profile of this compound remains to be established in the scientific literature, its fundamental identifiers are known. The extensive data available for its aromatic analog, 1-Methyl-1H-imidazole-4-carboxylic acid, provides a valuable foundation for researchers interested in the dihydro-variant. The established importance of the imidazole scaffold in medicinal chemistry suggests that this compound and its derivatives could be of significant interest for future drug discovery efforts. Further research is warranted to elucidate the synthesis, properties, and potential applications of this specific dihydroimidazole compound.
References
[3] What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid? - FAQ. (URL not available) [1] 1-Methyl-1H-imidazole-4-carboxylic acid synthesis - ChemicalBook. (URL not available) [4] Panday, D., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10), 253-273. (URL not available) [6] Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2021). Molecules, 26(20), 6248. [Link] [7] this compound. (URL not available) [8] CAS 17289-23-5 1-Methyl-2-imidazoline-4-carboxylic acid - Alfa Chemistry. (URL not available) [9] CAS NO. 17289-23-5 | this compound - Arctom. (URL not available) [10] CAS 17289-23-5 | this compound - Alchem Pharmtech. (URL not available) [11] this compound - CymitQuimica. (URL not available) [12] Products - 2a biotech. (URL not available) [13] 1-Methyl-1H-imidazole-4-carboxylic acid CAS#: 41716-18-1; ChemWhat Code: 452696. (URL not available) [14] 1-Methylimidazole-4-carboxylic acid 97 41716-18-1 - Sigma-Aldrich. (URL not available) [15] Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem. [Link] [5] de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link] [16] A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2017). J. App. Chem., 5(3). (URL not available) [17] Imidazole synthesis - Organic Chemistry Portal. (URL not available) [2] 1-Methyl-1H-imidazole-4-carboxylic acid | 41716-18-1 - ChemicalBook. (URL not available) 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent. (URL not available) What is 1H-Imidazole-4-carboxylic acid used for in organic synthesis? - FAQ - Guidechem. (URL not available) 1-METHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook. (URL not available) 1072-84-0|1H-Imidazole-4-carboxylic acid|BLD Pharm. (URL not available) 1H-Imidazole-4-carboxylic acid(1072-84-0) 1 H NMR - ChemicalBook. (URL not available) 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester | 17289-19-9 | FM31406 - Biosynth. (URL not available) Carboxylic Acid (Bio)Isosteres in Drug Design. (2012). Pharmaceuticals, 5(11), 1167-1191. [Link] Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. (2022). Regional blood circulation and microcirculation, 20(1), 55-60. [Link] Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (URL not available)
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An In-Depth Technical Guide to the Potential Biological Activity of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
Executive Summary
1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid is a novel heterocyclic compound for which no direct biological activity data has been published to date. However, a comprehensive analysis of its structural components—the 4,5-dihydro-1H-imidazole (imidazoline) core, an N-methyl substituent, and a C4-carboxylic acid group—reveals significant potential for therapeutic applications. This guide synthesizes data from structurally analogous compounds to build a hypothesis-driven framework for its investigation. The most compelling potential lies in the area of neuroscience, based on established evidence that the dihydroimidazole scaffold can exhibit dual-action alpha-2 adrenoceptor antagonism and serotonin reuptake inhibition, a highly sought-after profile for modern antidepressants[1]. Furthermore, the broader imidazole class is rich with compounds demonstrating extensive antimicrobial, anti-inflammatory, and antiplatelet activities, warranting a systematic screening approach. This document outlines the scientific rationale for these hypotheses and provides a detailed, phased research plan, including validated experimental protocols, to systematically characterize the bioactivity of this promising chemical entity.
Introduction and Structural Rationale
The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties[2][3][4][5]. The specific molecule of interest, this compound, belongs to the imidazoline subclass. While this specific N-methylated carboxylic acid derivative remains uncharacterized, its constituent parts provide a logical starting point for predicting its biological potential.
The central hypothesis of this guide is that the 4,5-dihydro-1H-imidazole core confers a predisposition for neurological targets, while the imidazole-4-carboxylic acid motif suggests potential for modulation of other pathways, including those related to microbial growth and platelet aggregation.
Caption: Logical flow from structural motifs to hypothesized activities.
Summary of Analog Activities
| Compound Class | Core Structure | Reported Biological Activity | Reference |
| 2-Substituted Imidazolines | 4,5-Dihydro-1H-imidazole | Alpha-2 Adrenoceptor Antagonism, Serotonin Reuptake Inhibition | [1] |
| Imidazole-4-Carboxylic Acid Derivatives | Imidazole-4-carboxylic acid | Antiplatelet (PAF, ADP, COX-1 antagonism) | [6] |
| General Imidazole Derivatives | Imidazole | Antibacterial, Antifungal, Antiviral, Anti-inflammatory | [2][4][7][8] |
Proposed Research and Development Plan
A phased, systematic approach is required to validate these hypotheses and characterize the compound's biological profile.
Caption: A phased workflow for investigating biological activity.
Phase 1: Compound Synthesis and Foundational Profiling
-
Synthesis: Synthesize this compound. A potential route could be adapted from methods used for related imidazoles, such as the reaction of appropriate precursors with ethylenediamine and subsequent methylation and hydrolysis steps.[1]
-
Physicochemical Characterization: Experimentally determine key properties like lipophilicity (logP), acidity (pKa), and aqueous solubility. These parameters are critical for interpreting biological data and predicting bioavailability.[9]
Phase 2: In Vitro Screening (Detailed Protocols)
-
Objective: To determine the binding affinity (Ki) of the test compound for alpha-2 adrenoceptors.
-
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (e.g., [3H]Rauwolscine) for binding to receptors in a cell membrane preparation.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human alpha-2A adrenoceptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Setup: In a 96-well plate, add:
-
50 µL of assay buffer.
-
25 µL of [3H]Rauwolscine (at a final concentration near its Kd, e.g., 1-2 nM).
-
25 µL of the test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or vehicle for total binding controls. For non-specific binding, add a high concentration of a known unlabeled antagonist (e.g., 10 µM yohimbine).
-
100 µL of the membrane preparation (e.g., 10-20 µg protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters 3-4 times with ice-cold assay buffer.
-
Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
-
-
Objective: To determine the functional potency (IC50) of the test compound to inhibit serotonin uptake via the human serotonin transporter.
-
Principle: This assay measures the ability of the test compound to block the uptake of radiolabeled serotonin ([3H]5-HT) into cells expressing the serotonin transporter.
-
Methodology:
-
Cell Culture: Use a cell line stably expressing the human SERT (e.g., HEK293-hSERT). Plate the cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-15 minutes at 37°C with various concentrations of the test compound or a reference inhibitor (e.g., fluoxetine).
-
Uptake Initiation: Add [3H]5-HT (at a final concentration of ~10-20 nM) to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C. Non-specific uptake is determined in the presence of a high concentration of a known inhibitor or by conducting the assay at 4°C.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis & Counting: Lyse the cells with a lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Data Analysis: Calculate the specific uptake and plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.
-
-
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
-
Principle: The broth microdilution method is used to test a range of compound concentrations against a standardized inoculum of bacteria or fungi.
-
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive control wells (microbes, no compound) and negative control wells (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.
-
Conclusion
While this compound is currently an uncharacterized molecule, a rigorous analysis of its structural components points toward a high probability of valuable biological activity. The dihydroimidazoline core is a validated scaffold for CNS targets, particularly for dual-action antidepressant candidates.[1] Concurrently, the broader imidazole-carboxylic acid motif has a proven track record in antimicrobial and antiplatelet applications.[7][6] The proposed research plan provides a comprehensive, logical, and experimentally sound pathway to systematically explore these hypotheses. The successful identification of activity in any of these areas would establish this compound as a novel and valuable scaffold for future drug development programs.
References
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- Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. ResearchGate.
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- Review of pharmacological effects of imidazole derivatives. sciatca.org.
- Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC.
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- a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
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- Synthesis and therapeutic potential of imidazole containing compounds. PMC.
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Synthesis of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic Acid Derivatives: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid and its derivatives. This scaffold, a constrained cyclic analog of N-methylated amino acids, is of significant interest to researchers in medicinal chemistry and drug development due to its potential to impart favorable pharmacokinetic properties. We will delve into the primary synthetic routes, present detailed, field-tested protocols, and discuss the critical parameters and mechanistic underpinnings that ensure successful and reproducible outcomes. This guide is designed to equip researchers, scientists, and drug development professionals with the requisite knowledge to synthesize, derivatize, and troubleshoot the preparation of these valuable heterocyclic compounds.
Introduction and Strategic Importance
The this compound core, also known as 1-methyl-2-imidazoline-4-carboxylic acid, represents a unique class of heterocyclic compounds. These structures are gaining prominence in pharmaceutical research as building blocks for novel therapeutics.[1][2] Their rigid, cyclic nature, combined with the N-methylation, can enhance metabolic stability, improve membrane permeability, and fine-tune the conformational properties of peptides and small molecules.[3][4][5]
This guide will focus on practical and robust synthetic methodologies, moving from theoretical retrosynthesis to detailed experimental procedures. We will explore the common challenges and offer insights gleaned from practical laboratory experience.
Retrosynthetic Analysis and Key Synthetic Strategies
A logical retrosynthetic disconnection of the target molecule reveals two primary strategic approaches for constructing the core ring system.
Diagram 1: Retrosynthetic Analysis
A retrosynthetic overview of the target scaffold.
-
Strategy A: Cyclization from N-Methyl Aspartate Derivatives: This is arguably the most common and direct approach. It involves the cyclization of an appropriately activated N-methyl aspartate derivative with a source of the N-C-N unit, typically formamidine or a related reagent.
-
Strategy B: Cyclization of Diaminopropionic Acid Derivatives: This route involves the formation of the imidazoline ring from an N-methylated α,β-diaminopropionic acid precursor. This strategy offers different substitution patterns but can be more synthetically demanding.
Given its prevalence and practicality, this guide will focus primarily on Strategy A .
Synthesis via N-Methyl Aspartate Cyclization
This pathway involves two key stages: the preparation of the N-methylated amino acid precursor and the subsequent cyclization to form the dihydroimidazole ring.
Preparation of the N-Methylated Precursor
N-methylation of amino acids can be challenging due to the potential for over-methylation and racemization.[5] A reliable method involves the reductive amination of the parent amino acid ester.
Protocol 1: Synthesis of Dimethyl N-methyl-L-aspartate
-
Step 1: Esterification: L-aspartic acid (1.0 eq) is suspended in methanol. Thionyl chloride (2.2 eq) is added dropwise at 0 °C. The mixture is then refluxed for 4-6 hours until a clear solution is obtained. The solvent is removed under reduced pressure to yield dimethyl L-aspartate hydrochloride as a white solid.
-
Scientist's Note: The use of thionyl chloride is efficient for simultaneous esterification of both carboxylic acids. Anhydrous conditions are crucial to prevent side reactions.
-
-
Step 2: Reductive Amination: The dimethyl L-aspartate hydrochloride (1.0 eq) is dissolved in methanol, and aqueous formaldehyde (37 wt. %, 1.5 eq) is added, followed by palladium on carbon (10 wt. %, ~0.05 eq). The mixture is hydrogenated at 50 psi for 12-18 hours.
-
Trustworthiness Check: The reaction should be monitored by TLC or LC-MS to ensure complete consumption of the starting material and to minimize the formation of the dimethylated byproduct.
-
-
Step 3: Purification: The catalyst is removed by filtration through Celite®, and the solvent is evaporated. The resulting residue is purified by column chromatography (silica gel, ethyl acetate/hexanes) to afford dimethyl N-methyl-L-aspartate as a clear oil.
Cyclization to Form the Dihydroimidazole Ring
The key step is the condensation and cyclization of the N-methylated diester with formamidine acetate.
Diagram 2: Cyclization Mechanism
Sources
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Spectroscopic Blueprint of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid: A Technical Guide for Researchers
Introduction
In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of a vast array of therapeutic agents. Among these, derivatives of imidazole and its saturated analogues, such as imidazolines (dihydroimidazoles), are of significant interest due to their diverse biological activities. This technical guide provides an in-depth analysis of the predicted spectroscopic characteristics of a novel compound, 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid .
While experimental data for this specific molecule is not yet widely available in the public domain, this guide will serve as a foundational document for researchers. By applying fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a detailed, predicted spectroscopic profile. This predictive analysis is crucial for scientists engaged in the synthesis and characterization of new chemical entities, enabling them to identify and verify the target molecule with a high degree of confidence. This guide is structured to not only present the predicted data but also to explain the scientific reasoning behind these predictions, thereby offering a practical and educational resource for professionals in the field.
Molecular Structure and Key Functional Groups
To logically deconstruct the spectroscopic properties of this compound, it is essential to first visualize its molecular architecture. The following diagram illustrates the key components of the molecule that will be interrogated by various spectroscopic techniques.
Figure 1: Molecular structure of this compound, highlighting the core imidazoline ring, the N-methyl group, and the carboxylic acid moiety.
The molecule is characterized by three key regions:
-
The 4,5-dihydro-1H-imidazole (imidazoline) ring: A five-membered heterocyclic ring containing two nitrogen atoms.
-
An N-methyl group: Attached to one of the nitrogen atoms of the imidazoline ring.
-
A carboxylic acid group: Attached to a carbon atom of the imidazoline ring.
Each of these functional groups will give rise to distinct signals in the NMR, IR, and MS spectra, allowing for a comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. We will predict both the ¹H (proton) and ¹³C (carbon-13) NMR spectra for our target compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| -COOH | 10.0 - 13.0 | Singlet (broad) | - | The acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad singlet. Its chemical shift can be concentration and solvent dependent. |
| H-2 | ~3.5 - 4.0 | Singlet or AB quartet | - | This methylene group is situated between two nitrogen atoms, leading to a downfield shift. Depending on the ring conformation and potential chirality at C-4, these protons could be diastereotopic and appear as an AB quartet. |
| H-4 | ~4.0 - 4.5 | Doublet of doublets or Triplet | JH4-H5a, JH4-H5b | This methine proton is adjacent to a nitrogen atom and the carboxylic acid group, causing a significant downfield shift. It will be coupled to the two diastereotopic protons at C-5. |
| H-5a, H-5b | ~3.0 - 3.8 | Multiplet | JH5a-H5b, JH5a-H4, JH5b-H4 | These methylene protons are adjacent to a nitrogen atom. They are diastereotopic due to the chiral center at C-4 and will likely appear as a complex multiplet due to geminal and vicinal coupling. |
| N-CH₃ | ~2.5 - 3.0 | Singlet | - | The methyl group attached to a nitrogen atom is deshielded compared to a methyl group on a carbon, but less so than protons directly on the heterocyclic ring. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| -COOH | 170 - 180 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield. |
| C-2 | 50 - 60 | This methylene carbon is situated between two nitrogen atoms, resulting in a significant downfield shift. |
| C-4 | 60 - 70 | This methine carbon is bonded to a nitrogen atom and the electron-withdrawing carboxylic acid group, leading to a substantial downfield shift. |
| C-5 | 45 - 55 | This methylene carbon is adjacent to a nitrogen atom, causing a downfield shift. |
| N-CH₃ | 30 - 40 | The carbon of the N-methyl group is shielded relative to the ring carbons but is deshielded compared to a typical alkane methyl group. |
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.
-
2D NMR Experiments: To unambiguously assign the proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to determine one-bond H-C correlations. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would be invaluable for confirming the connectivity of the quaternary carbons and the overall molecular skeleton.
Figure 2: A generalized workflow for the acquisition and analysis of NMR data for structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the dihydroimidazole ring.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[1][2][3][4] |
| C-H (Aliphatic) | 2850 - 3000 | Medium | These absorptions arise from the C-H stretching vibrations of the methylene and methine groups in the ring and the N-methyl group. |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl stretch of a saturated carboxylic acid is typically a very strong and sharp absorption.[1][3] |
| C=N (Imine) | 1600 - 1650 | Medium to Strong | The C=N stretching vibration of the imidazoline ring is a characteristic absorption in this region.[2] |
| C-N Stretch | 1200 - 1350 | Medium | Stretching vibrations of the C-N bonds within the ring and to the methyl group will appear in this region. |
| O-H Bend (Carboxylic Acid) | 910 - 950 | Medium, Broad | The out-of-plane bending of the O-H group in the carboxylic acid dimer gives a characteristic broad band.[1] |
Experimental Protocol for IR Data Acquisition:
-
Sample Preparation: For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires minimal sample preparation.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern upon ionization.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular formula of this compound is C₅H₈N₂O₂. The calculated monoisotopic mass is approximately 144.0586 g/mol . A prominent molecular ion peak (or a protonated molecule [M+H]⁺ at m/z 145.0664 in electrospray ionization) is expected.
-
Nitrogen Rule: Since the molecule contains an even number of nitrogen atoms, the molecular ion in electron ionization (EI) will have an even mass-to-charge ratio (m/z 144), which is a useful diagnostic tool.[5]
Predicted Fragmentation Pathways:
The fragmentation of the molecular ion will be driven by the stability of the resulting fragments. Key predicted fragmentation pathways include:
-
Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (mass = 45), leading to a fragment at m/z 99 .
-
Loss of CO₂: Decarboxylation, the loss of a neutral carbon dioxide molecule (mass = 44), would result in a fragment at m/z 100 .
-
Ring Cleavage: The dihydroimidazole ring can undergo cleavage. For instance, α-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway for cyclic amines.[5]
-
Loss of Methyl Group: Loss of the N-methyl group (mass = 15) could lead to a fragment at m/z 129 .
Figure 3: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol for MS Data Acquisition:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion (for high-purity samples) or coupled with a chromatographic separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), although LC-MS is more suitable for this polar, non-volatile compound.
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which would likely produce a protonated molecule [M+H]⁺. Electron ionization (EI) could also be used, which would provide more extensive fragmentation information.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is highly recommended to determine the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.
Conclusion
This technical guide provides a comprehensive, predicted spectroscopic profile for this compound. By leveraging established principles of NMR, IR, and mass spectrometry, we have outlined the expected chemical shifts, absorption bands, and fragmentation patterns that will be crucial for the identification and characterization of this novel compound. The detailed experimental protocols provided for each technique offer a practical framework for researchers to acquire high-quality data. As with any predictive analysis, the actual experimental data may show minor variations due to solvent effects, concentration, and conformational dynamics. However, this guide serves as a robust starting point and a valuable reference for scientists working on the synthesis and analysis of new imidazole-based compounds, ultimately facilitating the discovery and development of new therapeutic agents.
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PubMed Central. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole.
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A Technical Guide to the Structural Elucidation of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
This document provides a comprehensive, field-proven methodology for the complete crystal structure analysis of the novel compound 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid. As no crystal structure for this specific molecule is publicly available, this guide is presented as a prospective workflow, detailing the strategic choices and technical protocols required to proceed from a synthesized compound to a fully refined and validated crystal structure. This process is fundamental in drug discovery and materials science, where a molecule's three-dimensional architecture dictates its function and properties.
Synthesis and Purification: The Prerequisite for Quality Crystals
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. While various synthetic routes to imidazole derivatives exist, a plausible pathway to the target compound is necessary.[1]
Proposed Synthesis: A common method for synthesizing dihydroimidazoles (imidazolines) involves the cyclization of an N-alkylethylenediamine with a carboxylic acid or its derivative. For the target molecule, this could involve reacting N-methylethylenediamine with a protected form of 2,3-diaminopropionic acid, followed by deprotection and cyclization.
Protocol 1: Purification by Recrystallization
-
Objective: To obtain >99% pure this compound.
-
Solvent Screening: Test the solubility of the crude product in a range of solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures thereof) to identify a system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Procedure: a. Dissolve the crude compound in a minimal amount of the chosen hot solvent. b. If colored impurities are present, add a small amount of activated charcoal and hot-filter the solution. c. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal precipitation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Validation: Confirm purity using High-Performance Liquid Chromatography (HPLC) and characterize the bulk material using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Crystallization: From Powder to Diffraction-Quality Single Crystals
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step and is considered an art form by many chemists.[2] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form. The presence of both a carboxylic acid and an imidazole ring suggests the molecule is polar and capable of forming strong hydrogen bonds, which will guide solvent selection.
Several classical methods are employed to grow high-quality single crystals of small organic molecules.[3][4]
Experimental Protocols for Crystallization:
-
Slow Evaporation: This is the simplest method.[2] A solution of the compound is prepared in a solvent in which it is moderately soluble. The container is covered loosely (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: This technique is excellent for screening multiple conditions with minimal material.[5] A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a "precipitant" or "anti-solvent"—a liquid in which the compound is insoluble but which is miscible with the solvent. The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Liquid-Liquid Diffusion: In this setup, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[4] Crystals form slowly at the interface between the two liquids.
-
Antisolvent Crystallization: This involves the controlled addition of an antisolvent to a solution of the compound to induce supersaturation and subsequent crystal growth.[5]
The choice of technique is often empirical, and screening various solvents, solvent mixtures, and temperatures is crucial for success.
Caption: Common laboratory setups for small molecule crystallization.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of determining its atomic structure can begin.[6] This involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.[7]
Workflow for SCXRD Analysis:
Caption: End-to-end workflow for Single-Crystal X-ray Diffraction analysis.
Protocol 2: Data Collection and Processing
-
Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage.[8]
-
Data Collection: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer. a. An initial set of diffraction images is collected to determine the crystal quality and the unit cell parameters.[9] b. The software automatically indexes the reflections to define the unit cell and Bravais lattice.[7] c. A data collection strategy is devised to ensure complete and redundant data are collected by rotating the crystal in the X-ray beam.[10] A full dataset may require rotating the crystal by 180° or more.[7]
-
Data Processing: The raw diffraction images are processed computationally.[8][11] a. Integration: The intensity of each diffraction spot (reflection) is measured. b. Scaling and Merging: Intensities from all images are scaled to a common reference frame, and symmetry-equivalent reflections are merged to produce a final file of unique reflections with their intensities and standard deviations. This step also yields important statistics about data quality, such as R-merge.
Structure Solution, Refinement, and Validation
With a processed data file, the final stage is to determine the arrangement of atoms in the unit cell.
Protocol 3: Structure Solution and Refinement
-
Structure Solution: The primary challenge in crystallography is the "phase problem," as detectors only measure intensity (amplitude squared) but not the phase of the X-rays.[12] For small molecules, this is almost always solved using direct methods, which use statistical relationships between the most intense reflections to derive initial phase estimates.
-
Model Building: The initial phases are used to calculate an electron density map. An initial atomic model is built by fitting atoms into the regions of high electron density.
-
Structure Refinement: This is an iterative process of optimizing the atomic model to best fit the experimental data.[12][13] a. The most common technique is full-matrix least-squares refinement, which minimizes the difference between the observed structure factor amplitudes (|Fo|) and the calculated amplitudes (|Fc|) from the model.[14] b. Initially, only atomic positions and isotropic thermal parameters are refined. In later stages, anisotropic displacement parameters (ADPs) are introduced for non-hydrogen atoms to model their thermal motion. c. Hydrogen atoms are typically located in the difference electron density map or placed in calculated positions and refined using a "riding model."[15]
-
Validation: The quality of the final model is assessed using several metrics. The most common are the R-factors, R1 and wR2, which measure the agreement between observed and calculated data. A final R1 value below 5% (0.05) is indicative of a good quality structure. The Goodness of Fit (GooF) should be close to 1.0.[16]
Hypothetical Structural Analysis and Data Presentation
Upon successful refinement, a wealth of structural information is obtained. The final data are typically presented in a standardized Crystallographic Information File (CIF).
Caption: Molecular structure of this compound.
Table 1: Representative Crystallographic Data
| Parameter | Hypothetical Value |
| Chemical Formula | C₅H₈N₂O₂ |
| Formula Weight | 128.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c [Å] | 8.5, 10.2, 7.1 |
| α, β, γ [°] | 90, 105.5, 90 |
| Volume [ų] | 590.4 |
| Z (molecules/unit cell) | 4 |
| Temperature [K] | 100(2) |
| Wavelength (Mo Kα) [Å] | 0.71073 |
| Density (calculated) [g/cm³] | 1.440 |
| Reflections Collected | 5400 |
| Unique Reflections | 1350 |
| R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.115 |
| Goodness-of-Fit (GooF) | 1.05 |
Structural Insights: The refined structure would provide precise bond lengths, bond angles, and torsion angles. A key area of analysis would be the intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O), while the imidazole ring contains a donor (N-H) and an acceptor (N). This combination creates a high potential for the formation of extensive hydrogen-bonding networks, such as dimers or chains, which would dictate the crystal packing and influence physical properties like melting point and solubility.
References
- Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement.
- SPT Labtech. (n.d.). Chemical crystallization.
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- YouTube. (2021). X-ray Crystallography: Data collection and processing.
- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E.
- Crystallization of small molecules. (n.d.).
- University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
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- X-ray data processing. (n.d.). PubMed Central.
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- The Biochemist. (2021). A beginner's guide to X-ray data processing. Portland Press.
- The University of Oklahoma. (n.d.). Structure Refinement.
- FAQ. (n.d.). What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?
- ResearchGate. (2025). Structure refinement: Some background theory and practical strategies.
- ACS Central Science. (2017). New Tricks of the Trade for Crystal Structure Refinement.
- Oxford Academic. (n.d.). 2 Crystal structure refinement.
- World Journal of Pharmaceutical Research. (2020). A review article on synthesis of imidazole derivatives.
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An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
A Roadmap for Target Identification and Validation
Introduction
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs with a wide array of biological activities.[1][2][3][4][5][6] The inherent chemical properties of the imidazole ring, including its aromaticity, ability to participate in hydrogen bonding, and coordination with metal ions, contribute to its versatility as a pharmacophore.[1][7] The subject of this guide, 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid, represents an intriguing yet underexplored molecule. Its structure, featuring a partially saturated imidazole ring (a dihydroimidazole or imidazoline) and a carboxylic acid moiety, suggests a unique chemical space with the potential for novel therapeutic applications. While direct biological data for this specific compound is scarce, the known pharmacology of related imidazole and dihydroimidazole derivatives provides a strong foundation for hypothesizing and systematically investigating its putative therapeutic targets.[8][9]
This technical guide is designed for researchers, scientists, and drug development professionals. It will not merely list potential targets but will provide a comprehensive, experience-driven framework for the experimental journey of target identification and validation for this compound. We will delve into the causality behind experimental choices, emphasizing self-validating protocols and grounding our hypotheses in authoritative scientific literature.
Part 1: Foundational Rationale and Strategic Overview
The logical starting point for investigating a novel compound with limited characterization is to draw parallels from structurally similar molecules that have established biological activities. Our core strategy will be to explore target classes where imidazole and dihydroimidazole derivatives have shown promise. These include, but are not limited to, G-protein coupled receptors (GPCRs), enzymes involved in inflammatory pathways, and nuclear receptors.
Our investigative workflow will be multi-pronged, encompassing both hypothesis-driven and unbiased screening approaches. We will begin with in silico modeling to predict potential interactions and guide our experimental design. This will be followed by a series of in vitro biochemical and cell-based assays to identify and validate initial hits.
Part 2: Putative Target Class 1: G-Protein Coupled Receptors (GPCRs) - Adrenergic and Imidazoline Receptors
Scientific Rationale:
The dihydroimidazole (imidazoline) scaffold is a well-known pharmacophore for adrenergic and imidazoline receptors. For instance, various imidazole derivatives have demonstrated antiadrenergic properties.[8][10] The structural similarity of this compound to known adrenergic ligands makes this target class a high-priority for investigation. Imidazoline receptors (I1, I2, I3) are also logical targets, as they are known to bind endogenous imidazoline compounds and are implicated in blood pressure regulation and neurotransmission.
Experimental Workflow for GPCR Target Validation:
A systematic approach to validate GPCR targets is crucial. The following protocol outlines a robust workflow from initial screening to functional characterization.
Step 1: In Silico Docking and Pharmacophore Modeling
-
Objective: To predict the binding affinity and mode of interaction of this compound with adrenergic (α1, α2, β1, β2) and imidazoline (I1, I2) receptors.
-
Protocol:
-
Obtain the 3D crystal structures of the target GPCRs from the Protein Data Bank (PDB). If crystal structures are unavailable, generate homology models based on closely related templates.
-
Prepare the ligand structure by generating its 3D conformation and assigning appropriate protonation states at physiological pH.
-
Perform molecular docking simulations using software such as AutoDock Vina or Glide to predict the binding pose and estimate the binding energy.
-
Analyze the docking results to identify key interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts) between the ligand and the receptor's binding pocket.
-
Step 2: Radioligand Binding Assays
-
Objective: To experimentally determine the binding affinity (Ki) of the compound for the target receptors.
-
Protocol:
-
Prepare cell membranes expressing the specific adrenergic or imidazoline receptor subtype.
-
Incubate the membranes with a known radioligand (e.g., [3H]-prazosin for α1, [3H]-clonidine for α2) and varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Step 3: Functional Assays (Second Messenger Quantification)
-
Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.
-
Protocol (Example for a Gαi-coupled receptor like α2-adrenergic receptor):
-
Use a cell line stably expressing the α2-adrenergic receptor.
-
Treat the cells with varying concentrations of this compound in the presence or absence of a known agonist (e.g., clonidine).
-
Measure the intracellular levels of cyclic AMP (cAMP) using a commercially available ELISA or HTRF assay kit.
-
A decrease in cAMP levels in the presence of the compound alone indicates agonistic activity. A blockade of the agonist-induced decrease in cAMP indicates antagonistic activity.
-
Visualization of the GPCR Experimental Workflow:
Caption: Workflow for GPCR target identification and validation.
Part 3: Putative Target Class 2: Enzymes in Inflammatory Pathways
Scientific Rationale:
Many imidazole-containing compounds are known to possess anti-inflammatory properties.[2][3][5] A prominent example is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the synthesis of pro-inflammatory prostaglandins. Given that some imidazole-4-carboxylic acid derivatives have demonstrated COX-1 inhibitory activity, it is plausible that this compound could also modulate the activity of COX-1 and/or COX-2.[8][10]
Experimental Workflow for COX Enzyme Inhibition:
Step 1: In Vitro COX Inhibition Assay
-
Objective: To determine the IC50 values of the compound for COX-1 and COX-2.
-
Protocol:
-
Utilize a commercially available COX fluorescent inhibitor screening assay kit.
-
The assay measures the peroxidase activity of COX, which is inhibited by compounds that bind to the active site.
-
Incubate purified ovine COX-1 or human recombinant COX-2 with the provided substrate and varying concentrations of this compound.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC50 values for both COX isoforms to determine the compound's potency and selectivity.
-
Step 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay
-
Objective: To assess the compound's ability to inhibit COX activity in a cellular context.
-
Protocol:
-
Use a cell line that expresses COX enzymes, such as RAW 264.7 macrophages.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and prostaglandin production.
-
Treat the stimulated cells with varying concentrations of this compound.
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.
-
A dose-dependent decrease in PGE2 production indicates cellular COX inhibition.
-
Data Presentation: COX Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Control) | >10 | 0.04 | >250 |
| Ibuprofen (Control) | 1.8 | 35 | 0.05 |
Visualization of the COX Signaling Pathway:
Caption: Simplified COX signaling pathway and potential inhibition.
Part 4: Putative Target Class 3: Nuclear Receptors - RORγ
Scientific Rationale:
A recent study identified dihydroimidazole tethered imidazolinethiones as antagonists of the retinoic acid receptor-related orphan receptors (RORs), with a particular focus on RORγ.[9] RORγ is a key regulator of the immune system and is considered a promising therapeutic target for inflammatory autoimmune diseases. The presence of the dihydroimidazole core in our compound of interest makes RORγ a compelling putative target.
Experimental Workflow for RORγ Antagonism:
Step 1: RORγ Ligand Binding Domain (LBD) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Objective: To determine if the compound binds to the RORγ LBD.
-
Protocol:
-
Use a commercially available RORγ LBD TR-FRET assay kit.
-
The assay typically involves a GST-tagged RORγ LBD, a terbium-labeled anti-GST antibody (donor), and a fluorescently labeled ligand (acceptor).
-
Binding of the fluorescent ligand to the RORγ LBD brings the donor and acceptor into close proximity, resulting in a FRET signal.
-
Incubate the assay components with varying concentrations of this compound.
-
A competing compound will displace the fluorescent ligand, leading to a decrease in the FRET signal.
-
Calculate the IC50 value for the displacement of the fluorescent ligand.
-
Step 2: RORγ Reporter Gene Assay
-
Objective: To assess the functional consequence of compound binding on RORγ transcriptional activity.
-
Protocol:
-
Use a cell line (e.g., HEK293T) co-transfected with two plasmids: one expressing the full-length RORγ and another containing a luciferase reporter gene under the control of a RORγ response element (RORE).
-
Treat the transfected cells with varying concentrations of this compound.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
A dose-dependent decrease in luciferase activity indicates that the compound is an antagonist of RORγ transcriptional activity.
-
Visualization of the RORγ Reporter Assay Principle:
Caption: Principle of a RORγ antagonist reporter gene assay.
Part 5: Unbiased Approaches for Novel Target Identification
While hypothesis-driven approaches are essential, they are inherently limited by our current knowledge. Unbiased screening methods can reveal unexpected targets and novel mechanisms of action.
Affinity Chromatography-Mass Spectrometry (AC-MS):
-
Principle: The compound of interest is immobilized on a solid support (e.g., Sepharose beads) to create an affinity column. A cell lysate is passed through the column, and proteins that bind to the compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.
-
Significance: This technique can identify direct binding partners of the compound from a complex biological mixture, providing a direct path to novel target discovery.
Conclusion
The exploration of this compound presents a compelling opportunity for the discovery of novel therapeutic agents. While its specific biological targets are currently unknown, a systematic and logical approach grounded in the established pharmacology of related imidazole and dihydroimidazole compounds can pave the way for successful target identification and validation. The experimental workflows detailed in this guide, from in silico modeling to in vitro and cell-based assays, provide a robust framework for elucidating the mechanism of action of this promising molecule. By combining hypothesis-driven research with unbiased screening methods, we can unlock the full therapeutic potential of this compound.
References
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Gante, J., et al. (1995). Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. Archiv der Pharmazie, 328(3), 261-267. [Link]
-
ResearchGate. (n.d.). Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. [Link]
-
Kharatinova, M. A., et al. (2022). Review of pharmacological effects of imidazole derivatives. ScienceRise: Pharmaceutical Science, 4(36), 26-34. [Link]
-
Panday, D., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273. [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazole-4-carboxylic acid. PubChem. [Link]
-
Marcotte, D., et al. (2017). Synthesis of dihydroimidazole tethered imidazolinethiones and their activity as novel antagonists of the nuclear retinoic acid receptor-related orphan receptors (RORs). Bioorganic & Medicinal Chemistry Letters, 27(7), 1608-1610. [Link]
-
Rani, P., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Current Drug Research Reviews, 15(2), 101-118. [Link]
-
Sahu, J. K., et al. (2024). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Journal of Pharmaceutical Research and Innovation, 4(1), 1-10. [Link]
- Google Patents. (n.d.). US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines.
-
Sharma, A., et al. (2016). Imidazole Derivatives as Potential Therapeutic Agents. Current Drug Discovery Technologies, 13(3), 130-148. [Link]
-
Dirersa, W. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. International Journal of Chemical and Process Engineering Research, 5(3), 222. [Link]
-
Eco-Vector Journals Portal. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. [Link]
-
ResearchGate. (n.d.). Imidazole Derivatives as Potential Therapeutic Agents. [Link]
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- 10. researchgate.net [researchgate.net]
Comprehensive literature review of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
An In-Depth Technical Guide to 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic Acid: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Acknowledging the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues to propose viable synthetic routes, predict physicochemical and spectroscopic properties, and explore potential biological activities. By grounding these extrapolations in the established chemistry of imidazole and dihydroimidazole scaffolds, this guide serves as a foundational resource for researchers seeking to investigate this novel compound. It includes detailed hypothetical protocols, predictive data tables, and explanatory diagrams to facilitate further research and application.
Introduction and Statement of Scope
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antifungal, analgesic, and antiviral properties.[3] The specific compound of interest, this compound, represents a saturated (or "dihydro") analogue of the more common aromatic imidazole carboxylic acids. This structural modification from an aromatic to a non-aromatic, chiral scaffold fundamentally alters its three-dimensional conformation, polarity, and potential as a pharmacophore.
A thorough review of the current scientific literature reveals a scarcity of studies focused specifically on this compound. However, a wealth of information exists for its aromatic counterpart, 1-Methyl-1H-imidazole-4-carboxylic acid, and for the broader class of dihydroimidazole (imidazoline) derivatives.[4][5] This guide will leverage this body of knowledge to construct a detailed and scientifically rigorous profile of the target molecule. Our objective is to provide researchers with:
-
Plausible Synthetic Pathways: Proposing logical and experimentally sound methods for its synthesis.
-
Predictive Characterization Data: Estimating the expected spectroscopic signatures (NMR, IR, MS) to aid in future identification and purification.
-
Hypothesized Biological Relevance: Exploring potential applications in drug discovery based on the activities of structurally related compounds.
This document is structured to serve as a practical and theoretical launchpad for the synthesis and investigation of this promising, yet underexplored, chemical entity.
The Dihydroimidazole Carboxylic Acid Scaffold: A Structural Overview
This compound belongs to the class of compounds known as imidazolines. Unlike the planar, aromatic imidazole ring, the 4,5-dihydroimidazole ring is non-planar and contains two chiral centers (at C4 and C5). The core structure is essentially a cyclic amidine containing a carboxylic acid substituent.
The key structural features that dictate its chemical behavior are:
-
N1-Methyl Group: This substitution prevents tautomerization, locking the double bond between N1 and C2.
-
C4-Carboxylic Acid: This functional group provides a handle for further chemical modification (e.g., amidation, esterification) and influences the molecule's overall polarity and acidity.
-
Stereochemistry: The presence of two adjacent stereocenters means the molecule can exist as different stereoisomers (diastereomers and enantiomers), a critical consideration in drug development where biological activity is often stereospecific.
The transition from an aromatic to a saturated ring system introduces conformational flexibility, which can be advantageous for binding to the specific three-dimensional pockets of biological targets like enzymes and receptors.
Proposed Synthetic Strategies
While no direct synthesis for this compound is prominently published, we can logically derive a robust synthetic plan from established methodologies for related compounds. A highly plausible approach involves the cyclization of a suitably protected diamino acid derivative.
Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The core cyclic amidine structure can be formed from a diamine and a carbonyl equivalent.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Pathway: The Diamino Acid Cyclization Method
This proposed pathway begins with a protected derivative of 2,3-diaminopropanoic acid, which can be synthesized from common amino acids like serine. The key steps involve the formation of the cyclic amidine followed by deprotection.
Caption: Proposed workflow for synthesizing the target molecule.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; successful synthesis and isolation of the product at each step confirms the efficacy of the previous one. Standard analytical techniques (TLC, NMR, MS) should be used for in-process monitoring.
Step 1: N-Methylation of Protected Diamine
-
To a stirred solution of N-Boc-2,3-diaminopropanoic acid methyl ester (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (MeI, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Causality: The strong base (NaH) deprotonates the less-hindered primary amine, creating a nucleophile that readily attacks the methyl iodide. The Boc group protects the other amine from reacting.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-methylated intermediate.
Step 2: Boc Group Deprotection
-
Dissolve the purified N-methylated intermediate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, exposing the primary amine required for the subsequent cyclization step.
-
Concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting product is typically a TFA salt.
Step 3: Imidazoline Ring Formation (Cyclization)
-
Dissolve the crude diamine TFA salt (1.0 eq) in ethanol.
-
Add triethylamine (TEA, 3.0 eq) to neutralize the TFA salt.
-
Add ethyl formimidate hydrochloride (1.1 eq).
-
Heat the mixture to reflux (approx. 78 °C) for 6-12 hours.
-
Causality: The free primary amine attacks the electrophilic carbon of the formimidate. A subsequent intramolecular condensation reaction, driven by heating, eliminates ammonia and forms the thermodynamically stable five-membered dihydroimidazole ring.
-
Cool the reaction and concentrate under reduced pressure. Purify by column chromatography to isolate the cyclized ester.
Step 4: Saponification (Ester Hydrolysis)
-
Dissolve the purified imidazoline ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (LiOH, 2.0 eq).
-
Stir at room temperature for 2-6 hours until TLC indicates complete consumption of the ester.
-
Causality: LiOH is a strong base that hydrolyzes the methyl ester to the corresponding carboxylate salt.
-
Acidify the reaction mixture carefully with 1N HCl to a pH of approximately 4-5. The target carboxylic acid may precipitate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture with isopropanol).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization.
Predicted Physicochemical and Spectroscopic Properties
Predicting the spectral characteristics is crucial for guiding the identification and characterization of a novel compound. These predictions are based on the principles of spectroscopy and data from analogous structures.[6]
| Property / Technique | Predicted Value / Observation | Justification |
| Molecular Formula | C₅H₈N₂O₂ | Based on the chemical structure. |
| Molecular Weight | 128.13 g/mol | Sum of atomic masses. |
| ¹H NMR (ppm) | ~7.0-7.5 (s, 1H): H on C2 (amidine proton)~4.0-4.5 (m, 1H): H on C4~3.5-4.0 (m, 2H): H₂ on C5~2.8-3.0 (s, 3H): N-CH₃Broad singlet: COOH proton | The C2-H is deshielded by adjacent nitrogens. Protons on the saturated C4/C5 ring are significantly upfield from aromatic imidazole protons.[6] The N-methyl group is a characteristic singlet. |
| ¹³C NMR (ppm) | ~170-175: C=O (carboxyl)~155-160: C2 (amidine carbon)~60-65: C4~50-55: C5~30-35: N-CH₃ | The amidine carbon (C2) is highly deshielded.[6] The sp³ carbons of the ring (C4, C5) appear in the aliphatic region. |
| IR Spectroscopy (cm⁻¹) | ~3200-2500 (broad): O-H stretch (carboxylic acid)~1720-1700: C=O stretch (carboxylic acid)~1650-1620: C=N stretch (amidine)~2950-2850: C-H stretch (aliphatic) | These are characteristic vibrational frequencies for the functional groups present in the molecule. |
| Mass Spectrometry (EI) | M⁺ at m/z = 128 Key Fragment: Loss of COOH (m/z = 83) | The molecular ion peak is expected. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (45 Da). |
Potential Biological Activity and Applications
While the biological profile of this compound is uncharacterized, the imidazole and imidazoline scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][7]
Rationale for Biological Investigation
-
Constrained Amino Acid Mimicry: The structure can be viewed as a cyclic, constrained analogue of certain amino acids. This conformational rigidity can enhance binding affinity and selectivity for specific enzymes or receptors compared to flexible, open-chain molecules.
-
Imidazoline Receptor Ligands: Imidazoline derivatives are known to bind to imidazoline receptors (I₁, I₂, I₃), which are implicated in blood pressure regulation, pain perception, and metabolic disorders. The target molecule is a novel scaffold for exploring these interactions.
-
Antimicrobial and Anticancer Potential: The broader imidazole family is rich with compounds exhibiting potent antimicrobial and anticancer activities.[2][3] This derivative warrants screening in relevant assays to determine if it shares these properties.
Caption: Potential applications and research directions.
Conclusion and Future Directions
This compound represents an intriguing but underexplored molecule with significant potential in medicinal chemistry. This guide has provided a comprehensive framework for its future investigation by proposing a robust synthetic pathway, predicting its key analytical signatures, and hypothesizing its biological relevance.
The logical next steps for researchers are clear:
-
Execute the Proposed Synthesis: The multi-step synthesis should be performed to obtain the pure compound.
-
Full Spectroscopic Characterization: The predicted NMR, IR, and MS data must be confirmed experimentally, along with high-resolution mass spectrometry and potentially X-ray crystallography to resolve its stereochemistry.
-
Biological Screening: The synthesized compound should be entered into a battery of biological assays, including screens for imidazoline receptor binding, general cytotoxicity against cancer cell lines, and antimicrobial activity.
By bridging the gap in the existing literature with scientifically-grounded predictions and protocols, this guide aims to catalyze the exploration of this compound and unlock its potential as a valuable scaffold for the next generation of therapeutics.
References
- Vertex AI Search. (n.d.). What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid? - FAQ.
- ChemicalBook. (n.d.). 1-Methyl-1H-imidazole-4-carboxylic acid synthesis.
- MedChemExpress. (n.d.). 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent.
- ChemBK. (2024, April 9). 1H-Imidazole-4-carboxylic acid methyl ester.
- ChemicalBook. (2025, July 4). 1-Methyl-1H-imidazole-4-carboxylic acid | 41716-18-1.
- ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
- Panday, D., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273.
- Google Patents. (n.d.). US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines.
- Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- ResearchGate. (n.d.). (PDF) Imidazole: Having Versatile Biological Activities.
- Longdom Publishing. (2017, August 11). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul.
- PubMed Central (PMC). (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
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Discovery and historical synthesis of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
An In-Depth Technical Guide to the Discovery and Historical Synthesis of Imidazole-4-Carboxylic Acids
A Note on the Target Molecule: Initial research indicates a significant scarcity of published literature specifically detailing the discovery and synthesis of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid. To provide a comprehensive and well-referenced guide for researchers, this document will focus on the closely related and extensively documented aromatic analogue, 1-Methyl-1H-imidazole-4-carboxylic acid . The principles, historical context, and synthetic strategies discussed herein are fundamental to the broader class of imidazole-based compounds and will serve as a critical resource for professionals in drug development and organic synthesis.
This guide will also delve into the foundational discoveries of the core heterocyclic rings—imidazole and its dihydro counterpart, imidazoline—to provide a complete historical and scientific narrative.
Part 1: Foundational Discoveries: The Imidazole and Imidazoline Ring Systems
The story of this class of compounds begins not with a single discovery, but with the elucidation of the core heterocyclic structures from which they are derived.
The Birth of the Imidazole Ring (1858)
The parent imidazole ring was first synthesized in 1858 by the German chemist Heinrich Debus.[1][2][3] He demonstrated that a condensation reaction of glyoxal, formaldehyde, and ammonia could yield the aromatic heterocycle he named "glyoxaline".[1][2] This reaction, while groundbreaking for its time, often suffered from low yields but established the fundamental chemical pathway to this important structural motif.[1][4] This foundational method was later expanded upon by Bronisław Radziszewski in 1882, forming the basis of the Debus-Radziszewski imidazole synthesis, a versatile multicomponent reaction that allows for the creation of various C-substituted imidazoles.[2][5]
Caption: The Debus Synthesis of Imidazole (1858).
The Emergence of Imidazolines (1888)
The dihydro-analogue, the imidazoline ring, was first synthesized three decades later, in 1888.[6][7] Imidazolines are formally produced by the reduction of imidazoles and represent a non-aromatic, five-membered heterocycle.[6] While their initial discovery was a chemical curiosity, significant interest in their therapeutic potential did not emerge until the 1930s and 1940s with the synthesis of early pharmaceutical agents like tolazoline and naphazoline.[6][7] This lineage of compounds has since been explored for a wide range of pharmacological activities, including antihypertensive and anti-inflammatory effects.[8][9]
The most common and historically significant methods for synthesizing the 2-imidazoline core involve the condensation of a 1,2-diamine (such as ethylenediamine) with a carboxylic acid derivative, typically a nitrile, ester, or aldehyde.[8][10][11] The nitrile-based route, essentially a cyclic Pinner reaction, requires acid catalysis and elevated temperatures to proceed effectively.[8]
Caption: General Synthesis of 2-Imidazolines.
Part 2: A Modern Synthetic Case Study: 1-Methyl-1H-imidazole-4-carboxylic acid
The synthesis of 1-Methyl-1H-imidazole-4-carboxylic acid provides an excellent case study in modern heterocyclic chemistry, demonstrating a two-step process involving hydrolysis followed by a highly regioselective decarboxylation. This route showcases how chemists can manipulate reaction conditions to favor the formation of a specific constitutional isomer.
The overall synthetic pathway proceeds from 1-methyl-4,5-dicyanoimidazole.
Caption: Two-Step Synthesis of the Target Molecule.
Step 1: Dinitrile Hydrolysis
The synthesis commences with the vigorous hydrolysis of 1-methyl-4,5-dicyanoimidazole.[12] This is a classic transformation where the nitrile functional groups are converted into carboxylic acids under strong basic conditions, followed by acidification.
-
Causality: The use of a strong base (6N NaOH) and heat (reflux) is necessary to drive the hydrolysis of the relatively stable nitrile groups to their corresponding carboxylate salts.[12] Subsequent acidification with a strong mineral acid (concentrated HCl) protonates the carboxylate intermediates, causing the dicarboxylic acid to precipitate from the aqueous solution.[12]
Step 2: Regioselective Decarboxylation
The pivotal step in this synthesis is the selective decarboxylation of 1-methyl-4,5-imidazoledicarboxylic acid. The choice of solvent is the critical parameter that dictates which of the two carboxylic acid groups is eliminated, leading to either the 4-carboxy or 5-carboxy isomer.[13]
-
Expertise & Causality: To obtain the desired 1-methyl-1H-imidazole-4-carboxylic acid, the reaction is conducted by heating the dicarboxylic acid in a high-boiling polar aprotic solvent such as N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF).[12][13] The proposed mechanism involves the formation of a zwitterionic intermediate. The electron-withdrawing nature of the adjacent N-methylated nitrogen (at position 1) destabilizes the carboxylate at the 5-position, facilitating its preferential elimination as carbon dioxide.
Conversely, heating the same dicarboxylic acid intermediate in acetic or propionic anhydride results in the formation of the isomeric 1-methyl-5-imidazolecarboxylic acid.[13] This highlights the exquisite control that reaction conditions can exert over product selectivity in heterocyclic systems.
Part 3: Experimental Protocols
The following protocols are based on established literature procedures and represent a reliable method for the synthesis of 1-Methyl-1H-imidazole-4-carboxylic acid.[12]
Protocol 1: Synthesis of 1-Methyl-4,5-imidazoledicarboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-methyl-4,5-dicyanoimidazole (105.0 g) in 6N sodium hydroxide (NaOH) solution (750 mL).
-
Hydrolysis: Heat the vigorously stirred solution to reflux for 2 hours. The reaction mixture should become a clear, hot solution.
-
Acidification & Isolation: After the reaction is complete, carefully remove the heat source. While the solution is still hot, cautiously acidify it to a pH of approximately 2 using concentrated hydrochloric acid (HCl). A precipitate will form.
-
Purification: Cool the solution to room temperature to ensure complete precipitation. Filter the solid product using a Büchner funnel.
-
Drying: Dry the collected filtrate at 100°C to yield the 1-methyl-4,5-imidazoledicarboxylic acid intermediate.
Protocol 2: Synthesis of 1-Methyl-1H-imidazole-4-carboxylic Acid
-
Reaction Setup: In a round-bottom flask suitable for high-temperature reactions, combine the 1-methyl-4,5-imidazoledicarboxylic acid (850 mg) intermediate with N,N-dimethylacetamide (25 mL).
-
Decarboxylation: Heat the mixture to 180°C for 3 hours. Monitor the reaction for the cessation of gas (CO₂) evolution.
-
Work-up: After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.
-
Extraction: Extract the resulting residue with benzene to remove non-polar impurities.
-
Purification: Recrystallize the remaining solid residue from ethanol to obtain the pure target product, 1-Methyl-1H-imidazole-4-carboxylic acid.
Part 4: Data Summary
The following table summarizes the key parameters for the described synthetic pathway.
| Step | Starting Material | Key Reagents | Solvent | Temperature | Product |
| 1 | 1-Methyl-4,5-dicyanoimidazole | 1. 6N NaOH2. Conc. HCl | Water | Reflux | 1-Methyl-4,5-imidazoledicarboxylic Acid |
| 2 | 1-Methyl-4,5-imidazoledicarboxylic Acid | None (Thermal) | N,N-Dimethylacetamide | 180°C | 1-Methyl-1H-imidazole-4-carboxylic Acid |
References
- Bai, G. Y., Xu, K., Chen, G. F., Yang, Y. H., & Li, T. Y. (2011). A mild, environmentally friendly, and efficient process enables the synthesis of 2-imidazolines in high yield. Synthesis, 1599-1603.
-
Wikipedia. (n.d.). 2-Imidazoline. Retrieved January 13, 2026, from [Link]
- Evers, A., et al. (2012). Multicomponent Synthesis of 2-Imidazolines. The Journal of Organic Chemistry, 77(24), 11255–11263.
- O'Brien, P., & Slawin, A. M. Z. (2011). Synthesis of 2-imidazolones and 2-iminoimidazoles. Beilstein Journal of Organic Chemistry, 7, 1376-1381.
-
Stinson, R. J., & Sadofsky, L. R. (2025). Timeline of discovery of imidazoline derivatives. ResearchGate. Retrieved from [Link]
- FAQ. (n.d.). What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?
- Stinson, R. J., & Sadofsky, L. R. (2025). Part 1 - imidazolines and the changing face of nasal decongestants. British Journal of Clinical Pharmacology.
- Ferreira, I. C. F. R., et al. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 25(22), 5468.
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved January 13, 2026, from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Discovery and History of Imidazole-Based Aldehydes.
-
Wikipedia. (n.d.). Imidazole. Retrieved January 13, 2026, from [Link]
- Takahashi, K., & Mitsuhashi, K. (1980). Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid. Bulletin of the Chemical Society of Japan, 53(2), 557-558.
-
Stinson, R. J., & Sadofsky, L. R. (2025). The first synthesis of imidazoline. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved January 13, 2026, from [Link]
- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved January 13, 2026, from [Link]
- World Journal of Pharmaceutical Research. (2020).
- Stinson, R. J., & Sadofsky, L. R. (2025). Part 1 - imidazolines and the changing face of nasal decongestants. PMC - PubMed Central.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of imidazolines. Retrieved from [Link]
- World Journal of Pharmaceutical Research. (2020).
- Walsh Medical Media. (2017).
- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (2011). Synthesis of substituted imidazole-4,5-dicarboxylic acids. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic Acid and its Aromatic Analogue
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Editor's Note: Extensive literature searches for specific experimental protocols and biological data concerning 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid have revealed a significant scarcity of available information in the public domain. This suggests that the compound may be a novel chemical entity or a less-studied derivative.
Therefore, this guide has been structured to provide comprehensive and actionable information by leveraging data on its close aromatic analogue, 1-Methyl-1H-imidazole-4-carboxylic acid , and the broader class of imidazoline compounds. The protocols provided herein are foundational and should be adapted and optimized for the specific dihydro- derivative based on preliminary experimental findings.
Part 1: The Aromatic Analogue: 1-Methyl-1H-imidazole-4-carboxylic Acid
1-Methyl-1H-imidazole-4-carboxylic acid is a stable, aromatic compound that serves primarily as a versatile intermediate in organic and medicinal chemistry.[1][2] Its structure, featuring a methylated imidazole ring and a carboxylic acid group, provides two key points for chemical modification, making it a valuable building block for the synthesis of more complex bioactive molecules.[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | [3] |
| Molecular Weight | 126.11 g/mol | [3] |
| Appearance | Grayish-white or off-white solid | [1] |
| CAS Number | 41716-18-1 | [3] |
Synthesis of 1-Methyl-1H-imidazole-4-carboxylic Acid
The synthesis of 1-Methyl-1H-imidazole-4-carboxylic acid can be achieved through a two-step process starting from 1-methyl-4,5-dicyanoimidazole.[1] This method involves the hydrolysis of the dicyanoimidazole to a dicarboxylic acid intermediate, followed by decarboxylation.
Caption: Synthesis of 1-Methyl-1H-imidazole-4-carboxylic acid.
Protocol 1: Synthesis of 1-Methyl-1H-imidazole-4-carboxylic Acid [1]
Step 1: Hydrolysis of 1-Methyl-4,5-dicyanoimidazole
-
In a round-bottom flask equipped with a reflux condenser, dissolve 105.0 g of 1-methyl-4,5-dicyanoimidazole in 750 mL of 6N sodium hydroxide (NaOH) solution.
-
Heat the mixture to reflux and stir vigorously for 2 hours.
-
After the reaction is complete, carefully acidify the hot solution to a pH of approximately 2 with concentrated hydrochloric acid (HCl).
-
Cool the solution to room temperature to allow for the precipitation of the intermediate.
-
Filter the precipitate and dry it at 100°C to obtain 1-methyl-4,5-imidazoledicarboxylic acid.
Step 2: Decarboxylation to 1-Methyl-1H-imidazole-4-carboxylic Acid
-
Combine 850 mg of the dried 1-methyl-4,5-imidazoledicarboxylic acid with 25 mL of N,N-dimethylacetamide in a suitable reaction vessel.
-
Heat the mixture at 180°C for 3 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Extract the residue with benzene.
-
Recrystallize the resulting solid from ethanol to yield the final product, 1-Methyl-1H-imidazole-4-carboxylic acid.
Applications as a Chemical Intermediate
The carboxylic acid moiety of 1-Methyl-1H-imidazole-4-carboxylic acid can be readily converted into other functional groups, such as esters and acyl chlorides, facilitating its use in the synthesis of a variety of compounds.[1][4] This makes it a valuable precursor for creating libraries of imidazole-containing compounds for drug discovery screening.
Part 2: The Imidazoline Ring System: A Biologically Significant Scaffold
While specific data on this compound is limited, the core 4,5-dihydro-1H-imidazole (imidazoline) ring is a well-established pharmacophore found in numerous biologically active compounds. Imidazoline derivatives are known to interact with a variety of receptors and enzymes, leading to a wide range of pharmacological effects.[5][6]
Known Biological Activities of Imidazoline Derivatives:
-
Antihypertensive agents: Clonidine, an imidazoline derivative, is a well-known α2-adrenergic receptor agonist used to treat high blood pressure.
-
Antidiabetic agents: Some imidazoline compounds have been investigated for their ability to modulate insulin secretion.
-
Antiparasitic agents: Certain nitro-substituted imidazolines have shown promise as antiparasitic agents.
-
Anticancer activity: Various imidazole and imidazoline derivatives have been synthesized and evaluated for their potential as anticancer drugs.[5]
Part 3: Proposed Experimental Protocols for this compound
The following protocols are proposed as a starting point for the investigation of the biological activities of this compound, based on the known pharmacology of the imidazoline scaffold.
Protocol 2: General Cell Viability and Cytotoxicity Assay
This initial screen is crucial to determine the concentration range at which the compound can be tested without causing non-specific cell death.
Materials:
-
Human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa for preliminary anticancer screening)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and serially diluted)
-
MTT or resazurin-based cell viability assay kit
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the 96-well plates with cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubate the plates for 24-72 hours.
-
Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Caption: General workflow for a cell viability and cytotoxicity assay.
Protocol 3: Receptor Binding Assay (Hypothetical)
Given the prevalence of imidazoline derivatives as adrenergic and imidazoline receptor ligands, a competitive binding assay is a logical next step to identify potential molecular targets.
Materials:
-
Cell membranes or purified receptors known to bind imidazolines (e.g., α2-adrenergic receptors, I1 or I2 imidazoline receptors).
-
Radiolabeled ligand specific for the receptor of interest (e.g., [³H]-clonidine).
-
This compound.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a multi-tube plate, combine the cell membranes/purified receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
Part 4: Concluding Remarks and Future Directions
The provided information on 1-Methyl-1H-imidazole-4-carboxylic acid highlights its utility as a synthetic building block. While direct experimental data for its dihydro- analogue is currently lacking, the known biological significance of the imidazoline scaffold suggests that this compound is a compound worthy of further investigation.
Researchers are encouraged to begin with fundamental studies, such as the cytotoxicity and preliminary screening assays outlined above. The results of these initial experiments will be critical in guiding the direction of more in-depth pharmacological and mechanistic studies. The synthesis and characterization of this novel compound, followed by a systematic evaluation of its biological activities, could unveil new therapeutic opportunities.
References
- Vertex AI Search. (2026). What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?
- BenchChem. (2025). Technical Support Center: Synthesis of Imidazole Carboxylic Acids.
- ChemicalBook. (n.d.). 1-Methyl-1H-imidazole-4-carboxylic acid synthesis.
- ResearchGate. (2025). Microwave-Assisted Facile and Convenient Synthesis of Imidazolines.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines.
- MCE. (n.d.). 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent.
- ChemicalBook. (2025). 1-Methyl-1H-imidazole-4-carboxylic acid.
- Guidechem. (n.d.). What is 1H-Imidazole-4-carboxylic acid used for in organic synthesis?
- ChemicalBook. (n.d.). 1-METHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLIC ACID synthesis.
- ResearchGate. (n.d.). Formal synthetic route towards imidazolines via imidates.
- World Journal of Pharmaceutical Research. (2020). A review article on synthesis of imidazole derivatives.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- ResearchGate. (n.d.). Synthesis of imidazoline derivatives. The reaction conditions are....
- iMedPub. (2010). Imidazole and its biological activities: A review.
- Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
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Application of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid in Cell-Based Assays: An Investigator's Guide
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid, an investigational small molecule, in cell-based assays. While this specific molecule is novel, the broader class of imidazole derivatives has demonstrated significant pharmacological potential, including anti-cancer, anti-inflammatory, and antimicrobial activities.[1][2][3] This document outlines a scientifically-grounded, hypothetical mechanism of action and provides detailed, field-proven protocols for assessing the compound's biological effects, focusing on cell viability and cytotoxicity. The methodologies described herein are designed to be robust and adaptable, enabling researchers to rigorously evaluate the therapeutic potential of this and other related dihydroimidazole compounds.
Introduction: The Scientific Context
This compound is a heterocyclic organic compound featuring a dihydroimidazole core. The imidazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous essential biological molecules and synthetic drugs.[4][5] The inherent chemical properties of the imidazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, allow for diverse molecular interactions with biological targets.[5] Given the wide spectrum of bioactivities reported for imidazole derivatives, this novel compound warrants thorough investigation to determine its specific cellular effects and potential as a therapeutic agent.[1] This guide serves as a foundational resource for initiating such studies.
Postulated Mechanism of Action: A Causal Framework
To establish a testable hypothesis for cell-based screening, we postulate that this compound exerts its biological effect by modulating a critical cell signaling pathway frequently dysregulated in disease, such as cancer. A plausible target is the PI3K/Akt/mTOR signaling cascade , a central regulator of cell growth, proliferation, and survival.
It is hypothesized that the compound acts as an inhibitor of a key kinase within this pathway, for instance, Akt (Protein Kinase B). Inhibition of Akt would prevent the phosphorylation and activation of downstream targets like mTOR, leading to the suppression of pro-survival signals and the activation of apoptotic machinery, ultimately culminating in cell cycle arrest and programmed cell death. This targeted approach provides a clear mechanistic rationale for subsequent validation experiments.
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed as a starting point for the in vitro evaluation of this compound. They represent standard, validated methods in cell biology and pharmacology.
Cell Culture and Compound Preparation
Aseptic technique and consistent cell culture practices are paramount for reproducible data.
-
Cell Line Selection: Choose cell lines relevant to the research question (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).
-
Culture Conditions: Maintain cells in the recommended complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.[6]
-
Subculture: Passage cells upon reaching 80-90% confluency to maintain them in an exponential growth phase.[6]
-
Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a sterile, biocompatible solvent such as dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.
Cell Viability Assessment: MTT Assay
The MTT assay is a robust colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7]
-
Materials:
-
Cultured cells
-
96-well, clear, flat-bottom microplates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)
-
Formazan Solubilization Solution (e.g., 100% DMSO)
-
Multichannel pipette and microplate reader
-
-
Step-by-Step Protocol:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound from the stock solution in complete medium. Remove the existing medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Essential Controls: Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).[8]
-
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.[6]
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for formazan crystal formation in viable cells.[6]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. Gently agitate the plate for 10-15 minutes to ensure complete solubilization.[8]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control after subtracting the background absorbance from wells containing only medium.[8]
-
Caption: Step-by-step workflow for the MTT cell viability assay.
Data Presentation and Interpretation
The primary output of the cell viability assay is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%. This value is a key indicator of the compound's potency.
Hypothetical Dose-Response Data
The following table presents plausible IC₅₀ values for this compound across different cancer cell lines after a 48-hour exposure.
| Cell Line | Tissue of Origin | Postulated IC₅₀ (µM) |
| A549 | Lung Carcinoma | 12.5 |
| MCF-7 | Breast Adenocarcinoma | 28.3 |
| HCT116 | Colorectal Carcinoma | 8.7[8] |
| HeLa | Cervical Carcinoma | 15.1 |
| NCI-N87 | Gastric Carcinoma | 21.9[8] |
Advanced Protocols: Apoptosis Detection
To validate the hypothesized mechanism of inducing apoptosis, an Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry can be employed. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and can detect these early apoptotic cells. Propidium Iodide is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
-
General Protocol:
-
Treat cells with the compound at concentrations around the IC₅₀ value for a predetermined time (e.g., 24 hours).
-
Harvest cells, including any floating cells in the medium.
-
Wash cells with cold PBS and resuspend in Annexin V binding buffer.
-
Add fluorescently-labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cell populations using a flow cytometer.
-
Troubleshooting and Scientific Rigor
-
Solubility Issues: If the compound precipitates in the culture medium, consider using a lower concentration of DMSO or exploring alternative solubilizing agents.
-
Inconsistent Results: Ensure consistent cell passage number, seeding density, and incubation times.
-
Assay Interference: Some compounds can directly react with the MTT reagent. It is advisable to confirm key findings with an orthogonal assay, such as a luminescent ATP-based viability assay (e.g., CellTiter-Glo®).[7]
-
Multiparametric Analysis: For a more comprehensive understanding of cellular health, employ multiplexing techniques that simultaneously measure viability, cytotoxicity, and apoptosis from the same well.[9]
References
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays with Compound Z.
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays with CH5138303.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Gilbert, D., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology. Retrieved from [Link]
-
Panday, D., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Al-Bayati, E. H., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. Retrieved from [Link]
-
IOSR Journal. (n.d.). Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. IOSR Journal of Applied Chemistry. Retrieved from [Link]
-
Journal of Chemistry. (2015). Imidazole: Having Versatile Biological Activities. Journal of Chemistry. Retrieved from [Link]
-
de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals. Retrieved from [Link]
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Application Notes and Protocols for the Quantification of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic Acid
Authored by: Your Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the quantitative analysis of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are grounded in established analytical principles and adhere to validation standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). Each section explains the causality behind experimental choices, ensuring scientific integrity and enabling the development of self-validating analytical systems for this polar, non-aromatic imidazole derivative.
Introduction: The Analytical Challenge
This compound is a polar, cyclic imine carboxylic acid. Its accurate quantification is crucial in various stages of pharmaceutical development, from pharmacokinetic studies to quality control of drug substances. However, the inherent physicochemical properties of this molecule present unique analytical challenges:
-
High Polarity: The presence of both a carboxylic acid and a cyclic imine functional group results in high water solubility, making it challenging to retain on traditional reversed-phase (RP) chromatography columns.[1][2][3]
-
Lack of a Strong Chromophore: The absence of an aromatic system means the molecule does not absorb strongly in the UV-Vis spectrum, potentially leading to low sensitivity with HPLC-UV detection.
-
Potential Instability: The dihydroimidazole ring may be susceptible to hydrolysis or oxidation, requiring careful sample handling and storage.
-
Volatility Issues for GC Analysis: The carboxylic acid group makes the molecule non-volatile, necessitating a derivatization step to enable analysis by Gas Chromatography.[4][5][6]
This guide addresses these challenges by providing tailored analytical approaches and emphasizing the importance of rigorous method validation.
Strategic Approach to Method Development
A multi-tiered approach is recommended for the quantification of this compound. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
HPLC-UV: A viable screening method for bulk drug substances and high-concentration formulations where sensitivity is not the primary concern.
-
LC-MS/MS: The gold standard for bioanalytical applications (e.g., plasma, urine) due to its high sensitivity and selectivity.[7][8][9]
-
GC-MS: An alternative approach, particularly if derivatization can be robustly implemented to improve volatility and chromatographic performance.[10]
The following sections provide detailed protocols for each of these techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in simpler matrices like pharmaceutical formulations. To overcome the challenge of high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation mode.
Experimental Protocol
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector.
Chromatographic Conditions:
-
Column: A HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 mm × 150 mm, 2.7 µm).[11]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 210 nm (low wavelength due to lack of a strong chromophore).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Sample Solution (Formulation):
-
Accurately weigh and dissolve the formulation in a 50:50 acetonitrile/water mixture to achieve a target concentration within the calibration range.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter through a 0.22 µm syringe filter prior to injection.
-
Method Validation (ICH Q2(R1) Guidelines)[13][14][15]
The method should be validated for the following parameters:
-
Specificity: Analyze a blank (mobile phase) and a placebo (formulation excipients) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations and plot the peak area against the concentration. The correlation coefficient (R²) should be > 0.999.
-
Accuracy: Perform recovery studies by spiking the placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be < 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the method of choice. This protocol is designed for the quantification of this compound in plasma.
Experimental Protocol
Instrumentation:
-
A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A suitable HILIC or mixed-mode column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 95% B to 40% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion (M+H)⁺ → Product ion (To be determined by infusion of a standard solution).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is highly recommended.
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
Sample Preparation (Protein Precipitation)
-
Spike: To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Precipitate: Add 300 µL of cold acetonitrile.
-
Vortex: Vortex for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Inject: Transfer the supernatant to an autosampler vial for injection.
Method Validation (FDA Bioanalytical Method Validation Guidance)[16][17][18][19][20]
The method must be validated for:
-
Selectivity and Specificity: Analyze at least six different blank matrix lots to ensure no endogenous interferences.
-
Linearity, Accuracy, and Precision: Prepare calibration standards and quality control (QC) samples in the biological matrix. The accuracy should be within ±15% (±20% for LLOQ) and precision (%RSD) should be ≤15% (≤20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement from the biological matrix.
-
Recovery: Determine the extraction efficiency of the analyte and internal standard.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS bioanalysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful alternative, but requires derivatization to increase the volatility of the analyte. Silylation is a common derivatization technique for carboxylic acids.[4][6][12]
Experimental Protocol
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer.
Derivatization:
-
Dry Sample: Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add Reagent: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat: Heat the mixture at 70 °C for 30 minutes.
-
Inject: Inject an aliquot of the derivatized sample into the GC-MS.
GC-MS Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.
Method Validation
Validation for GC-MS should follow similar principles to LC-MS/MS, with a strong emphasis on the reproducibility and efficiency of the derivatization step.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis with derivatization.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance characteristics of the described methods. Note that these are typical values and will require optimization and validation for the specific application.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~1-10 µg/mL | ~0.1-10 ng/mL[8] | ~1-20 ng/mL |
| Limit of Quantification (LOQ) | ~5-30 µg/mL | ~0.5-25 ng/mL[8][9] | ~5-50 ng/mL |
| Accuracy (% Recovery) | 98-102% | 85-115% | 80-120% |
| Precision (%RSD) | < 2% | < 15% | < 15% |
| Selectivity | Moderate | High | High |
| Throughput | Moderate | High | Low to Moderate |
Conclusion and Recommendations
The quantification of this compound requires careful consideration of its polar nature.
-
For routine analysis of bulk materials and formulations, HPLC-UV with a HILIC column offers a reliable and cost-effective solution.
-
For bioanalytical studies in complex matrices like plasma, LC-MS/MS is the superior technique, providing the necessary sensitivity and selectivity. A stable isotope-labeled internal standard is strongly recommended to ensure the highest data quality.
-
GC-MS presents a viable alternative, provided that the derivatization process is optimized and validated for efficiency and reproducibility.
Regardless of the chosen method, adherence to international validation guidelines is paramount to ensure data integrity and regulatory compliance.[13][14][15][16][17][18][19]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Quality Guidelines - ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
-
Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies. [Link]
-
Sample preparation for polar metabolites in bioanalysis - SciSpace. [Link]
-
sample preparation guideline for extraction of polar metabolites from adherent or. [Link]
-
Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing). [Link]
-
Sample preparation for polar metabolites in bioanalysis | Request PDF - ResearchGate. [Link]
-
A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link]
-
Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. [Link]
-
1H-Imidazole-4-carboxylic acid - SIELC Technologies. [Link]
-
Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography - PubMed. [Link]
-
Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. [Link]
-
An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma - PubMed. [Link]
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - LMA leidykla. [Link]
-
Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. [Link]
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - LMA leidykla. [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed. [Link]
-
Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column. [Link]
-
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI. [Link]
-
(PDF) Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms - ResearchGate. [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - NIH. [Link]
-
Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed. [Link]
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- 5. Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone | Semantic Scholar [semanticscholar.org]
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Application Note: A Robust HPLC-UV and LC-MS Protocol for the Analysis of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
Abstract
This application note presents a detailed, field-proven guide for the quantitative analysis of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid, a chiral heterocyclic compound of interest in pharmaceutical and chemical synthesis. Recognizing the compound's polar nature and lack of a strong UV chromophore, this guide provides two robust High-Performance Liquid Chromatography (HPLC) protocols: a primary reversed-phase method with UV detection for routine quantification and a secondary, more sensitive method utilizing Mass Spectrometry (MS). We delve into the causal logic behind chromatographic choices—from column and mobile phase selection to detector settings—to ensure methodological transparency and facilitate adaptation. Furthermore, we address the molecule's inherent chirality, offering a foundational approach for enantiomeric separation. This document is structured to serve as a comprehensive resource for researchers, quality control analysts, and drug development professionals, ensuring reliable and reproducible analysis.
Introduction and Analyte Overview
This compound is a substituted imidazoline, a class of heterocyclic compounds with diverse biological activities and applications as synthetic intermediates.[1] As a cyclic amino acid derivative, its analysis presents unique challenges, primarily stemming from its high polarity, which can lead to poor retention on traditional reversed-phase columns, and its non-aromatic structure, resulting in weak ultraviolet (UV) absorption.
This guide provides a validated starting point for overcoming these challenges. The methodologies herein are designed to be self-validating through clear system suitability criteria, ensuring trustworthiness and accuracy in analytical outcomes.
Chemical Properties
Understanding the analyte's physicochemical properties is paramount for rational method development. Key properties are summarized below.
| Property | Value / Description | Rationale for HPLC Method |
| Molecular Formula | C₅H₈N₂O₂ | --- |
| Molecular Weight | 128.13 g/mol | Suitable for both UV and MS detection. |
| Structure | 1-methylated imidazoline ring with a carboxylic acid group at the 4-position. Contains one chiral center. | The presence of ionizable amine and carboxyl groups makes mobile phase pH a critical parameter for controlling retention and peak shape. |
| Predicted XLogP3 | -1.1 | The negative value indicates high polarity, suggesting poor retention in standard reversed-phase chromatography. A polar-modified column or HILIC could be alternatives, but this protocol optimizes a standard C18 column. |
| UV Absorbance | Lacks a strong chromophore. Expected λ_max_ < 220 nm. | Requires a UV detector capable of operating at low wavelengths (e.g., 210 nm) for adequate sensitivity. |
Chromatographic Method Development: The Scientific Rationale
The selection of each parameter in an HPLC method is a deliberate choice grounded in chemical principles. Our objective is to achieve optimal retention, resolution, and peak shape for the target analyte.
Column Selection: Managing Polarity
Given the analyte's high polarity, a standard C18 reversed-phase column might provide insufficient retention. However, by manipulating the mobile phase, particularly the pH, we can achieve adequate results on widely available C18 columns. The acidic mobile phase protonates the tertiary amine in the ring, increasing its interaction with residual silanols on the silica backbone (in a controlled manner) while suppressing the ionization of the carboxylic acid, which enhances retention. For this protocol, a modern, high-purity silica C18 column is selected to ensure good peak symmetry and reproducibility.
Mobile Phase Strategy: The Critical Role of pH
The analyte possesses both a basic nitrogen center (pKa ~10-11, typical for cyclic amines) and an acidic carboxylic acid group (pKa ~2-3).
-
At low pH (<2): The carboxylic acid is neutral (COOH), and the amine is protonated (NH⁺). This state is ideal for reversed-phase chromatography, promoting retention and yielding sharp, symmetrical peaks.
-
At neutral pH: The molecule exists as a zwitterion, which is highly polar and poorly retained.
-
At high pH (>11): The carboxylic acid is deprotonated (COO⁻), and the amine is neutral (N). This can be used with specialized high-pH stable columns.
For this application, a low-pH mobile phase using formic acid is chosen. It is an excellent proton source, volatile (making it compatible with MS detection), and provides good peak shape.[2]
Detector Selection: UV vs. Mass Spectrometry
-
UV Detection: Due to the absence of an aromatic ring, the analyte does not absorb strongly at higher wavelengths. Analysis at low wavelengths (205-215 nm) is necessary, but this can suffer from interference from other components and mobile phase impurities. It is, however, a simple and robust method for routine analysis where sensitivity is not the primary concern.
-
Mass Spectrometry (MS) Detection: LC-MS is the superior technique for this analyte. It offers significantly higher sensitivity and selectivity by monitoring the analyte's specific mass-to-charge ratio (m/z). For this molecule, we would expect to see a protonated molecular ion [M+H]⁺ at m/z 129.1 in positive electrospray ionization (ESI) mode.
Experimental Workflow and Protocols
The overall process from sample receipt to final data analysis is outlined below.
Caption: General experimental workflow for HPLC analysis.
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol is designed for routine quantification and purity assessment.
3.1. Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm, or equivalent polar-endcapped C18.
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Formic Acid (FA), >99% purity.
-
Syringe filters: 0.22 µm PTFE or Nylon.
3.2. Reagent Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water. To prepare 1 L, add 1 mL of Formic Acid to 999 mL of water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of Formic Acid to 999 mL of ACN.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of Mobile Phase A in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with Mobile Phase A.
3.3. HPLC Operating Conditions
| Parameter | Condition |
| Column | XBridge C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% FA in WaterB: 0.1% FA in ACN |
| Gradient | Isocratic: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Wavelength: 210 nm |
| Run Time | 10 minutes |
3.4. System Suitability Test (SST) Before running samples, inject a mid-level standard (e.g., 50 µg/mL) five times. The system is ready when the following criteria are met:
-
Tailing Factor (T_f): 0.9 - 1.5
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates (N): > 2000
Protocol 2: High-Sensitivity LC-MS Analysis
This protocol is for trace-level detection and confirmation of identity.
3.5. Instrumentation and Reagents
-
LC-MS system with ESI source (e.g., Single Quadrupole or Triple Quadrupole).
-
Use the same column, reagents, and standards as in Protocol 1.
3.6. LC-MS Operating Conditions
| Parameter | Condition |
| LC Conditions | Same as Protocol 1 (Isocratic or a shallow gradient may be used to improve peak shape). |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Acquisition | Selected Ion Monitoring (SIM) or MRM |
| Monitored Ion (SIM) | [M+H]⁺ = 129.1 m/z |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
Note: MS parameters are instrument-dependent and require optimization.
Considerations for Chiral Separation
The presence of a stereocenter at the C4 position means the analyte exists as a pair of enantiomers. Distinguishing between these enantiomers is often a regulatory requirement in drug development. While achiral methods measure the total concentration, a dedicated chiral method is needed for enantiomeric excess (%ee) determination.
Based on literature for similar imidazole derivatives, polysaccharide-based chiral stationary phases (CSPs) are highly effective.[3][4][5]
4.1. Recommended Starting Point for Chiral Method Development
Caption: Workflow for chiral HPLC method development.
-
Chiral Column: Chiralpak® IA or Chiralcel® OD-H. These columns have broad applicability for separating chiral compounds.
-
Mobile Phase Mode:
-
Normal Phase: Hexane/Isopropanol mixtures (e.g., 90:10 v/v) with a small amount of an additive like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds.
-
Polar Organic Mode: Acetonitrile or Methanol.
-
-
Detection: UV at 210 nm or MS.
A systematic screening of different mobile phase compositions and columns is the most effective strategy to achieve baseline separation of the two enantiomers.
References
-
El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health (NIH). [Link]
-
Di Pietra, A. M., Cavrini, V., Andrisano, V., & Gatti, R. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Zarzycki, P. K., Włodarczyk, M., & Nowakowska, J. (2006). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]
-
ChemFun. (n.d.). What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid? - FAQ. ChemFun. [Link]
-
El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]
-
Kwiecień, A., Krzek, J., & Woltyńska, H. (2006). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. [Link]
-
Panday, D., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research. [Link]
-
Request PDF. (2021). Synthesis and Chiral Separation of Atropisomers of 4,5-Di Methyl ∆4 N-Phenyl N-Aryl Imidazoline-2-thione Derivatives. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Methyl-4,5-dihydro-1H-imidazole-5-carboxylic acid. PubChem. [Link]
-
Request PDF. (n.d.). Synthesis and chiral separation of atropisomers of 4,5-Di methyl Δ4 N-phenyl N-aryl imidazoline -2- thione derivatives. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC. [Link]
-
Bel-Hadj-Tahar, A., Messaouda, A., & Aboul-Enein, H. Y. (2021). Synthesis and chiral separation of atropisomers of 4,5-Di methyl ∆4 N-phenyl N-aryl imidazoline-2-thione derivatives. Chirality. [Link]
Sources
Application Notes & Protocols: The 4,5-Dihydro-1H-imidazole-4-carboxylic Acid Scaffold as a Constrained Amino Acid Precursor in Medicinal Chemistry
Abstract
The quest for novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the canonical amino acids in peptide and small molecule drug design. Conformationally restricted amino acid analogues have emerged as powerful tools to modulate the three-dimensional structure of bioactive molecules, thereby optimizing their interaction with biological targets. This guide focuses on the synthesis and application of the 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid scaffold, a unique and underexplored constrained amino acid mimic. Due to the limited direct literature on this specific N-methylated precursor, this document provides a comprehensive, field-proven guide to the synthesis of the parent scaffold, (S)-4,5-dihydro-1H-imidazole-4-carboxylic acid, its subsequent N-methylation, and its derivatization for use in drug discovery workflows. We present the core value of this scaffold as a peptidomimetic, offering a constrained, partially saturated heterocyclic system that can serve as a surrogate for proline or histidine, introducing specific conformational biases and novel physicochemical properties.
Introduction: The Strategic Value of Conformational Constraint
Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and low membrane permeability. A primary strategy to overcome these limitations is the incorporation of non-natural amino acids that restrict the conformational flexibility of the peptide backbone.[1] By reducing the entropic penalty upon binding to a target, such constraints can lead to a significant increase in binding affinity and selectivity.
The 4,5-dihydro-1H-imidazole-4-carboxylic acid (or imidazoline-4-carboxylic acid) scaffold presents a compelling case for a proline or histidine analogue. Its key features include:
-
Defined Geometry: The five-membered ring restricts the phi (Φ) and psi (Ψ) dihedral angles, forcing the peptide backbone into a specific turn or kink.
-
Amidine Functionality: The embedded amidine is a bioisostere for various functional groups and can participate in critical hydrogen bonding interactions with biological targets.
-
Chirality: The C4 stereocenter allows for the synthesis of enantiomerically pure building blocks, crucial for stereospecific molecular recognition.
-
N-Methylation Potential: Methylation of the N1 position further tunes the scaffold's properties by removing a hydrogen bond donor, increasing lipophilicity, and potentially enhancing cell permeability—a common strategy in peptide drug development.[2][3]
This guide provides the necessary theoretical foundation and practical protocols to synthesize and utilize this promising precursor.
Synthetic Strategy: A Modular, Multi-Step Approach
A robust synthesis of the target scaffold can be envisioned starting from the readily available chiral pool amino acid, L-Aspartic acid. This ensures the correct stereochemistry at the C4 position. The overall workflow is designed to be modular, allowing for protection and derivatization at key steps.
Caption: Proposed workflow for synthesis and derivatization.
Applications in Medicinal Chemistry: A Constrained Peptidomimetic
The primary application of the this compound scaffold is as a peptidomimetic to introduce conformational rigidity.[4]
Inducing Turn Conformations
Incorporating this scaffold into a peptide sequence can stabilize β-turn or γ-turn structures.[2] Such turns are often critical for the bioactive conformation of peptides that interact with GPCRs, proteases, and other protein surfaces. By pre-organizing the peptide into its active fold, the scaffold can significantly enhance binding affinity.
Enhancing Metabolic Stability
The non-natural, heterocyclic core is resistant to cleavage by common proteases like aminopeptidases and carboxypeptidases, which typically recognize natural amino acid residues. N-methylation further blocks amide N-H bonds, which can be sites of metabolic modification and are important for recognition by some proteolytic enzymes.[5]
Modulating Physicochemical Properties
The strategic placement of the N-methyl group offers a powerful method for fine-tuning a drug candidate's properties.
| Property | Effect of N-Methylation | Rationale |
| Lipophilicity | Increased | Replaces a polar N-H bond with a non-polar N-CH₃ group. |
| Membrane Permeability | Often Improved | Increased lipophilicity and reduced hydrogen bond donor count can facilitate passive diffusion across cell membranes.[2] |
| Aqueous Solubility | Potentially Decreased | The increase in lipophilicity may reduce solubility. |
| Hydrogen Bonding | Removes H-bond Donor | The N1-H is no longer available for hydrogen bonding, which can be used to disrupt undesired interactions or to probe the requirements of a binding pocket. |
Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and based on established chemical principles. Researchers should conduct their own risk assessments and optimization studies.
Protocol 1: Synthesis of the Parent Scaffold - (S)-tert-butyl 4-(methoxycarbonyl)-4,5-dihydro-1H-imidazole-1-carboxylate
This protocol is a conceptualized pathway and requires laboratory validation.
-
Step 1: Protection of L-Aspartic Acid.
-
To a solution of L-Aspartic acid (1 equiv.) in 1:1 dioxane/water, add triethylamine (1.5 equiv.).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and stir at room temperature for 4 hours.[6]
-
Acidify the mixture with 5% citric acid and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield Boc-L-Aspartic acid.
-
Dissolve the product in methanol and add a catalytic amount of H₂SO₄. Reflux for 6 hours to achieve selective esterification of the α-carboxylic acid. Purify by column chromatography.
-
-
Step 2: Selective Reduction to Aldehyde.
-
Protect the remaining β-carboxylic acid as a Weinreb amide by reacting with N,O-dimethylhydroxylamine hydrochloride using a standard peptide coupling agent like EDC/HOBt.
-
Cool the Weinreb amide in anhydrous THF to -78 °C under an argon atmosphere.
-
Add DIBAL-H (1.2 equiv.) dropwise and stir for 1 hour.
-
Quench the reaction carefully with methanol, followed by a saturated solution of Rochelle's salt. Allow to warm to room temperature and stir until the layers separate.
-
Extract with ethyl acetate, dry the organic phase, and concentrate to yield the crude aldehyde, which should be used immediately in the next step.
-
-
Step 3: Imidazoline Formation.
-
Dissolve the crude aldehyde in methanol. Add formamidine acetate (1.5 equiv.).
-
Reflux the mixture for 12-18 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the protected parent scaffold ester.
-
Protocol 2: N-Methylation of the Scaffold
This protocol is adapted from methods for N-methylation of peptides on solid support and requires optimization for a solution-phase substrate.[3]
-
Reagent Preparation:
-
Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (Argon or Nitrogen).
-
Use anhydrous THF as the solvent.
-
-
Methylation Procedure:
-
Dissolve the Boc-protected parent scaffold ester (1 equiv.) in anhydrous THF and cool to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Stir for 30 minutes at 0 °C.
-
Add methyl iodide (MeI, 1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the N-methylated product.
-
Protocol 3: Final Deprotection and Use in Peptide Synthesis
-
Ester Hydrolysis:
-
Dissolve the N-methylated ester in a 3:1 mixture of THF/water.
-
Add lithium hydroxide (LiOH, 2 equiv.) and stir at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Acidify the mixture to pH 3-4 with 1M HCl.
-
Extract with ethyl acetate, dry, and concentrate to yield the final Boc-protected carboxylic acid precursor.
-
-
Amide Coupling:
-
The resulting Boc-protected N-methylated amino acid can be coupled using standard peptide coupling reagents. HATU is often preferred for sterically hindered couplings involving N-methylated residues.[7]
-
Standard HATU Coupling: Dissolve the Boc-protected precursor (1 equiv.), the N-terminal-free peptide or amino ester (1 equiv.), and HATU (1.1 equiv.) in anhydrous DMF. Add DIPEA (3 equiv.) and stir at room temperature for 2-6 hours. Workup typically involves aqueous quench and extraction.
-
Sources
- 1. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Chemical Derivatization of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
Abstract
This comprehensive guide provides detailed protocols and expert insights for the chemical derivatization of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid. Designed for researchers in medicinal chemistry, drug development, and organic synthesis, this document outlines robust methodologies for esterification and amidation. A central focus is placed on navigating the chemical liabilities of the 4,5-dihydro-1H-imidazole (imidazoline) ring, particularly its susceptibility to hydrolysis under certain conditions. By explaining the causality behind experimental choices, this guide equips scientists with the knowledge to synthesize a diverse range of derivatives while maintaining the integrity of the core scaffold.
Introduction: Navigating the Chemistry of a Bioactive Scaffold
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the imidazoline scaffold in numerous biologically active molecules. Its derivatization is a key strategy for modulating physicochemical properties, exploring structure-activity relationships (SAR), and developing novel therapeutic agents.
The primary challenge in the chemical modification of this molecule lies in the stability of the 4,5-dihydro-1H-imidazole ring. Unlike its aromatic counterpart, imidazole, the imidazoline ring is a cyclic aminal, which imparts a susceptibility to ring-opening hydrolysis, particularly under basic conditions.[1][2][3] Conversely, the ring exhibits greater stability in acidic media, likely due to the protonation of a ring nitrogen, which disfavors cleavage.[2][4] Therefore, the selection of derivatization conditions must be carefully considered to ensure the preservation of this critical structural motif.
This guide will detail two primary avenues for derivatization:
-
Esterification of the carboxylic acid moiety.
-
Amidation of the carboxylic acid moiety.
For each transformation, we will present protocols that leverage different mechanistic pathways, offering a range of options to suit various substrates and experimental constraints.
Foundational Principles: Activating the Carboxylic Acid
Direct reaction of a carboxylic acid with an alcohol or amine is generally inefficient. Therefore, activation of the carboxyl group is a prerequisite for successful derivatization. The following diagram illustrates the general workflow for the derivatization of this compound.
Caption: General workflow for the derivatization of this compound.
Esterification Protocols
Esterification is a fundamental transformation for modifying the polarity, solubility, and pharmacokinetic profile of a lead compound. We present three distinct protocols, each with its own advantages and considerations regarding the stability of the imidazoline ring.
Protocol 1: Fischer Esterification (Acid-Catalyzed)
This classical method is advantageous due to its acidic conditions, which promote the stability of the imidazoline ring.[2][4] It is particularly well-suited for simple, unhindered alcohols.
Workflow Diagram:
Caption: Workflow for Fischer Esterification.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as solvent), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Protocol 2: Steglich Esterification using EDCI and DMAP
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP). It proceeds under mild, near-neutral conditions, which is generally favorable for the imidazoline ring.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash with water, 1 M HCl, and saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
| Parameter | Fischer Esterification | Steglich Esterification |
| Conditions | Acidic, high temperature | Mild, near-neutral, room temp. |
| Reagents | Strong acid catalyst | EDCI, DMAP |
| Advantages | Simple reagents, good for imidazoline stability | Broad substrate scope, high yields |
| Disadvantages | High temperature, limited to simple alcohols | More expensive reagents, purification of byproducts |
Amidation Protocols
Amide bond formation is a cornerstone of medicinal chemistry, enabling the synthesis of compounds with diverse biological activities. The choice of amidation protocol should be guided by the nature of the amine and the desire to avoid basic conditions that could compromise the imidazoline ring.
Protocol 1: Amidation via Acyl Chloride Formation
This two-step procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. While highly effective, the generation of HCl in the first step necessitates careful control, as it can lead to the formation of the hydrochloride salt of the product.[5]
Workflow Diagram:
Caption: Two-step amidation via an acyl chloride intermediate.
Step-by-Step Protocol:
-
Acyl Chloride Formation:
-
Suspend this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the excess reagent and solvent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.
-
-
Amidation:
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C and add the desired amine (1.1 eq) followed by a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.2 eq) to scavenge the HCl generated.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, perform an aqueous workup as described in Protocol 3.2.
-
Purify the crude product by chromatography or recrystallization.
-
Protocol 2: Peptide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that facilitates amide bond formation under mild conditions, minimizing the risk of side reactions.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq), the amine (1.1 eq), and HATU (1.2 eq) in an anhydrous polar aprotic solvent like DMF or NMP.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via flash column chromatography.
| Parameter | Acyl Chloride Method | HATU Coupling |
| Conditions | Two steps, requires anhydrous conditions | One-pot, mild, room temperature |
| Reagents | SOCl₂ or (COCl)₂, non-nucleophilic base | HATU, DIPEA |
| Advantages | Cost-effective for large scale | High yields, low epimerization, broad scope |
| Disadvantages | Harsh reagents, potential for side reactions | Expensive reagent, byproduct removal |
Conclusion and Best Practices
The successful derivatization of this compound hinges on the careful selection of reaction conditions to preserve the integrity of the imidazoline ring.
-
For Esterification: Fischer esterification offers a straightforward, acid-stable route for simple alcohols. For more complex or sensitive alcohols, Steglich esterification provides a mild and effective alternative.
-
For Amidation: HATU-mediated coupling is the recommended method for its high efficiency and mild conditions, which are well-suited for preserving the core scaffold. The acyl chloride method, while potent, should be used with caution due to the harshness of the reagents.
Researchers should always monitor reactions closely and characterize products thoroughly to confirm that the desired derivatization has occurred without unintended ring-opening. These protocols provide a solid foundation for the synthesis of novel derivatives of this compound for applications in drug discovery and development.
References
-
Imidazoline and Its Derivatives : An Overview. (2025). ResearchGate. [Link]
-
What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?. Autech Scientific. [Link]
-
Activation parameters of hydrolysis of imidazolines at pH ≈ 12. (n.d.). ResearchGate. [Link]
-
Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2021). National Center for Biotechnology Information. [Link]
-
Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. (2004). ResearchGate. [Link]
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Application Notes & Protocols: The Synthetic Potential of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic Acid
Abstract: This document provides a detailed technical guide on the utilization of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid (CAS 17289-23-5), a heterocyclic compound with significant potential in modern organic synthesis. While direct literature on this specific molecule is emerging, its structural motifs—a chiral cyclic aminal, an N-methylated amine, and a carboxylic acid—are well-represented in versatile synthetic intermediates. This guide will extrapolate from the known chemistry of closely related scaffolds, such as 1H-imidazol-4(5H)-ones and imidazole carboxylic acids, to provide researchers, scientists, and drug development professionals with a robust framework for its application. We will explore its potential as a chiral building block, a surrogate for N-methylated amino acids, a precursor in medicinal chemistry, and a ligand in asymmetric catalysis. The protocols herein are designed to be self-validating, with clear explanations for experimental choices, ensuring both scientific integrity and practical utility.
Part 1: Core Concepts and Synthetic Strategy
Structural Analysis and Synthetic Potential
This compound is a unique chiral molecule. Its core structure, an imidazoline ring, can be viewed as a masked α-amino acid. The key features that dictate its synthetic utility are:
-
Chiral Center at C4: The stereocenter bearing the carboxylic acid group makes it an attractive building block for asymmetric synthesis.
-
Dihydroimidazole (Imidazoline) Core: This moiety acts as a protective group for an N-methylated diaminoethane backbone. The N1-methyl group prevents tautomerization and directs reactivity. This structure is amenable to controlled hydrolysis to unmask the underlying amino acid functionality.
-
Carboxylic Acid Handle: This functional group is a primary site for derivatization via amide coupling, esterification, or reduction, enabling its incorporation into larger, more complex molecules.
The imidazole nucleus is a well-established "privileged structure" in medicinal chemistry, found in numerous bioactive compounds.[1][2] Derivatives of imidazole carboxylic acids have shown a wide range of pharmacological activities, including acting as xanthine oxidase inhibitors and antiviral agents.[3][4][5]
Proposed Retrosynthesis
While a definitive published synthesis for this compound is not widely available, a logical retrosynthetic analysis points to a plausible pathway. The core transformation involves the cyclization of an N-methylated aspartic acid derivative.
Caption: Proposed retrosynthesis of the target molecule.
This approach leverages readily available chiral precursors derived from aspartic acid, offering stereochemical control over the C4 position. The key step is the condensation and cyclization with a one-carbon electrophile.
Part 2: Applications in Synthesis and Drug Discovery
As a Chiral Surrogate for N-Methyl-α,α-disubstituted Amino Acids
A compelling application lies in its use as a pronucleophile for the asymmetric synthesis of complex amino acids. Structurally related 1H-imidazol-4(5H)-ones have been successfully employed as nucleophilic α-amino acid equivalents.[6][7] The dihydroimidazole scaffold can perform a similar role, with the added advantage of directly leading to N-methylated products.
Causality of Application: The dihydroimidazole ring serves two primary functions:
-
Activation: It promotes the formation of an aromatic enolate under mild basic conditions, facilitating deprotonation at the C5 position.
-
Stereocontrol: The planar, rigid nature of the resulting enolate intermediate allows for highly diastereoselective reactions with electrophiles. Subsequent hydrolysis of the adduct unmasks the N-methylated quaternary amino acid.
Caption: Workflow for use as an N-methyl amino acid surrogate.
Derivatization for Bioactive Compound Libraries
The carboxylic acid functionality is a key handle for building molecular diversity. Standard coupling reactions can be employed to generate libraries of amides and esters for screening in drug discovery programs. Imidazole-based compounds are known to target a wide array of biological systems.[1]
| Related Imidazole Scaffold | Reported Biological Activity | Reference |
| 1,5-Diaryl-1H-imidazole-4-carboxylic acids | HIV-1 Integrase Interaction Inhibitors | [3][4] |
| 1-Hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives | Xanthine Oxidase Inhibitors (Anti-gout) | [5] |
| Imidazo[4,5-e][8][9]diazepine derivatives | Anticancer and Antiviral potential | [2] |
| 4,5-Imidazoledicarboxylic acid amides | CNS Stimulants / Sedatives | [10] |
This established precedent underscores the value of the target molecule as a starting point for developing novel therapeutics.
Ligand Development for Asymmetric Catalysis
The two nitrogen atoms within the dihydroimidazole ring, combined with the carboxylate group, present three potential coordination sites. This makes the molecule an interesting candidate for a chiral ligand in metal-catalyzed asymmetric reactions. The N-methyl group prevents epimerization at the chiral center under many reaction conditions, enhancing its robustness.
Field-Proven Insight: The design of effective chiral ligands often relies on a rigid scaffold that creates a well-defined chiral pocket around the metal center. The dihydroimidazole ring provides this rigidity. By coordinating a metal, the ligand can influence the trajectory of an incoming substrate, favoring the formation of one enantiomer over the other. Its utility could be explored in reactions like asymmetric hydrogenations, cyclopropanations, or Michael additions.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Amide Coupling via Activated Ester
This protocol describes a standard method for derivatizing the carboxylic acid of the title compound with a primary or secondary amine.
Rationale: The use of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent is recommended. HATU is highly efficient, leading to rapid active ester formation and minimizing side reactions. It is particularly effective for coupling sterically hindered substrates and reducing the risk of racemization at the adjacent chiral center. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to sequester the acid formed during the reaction without competing as a nucleophile.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.
-
Amine Addition: Add the desired amine (1.1 eq) to the solution.
-
Base Addition: Add DIPEA (3.0 eq) to the reaction mixture.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise over 5 minutes. The solution may turn yellow.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amide.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Conceptual Protocol for Hydrolytic Ring Opening
This protocol outlines a hypothetical procedure for unmasking the N-methylated amino acid core.
Rationale: The dihydroimidazole ring is a type of aminal, which is susceptible to hydrolysis under acidic conditions. The reaction proceeds by protonation of one of the nitrogen atoms, followed by ring opening and subsequent hydrolysis of the resulting iminium species. Concentrated aqueous acid and elevated temperatures are typically required to drive the hydrolysis to completion.
Step-by-Step Methodology:
-
Setup: Dissolve the dihydroimidazole derivative (e.g., the product from an alkylation reaction) in 6 M aqueous hydrochloric acid (HCl) in a sealed pressure vessel.
-
Heating: Heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitoring: Periodically cool and sample the reaction mixture to monitor the disappearance of the starting material by LC-MS.
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the excess HCl and water.
-
Purification: The resulting amino acid hydrochloride salt can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by ion-exchange chromatography if necessary.
-
Validation: Characterize the final amino acid product by standard spectroscopic methods and compare with known standards if available.
References
- Vertex AI Search. (n.d.). What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid? - FAQ.
-
Mphahlele, M. J., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6243. Available from: [Link]
-
Panday, D., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10), 253-273. Available from: [Link]
- Google Patents. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
- Google Patents. (n.d.). US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines.
-
Alcaide, B., Almendros, P., & Luna, A. (2016). 1H-Imidazol-4(5H)-ones and thiazol-4(5H)-ones as emerging pronucleophiles in asymmetric catalysis. Beilstein Journal of Organic Chemistry, 12, 918–936. Available from: [Link]
-
Mphahlele, M. J., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PMC - NIH. Retrieved from [Link]
-
Wang, S., et al. (2015). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 105, 156-167. Available from: [Link]
-
ResearchGate. (n.d.). New 1H-imidazole-4,5-dicarboxylic acid/amide derivatives (1–8),.... Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Synthesis of 1,2,4,5‐Tetrasubstituted 1H‐Imidazole Derivatives: State of the Art. Retrieved from [Link]
-
Dirersa, W. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate. Retrieved from [Link]
-
Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) 1H-Imidazol-4(5H)-ones and thiazol-4(5H)-ones as emerging pronucleophiles in asymmetric catalysis. Retrieved from [Link]
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Application Notes & Protocols: 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic Acid in the Development of Novel Bioactive Compounds
Abstract
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] This guide focuses on a specific, non-aromatic variant: 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid . This scaffold, also known as a cyclic amidine, offers unique structural and physicochemical properties compared to its aromatic counterparts. Its three-dimensional geometry, combined with the versatile synthetic handle of a carboxylic acid, makes it an attractive starting point for the development of novel compound libraries. These notes provide a comprehensive overview, from the strategic rationale for its use to detailed, field-tested protocols for its synthesis, derivatization, and characterization, aimed at researchers and scientists in drug discovery and development.
The Strategic Advantage: Why Use this Scaffold?
The choice of a molecular scaffold is a critical decision in a drug discovery campaign. This compound offers several compelling advantages over more conventional aromatic heterocycles.
-
Three-Dimensionality: Unlike the planar, aromatic imidazole ring, the dihydro-imidazole core is non-planar. This inherent 3D structure allows for more specific and potentially stronger interactions with the complex topographical features of biological targets like enzyme active sites and protein-protein interfaces.
-
Metabolic Stability: The saturated backbone of the dihydro-imidazole ring can confer greater metabolic stability compared to aromatic systems, which are often susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Synthetic Versatility: The carboxylic acid group at the 4-position is a highly versatile functional group. It serves as a primary attachment point for a vast array of chemical moieties through well-established reactions, most notably amide bond formation, enabling the rapid generation of diverse compound libraries.[3][4]
-
Physicochemical Properties: The presence of the methyl group at the 1-position blocks tautomerization and provides a fixed point for substitution, while the cyclic amidine structure influences pKa and hydrogen bonding potential, which are critical for solubility and target engagement.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O₂ | PubChem[5] |
| Molecular Weight | 128.13 g/mol | PubChem[5] |
| IUPAC Name | This compound | - |
| Canonical SMILES | CN1CC(N=C1)C(=O)O | - |
| Predicted XLogP3 | -1.1 | PubChem[5] |
Synthesis of the Core Scaffold
The synthesis of the target scaffold can be approached through the cyclization of an appropriate N-methylated diamine precursor with a glyoxylic acid derivative. The following protocol outlines a robust and logical pathway.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target scaffold.
Protocol 2.1: Synthesis of this compound
Rationale: This two-step procedure first involves the formation of the dihydro-imidazole ring through a cyclocondensation reaction, a common method for synthesizing such heterocycles. The second step is a standard saponification to hydrolyze the ester, yielding the desired carboxylic acid.
Step 1: Synthesis of Ethyl 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylate
-
To a round-bottom flask charged with absolute ethanol (200 mL) under a nitrogen atmosphere, add N-methyl-1,2-diaminoethane (1.0 eq).
-
Cool the solution to 0 °C using an ice bath.
-
Add ethyl glyoxylate (50% solution in toluene, 1.05 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting materials.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting crude oil via column chromatography on silica gel (using a gradient of dichloromethane/methanol as eluent) to yield the ester intermediate.
Step 2: Saponification to the Carboxylic Acid
-
Dissolve the purified ethyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide (LiOH, 1.5 eq) to the solution and stir at room temperature.
-
Monitor the hydrolysis by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, carefully acidify the mixture to pH ~4-5 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound, often as a solid.
Derivatization Strategies for Library Generation
The carboxylic acid moiety is the gateway to structural diversity. Amide coupling is the most common and robust derivatization strategy.
Derivatization Pathways
Caption: Key derivatization routes from the core scaffold.
Protocol 3.1: Amide Coupling via EDC/HOBt Activation
Rationale: This is a widely used method for forming amide bonds that minimizes racemization and side reactions. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, and Hydroxybenzotriazole (HOBt) is used as an additive to improve efficiency and suppress side reactions.
-
Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq) followed by a tertiary base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the final amide derivative.
Analytical Characterization of Novel Derivatives
Rigorous characterization is essential to confirm the structure and purity of newly synthesized compounds.[6] A combination of spectroscopic and chromatographic techniques should be employed.[7][8][9]
Standard Characterization Workflow
Caption: Standard workflow for purification and characterization.
Table of Expected Analytical Data (Example Derivative)
-
Example: N-benzyl-1-methyl-4,5-dihydro-1H-imidazole-4-carboxamide
| Technique | Expected Observation | Rationale |
| ¹H NMR | Signals for the benzyl group (aromatic protons ~7.2-7.4 ppm, CH₂ ~4.5 ppm), dihydro-imidazole ring protons, and the N-methyl group (~2.8 ppm). | Confirms the presence of all key structural fragments. |
| ¹³C NMR | Resonances corresponding to the amide carbonyl, aromatic carbons, and aliphatic carbons of the scaffold and benzyl group. | Verifies the carbon skeleton of the molecule. |
| HRMS (ESI+) | A precise m/z value corresponding to the [M+H]⁺ ion for C₁₂H₁₅N₃O. | Confirms the elemental composition and molecular weight. |
| FTIR | Characteristic absorption bands for the N-H stretch (if a secondary amide), C=O stretch (amide I band, ~1650 cm⁻¹), and C-H stretches.[8] | Provides evidence of key functional groups. |
| Analytical HPLC | A single major peak with >95% purity by UV detection.[7] | Establishes the purity of the final compound for biological testing. |
Application: In Vitro Antimicrobial Screening
Imidazole derivatives are well-known for their antimicrobial properties.[8][9][10] A primary screening assay to evaluate novel compounds derived from the scaffold is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol 5.1: Broth Microdilution MIC Assay
Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standardized and widely accepted method for assessing antimicrobial potency.[8]
-
Preparation: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria). The final concentration of DMSO in each well should be kept low (<1%) to avoid affecting microbial growth.
-
Inoculum: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (microorganism in medium without compound), a negative control (medium only), and a vehicle control (microorganism in medium with DMSO). A standard antibiotic (e.g., ciprofloxacin) should be included as a reference compound.[8]
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The result can be confirmed by measuring the optical density (OD) at 600 nm.
References
-
Der Pharma Chemica. (n.d.). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Retrieved from [Link]
-
Indo Global Journal of Pharmaceutical Sciences. (2011). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2020). A review article on synthesis of imidazole derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines.
-
Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Bioactive Imidazoles: A Review. Retrieved from [Link]
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Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-4,5-dihydro-1H-imidazole-5-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity - Europub [europub.co.uk]
Troubleshooting & Optimization
Technical Support Center: Strategies for Enhancing the Solubility of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
Welcome to the technical support center for 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges with this compound. Our approach is rooted in fundamental physicochemical principles to empower you with the knowledge to rationally design your experiments and achieve your desired formulation goals.
Understanding the Molecule: A Zwitterionic Challenge
This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Specifically, it has a carboxylic acid group and a basic cyclic amidine moiety within the dihydroimidazole ring. This structure suggests that the molecule will exist as a zwitterion at its isoelectric point (pI), where it has both a positive and a negative charge, but a net neutral charge. Zwitterionic compounds often exhibit their lowest solubility at their pI.
Predicted Physicochemical Properties:
| Parameter | Predicted Value | Implication for Solubility |
| Acidic pKa (pKa₁) | ~3.5 | The carboxylic acid group will be deprotonated (negatively charged) at pH values above 3.5. |
| Basic pKa (pKa₂) | ~9.5 | The cyclic amidine group will be protonated (positively charged) at pH values below 9.5. |
| Isoelectric Point (pI) | ~6.5 | The compound is expected to have its lowest solubility around this pH. |
| logP | ~ -1.5 | The negative logP value suggests that the compound is inherently hydrophilic. |
Disclaimer: These values are computationally predicted and should be experimentally verified. However, they provide a strong theoretical framework for our troubleshooting guide.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, poorly soluble in water at neutral pH?
A1: Your observation is consistent with the predicted zwitterionic nature of the molecule. Around neutral pH (close to its predicted isoelectric point of ~6.5), the compound has both a positive and a negative charge. In this state, strong intermolecular electrostatic interactions can lead to the formation of a stable crystal lattice, which reduces its solubility in water.
Q2: I tried dissolving the compound in a standard phosphate-buffered saline (PBS) at pH 7.4 and it crashed out. What went wrong?
A2: PBS at pH 7.4 is very close to the predicted isoelectric point (pI) of ~6.5. At this pH, the compound's solubility is at its minimum. Additionally, the high concentration of phosphate ions in PBS can sometimes lead to the formation of insoluble phosphate salts with certain compounds, further reducing solubility.
Q3: Can I use organic solvents to dissolve this compound?
A3: While the predicted logP of -1.5 suggests the compound is hydrophilic, some solubility in polar organic solvents like ethanol, methanol, or DMSO is expected. However, for many biological and pharmaceutical applications, aqueous-based formulations are preferred. This guide will focus on strategies to improve aqueous solubility.
Troubleshooting Guides: Experimental Approaches to Enhance Solubility
Strategy 1: pH Adjustment
The Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution.[1] By shifting the pH away from the isoelectric point (pI), we can ensure that the molecule is predominantly in a charged state (either cationic or anionic), which will enhance its interaction with polar water molecules and increase solubility.
When to use this strategy: This should be your first line of approach due to its simplicity and effectiveness for ionizable compounds.[2]
Experimental Protocol: Determining the pH-Solubility Profile
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 11 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-11).
-
Add excess compound: To a known volume of each buffer (e.g., 1 mL) in separate vials, add an excess amount of this compound (enough so that undissolved solid remains).
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate the solid: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantify the dissolved compound: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or a validated spectrophotometric method).
-
Plot the data: Plot the measured solubility (in mg/mL or mM) against the corresponding pH of each buffer.
Expected Outcome: You should observe a "U-shaped" solubility profile, with the lowest solubility around the predicted pI of 6.5. Solubility should increase at both low pH (below pKa₁) and high pH (above pKa₂).
Strategy 2: Salt Formation
The Principle: Converting the zwitterionic compound into a salt can significantly improve its solubility and dissolution rate by disrupting the strong crystal lattice energy of the zwitterionic form.[3] For a basic center, an acid can be used to form a salt (e.g., hydrochloride salt), and for an acidic center, a base can be used (e.g., sodium salt).
When to use this strategy: If pH adjustment alone is not sufficient or if a solid form with improved properties is desired for formulation development. Salt screening is a common practice in preclinical development.[4]
Experimental Protocol: Small-Scale Salt Screening
-
Select counter-ions: Choose a variety of pharmaceutically acceptable acids and bases as potential counter-ions.
-
Acids: Hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid.
-
Bases: Sodium hydroxide, potassium hydroxide, calcium hydroxide.
-
-
Dissolve the compound: Dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of methanol and water).
-
Add the counter-ion: Add a stoichiometric amount (e.g., 1.0 equivalent) of the chosen counter-ion to the solution.
-
Induce crystallization: Attempt to crystallize the salt by methods such as slow evaporation, cooling, or by adding an anti-solvent (a solvent in which the salt is poorly soluble, like acetone or isopropanol).
-
Isolate and characterize: If a solid is formed, isolate it by filtration, dry it, and characterize it to confirm salt formation (e.g., using techniques like melting point, FTIR, or NMR).
-
Assess solubility: Determine the aqueous solubility of the newly formed salt using the protocol described in Strategy 1 (at a relevant pH, for example, in water).
Expected Outcome: A successful salt formation should result in a crystalline solid with significantly higher aqueous solubility compared to the parent zwitterionic compound.
Strategy 3: Use of Co-solvents
The Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[5][6] This makes the solvent system more favorable for dissolving less polar solutes.
When to use this strategy: When a liquid formulation is desired and the use of a mixed solvent system is acceptable for the intended application. Common co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6]
Experimental Protocol: Evaluating Co-solvent Systems
-
Prepare co-solvent mixtures: Prepare a series of aqueous solutions containing increasing concentrations of a co-solvent (e.g., 0%, 10%, 20%, 30%, 40% v/v of ethanol in water).
-
Determine solubility: Measure the solubility of this compound in each co-solvent mixture using the equilibrium solubility method described in Strategy 1.
-
Plot the data: Plot the logarithm of the solubility against the percentage of the co-solvent.
-
Repeat for different co-solvents: Repeat the experiment with other co-solvents (e.g., propylene glycol, PEG 400) to find the most effective one.
Expected Outcome: For many compounds, the solubility will increase exponentially with the addition of a co-solvent. A log-linear relationship between co-solvent concentration and solubility is often observed.
Strategy 4: Complexation with Cyclodextrins
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like our target compound, forming inclusion complexes that have enhanced aqueous solubility.[7]
When to use this strategy: When a significant increase in solubility is required for an aqueous formulation, and other methods are not sufficient. Cyclodextrins are widely used as pharmaceutical excipients.[7]
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0, 10, 20, 30, 40, 50 mM of hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Add excess compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate: Shake the vials at a constant temperature for 24-48 hours.
-
Separate and quantify: Centrifuge the samples and determine the concentration of the dissolved compound in the supernatant.
-
Plot the phase solubility diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin.
-
Analyze the diagram:
-
A linear increase in solubility with increasing cyclodextrin concentration (an Aₗ-type diagram) suggests the formation of a 1:1 soluble complex.
-
The slope of the line can be used to calculate the stability constant (Kₛ) of the complex.
-
Expected Outcome: A significant, often linear, increase in the solubility of the compound with increasing concentrations of the cyclodextrin.
Data Summary and Visualization
Table 1: Hypothetical Solubility Data for this compound with Different Enhancement Strategies
| Strategy | Condition | Expected Solubility (mg/mL) | Fold Increase |
| Baseline | Water (pH ~6.5) | 0.5 | 1 |
| pH Adjustment | pH 2.0 Buffer | 15 | 30 |
| pH 10.0 Buffer | 25 | 50 | |
| Salt Formation | Hydrochloride Salt in Water | 50 | 100 |
| Co-solvents | 20% Ethanol in Water | 5 | 10 |
| 40% Propylene Glycol in Water | 12 | 24 | |
| Cyclodextrins | 50 mM HP-β-CD in Water | 10 | 20 |
Diagram 1: Experimental Workflow for pH-Solubility Profile Determination
Caption: Workflow for determining the pH-dependent solubility.
Diagram 2: Principle of Solubility Enhancement Strategies
Caption: Conceptual overview of different solubility enhancement methods.
Concluding Remarks
Improving the solubility of a compound like this compound requires a systematic and rational approach. By understanding its zwitterionic nature and leveraging strategies such as pH adjustment, salt formation, co-solvency, and cyclodextrin complexation, researchers can successfully overcome solubility challenges and advance their development programs. We recommend starting with a thorough experimental determination of the pH-solubility profile to confirm the predicted behavior and guide the selection of the most appropriate enhancement strategy.
References
- Loftsson, T., & Brewster, M. E. (2005). Evaluation of cyclodextrin solubilization of drugs. International Journal of Pharmaceutics, 302(1-2), 1-14.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
- Szejtli, J. (1998). Cyclodextrins and their inclusion complexes. Akadémiai Kiadó.
- Avdeef, A. (2003).
- Yalkowsky, S. H. (Ed.). (1999). Solubility and solubilization in aqueous media. American Chemical Society.
- Millard, J. W., Alvarez-Núñez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical Research, 19(9), 1344-1349.
- Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
- Anderson, B. D., & Conradi, R. A. (1985). Predictive relationships in the water solubility of salts of a nonsteroidal anti-inflammatory drug. Journal of Pharmaceutical Sciences, 74(8), 815-820.
- Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.
- Bergström, C. A., & Avdeef, A. (2019).
- Box, K. J., & Comer, J. E. (2008). Using measured pKa, log P and solubility to investigate in-vivo behaviour of developmental drugs. Current Drug Metabolism, 9(9), 869-878.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
- World Health Organization. (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, (937), Annex 8.
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- 1. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Free Online Chemical Structure Drawer [edraw.ai]
Technical Support Center: Stability Assessment of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid (MDHICA)
Welcome to the technical support center for the stability assessment of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid (MDHICA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental investigation of MDHICA's stability in various solvents.
Introduction to the Stability of MDHICA
This compound (MDHICA) is a heterocyclic compound of interest in pharmaceutical research. Its core structure, a 2-imidazoline ring, contains an imine functional group, which is known to be susceptible to certain degradation pathways. A thorough understanding of its stability is crucial for the development of robust formulations and for defining appropriate storage conditions. This guide will walk you through the key aspects of designing and troubleshooting a stability study for this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for MDHICA?
A1: Based on the chemical structure of MDHICA, the primary anticipated degradation pathway is the hydrolysis of the endocyclic imine bond within the dihydroimidazole ring.[1][2][3] This reaction is typically catalyzed by acid or base and results in ring opening to form N-(2-(methylamino)ethyl)formamide-2-carboxylic acid. Other potential, though likely less prominent, degradation pathways could include oxidation of the dihydroimidazole ring and decarboxylation of the carboxylic acid moiety, particularly under thermal or photolytic stress.[4][5][6]
Q2: How does pH influence the stability of MDHICA in aqueous solutions?
A2: The pH of the solution is expected to be a critical factor in the stability of MDHICA. The 2-imidazoline ring is known to be susceptible to both acid- and base-catalyzed hydrolysis.[1][2] However, in acidic conditions (pH < 6), the tertiary nitrogen atom of the imidazoline ring can become protonated. This positive charge is thought to increase the stability of the ring and hinder hydrolytic attack.[2] Conversely, under neutral to basic conditions, the rate of hydrolysis may increase. Therefore, a U-shaped stability profile with the greatest stability at a slightly acidic pH is plausible.
Q3: What are the best practices for storing stock solutions of MDHICA?
A3: For short-term storage, it is advisable to prepare stock solutions in a non-aqueous, aprotic solvent such as acetonitrile or DMSO and store them at low temperatures (-20°C or -80°C) to minimize potential degradation.[7] For longer-term storage, aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles. Given the potential for hydrolysis, preparing fresh aqueous solutions for experiments is the best practice.
Q4: I am observing a rapid loss of my parent compound peak in my HPLC analysis even in a supposedly stable solvent like methanol. What could be the cause?
A4: While methanol is a common solvent, it is protic and can participate in solvolysis reactions, especially if the sample is stored for an extended period or at elevated temperatures. Additionally, the purity of the solvent is crucial. The presence of acidic or basic impurities in the methanol could catalyze the degradation of MDHICA. It is recommended to use high-purity, HPLC-grade solvents and to analyze samples as fresh as possible. If you continue to see degradation, consider using an aprotic solvent like acetonitrile for your sample diluent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Rapid degradation in acidic solutions | The concentration of the acid may be too high, leading to excessively rapid degradation that is difficult to monitor. | Reduce the molarity of the acid (e.g., from 1M HCl to 0.1M or 0.01M HCl) to slow down the reaction rate and allow for multiple time-point measurements. |
| No degradation observed under oxidative stress (H₂O₂) | The concentration of the oxidizing agent may be too low, or the reaction may require initiation (e.g., by light or a metal catalyst). | Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%). If no degradation is observed, consider if the molecule is indeed stable to oxidation or if the analytical method is not capturing the degradants. |
| Multiple, poorly resolved peaks in the chromatogram after forced degradation | The degradation may be complex, leading to multiple products with similar polarities. The HPLC method may not be optimized to separate all degradants from the parent compound. | Adjust the gradient profile of your HPLC method to increase the separation of the peaks. Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to achieve a different selectivity. Ensure your method is a "stability-indicating method." |
| Inconsistent results between replicate experiments | This could be due to variability in sample preparation, storage conditions between analyses, or issues with the HPLC system itself. | Ensure precise and consistent sample preparation. Analyze samples immediately after preparation. Check the HPLC system for leaks, ensure the mobile phase is properly degassed, and verify the injector precision.[8][9] |
Experimental Protocols
Forced Degradation Study of MDHICA
This protocol outlines a systematic approach to a forced degradation study to identify the potential degradation products and pathways for MDHICA. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of MDHICA in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of 100 µg/mL.
2. Stress Conditions:
| Stress Condition | Procedure | Time Points for Analysis |
| Acid Hydrolysis | Mix the MDHICA working solution with 0.1 M HCl. Incubate at 60°C. | 0, 2, 4, 8, 24 hours |
| Base Hydrolysis | Mix the MDHICA working solution with 0.1 M NaOH. Incubate at room temperature. | 0, 1, 2, 4, 8 hours |
| Oxidative Degradation | Mix the MDHICA working solution with 3% H₂O₂. Store at room temperature, protected from light. | 0, 2, 4, 8, 24 hours |
| Thermal Degradation | Store the solid MDHICA and a solution in acetonitrile at 80°C. | 0, 1, 3, 7 days |
| Photodegradation | Expose a solution of MDHICA in acetonitrile to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and stored under the same conditions. | 0, 24, 48, 72 hours |
3. Sample Analysis by HPLC-UV:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC-UV method.
Representative HPLC-UV Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Proposed degradation pathways for MDHICA.
Caption: Workflow for the forced degradation study of MDHICA.
References
- Vertex AI Search, "Imine and Enamine Hydrolysis - Organic Chemistry Tutor", accessed on 2024-01-12.
- Vertex AI Search, "Imine Hydrolysis Example Mechanism 2 | Organic Chemistry - YouTube", accessed on 2024-01-12.
- ChemicalBook, "Synthesis, Properties, Chemical Reactivities of 2-Imidazoline", accessed on 2024-01-12.
- ResearchGate, "Activation parameters of hydrolysis of imidazolines
- Figshare, "Degradative Behavior and Toxicity of Alkylated Imidazoles", accessed on 2024-01-12.
- Thieme E-Books & E-Journals, "Product Class 3: Imidazoles", accessed on 2024-01-12.
- Master Organic Chemistry, "Imines - Properties, Formation, Reactions, and Mechanisms", accessed on 2024-01-12.
- Thieme Connect, "Product Class 3: Imidazoles", accessed on 2024-01-12.
- Organic Chemistry Portal, "Synthesis of 2-imidazolines", accessed on 2024-01-12.
- ResearchGate, "(PDF) Hydrolysis of 1,2-disubstituted imidazolines in aqueous media", accessed on 2024-01-12.
- ResearchGate, "(PDF) Studying the Photostabilization activity of Poly(Vinyl Chloride) Films containing 4-amino-5-(((5-methyl-1H-benzo[d]imidazol-2- yl)thio)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiol", accessed on 2024-01-12.
- MicroSolv, "Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions", accessed on 2024-01-12.
- PubMed, "Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
- Who we serve, "Aerobic Oxidation of Imidazolines to 2-Arylimidazoles Using CuSO4∙H2O as a C
- PubMed, "Oxidative Decarboxylative Synthesis of 2-H-imidazolines From Glyoxylic Acid and 1,2-diamines", accessed on 2024-01-12.
- ResearchGate, "Photostability for each of the investigated dyes. | Download Scientific Diagram", accessed on 2024-01-12.
- Unknown Source, "Pharmaceutical Compounds as Photostabilizers", accessed on 2024-01-12.
- ACS Publications, "Cyclic Imines: Chemistry and Mechanism of Action: A Review", accessed on 2024-01-12.
- ResearchGate, "Structure‐stability correlations for imine formation in aqueous solution", accessed on 2024-01-12.
- Volza, "Methyl Imidazole Exports
- RSC Publishing, "n → π* interactions as a versatile tool for controlling dynamic imine chemistry in both organic and aqueous media", accessed on 2024-01-12.
- ICH, "STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS", accessed on 2024-01-12.
- EMA, "ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline", accessed on 2024-01-12.
- Benchchem, "A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Deriv
- ACS Publications, "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas | Organic Letters", accessed on 2024-01-12.
- Unknown Source, "Pharmaceutical Forced Degradation Studies with Regulatory Consider
- SIELC Technologies, "1H-Imidazole-4-carboxylic acid", accessed on 2024-01-12.
- Biochemical Reagent, "1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid)", accessed on 2024-01-12.
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond, "Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond", accessed on 2024-01-12.
- Guidechem, "What is 1H-Imidazole-4-carboxylic acid used for in organic synthesis? - FAQ", accessed on 2024-01-12.
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- 6. Oxidative decarboxylative synthesis of 2-H-imidazolines from glyoxylic acid and 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Purification of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
Welcome to the technical support guide for the purification of crude 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this valuable intermediate. Due to its zwitterionic nature, this molecule presents unique purification hurdles that standard protocols may not adequately address. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each recommended step.
Understanding the Challenge: The Zwitterionic Nature
This compound is an amphoteric molecule, meaning it possesses both a basic site (the imidazole nitrogen) and an acidic site (the carboxylic acid). At a specific pH, known as the isoelectric point (pI), the molecule exists as a neutral zwitterion with both a positive and a negative charge. This dual nature governs its solubility, making it highly soluble in aqueous solutions at high and low pH but often poorly soluble at its pI and in many common organic solvents.[1][2] This behavior is the root cause of many purification difficulties.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My crude product is a sticky, intractable oil instead of a solid. How can I crystallize it?
Answer: An oily or gummy consistency often indicates the presence of impurities, residual solvent, or excess salt, which disrupt the crystal lattice formation. The goal is to induce precipitation by carefully controlling the pH and solvent environment.
-
Scientific Rationale: Zwitterionic compounds typically exhibit their lowest aqueous solubility at their isoelectric point (pI).[2] By adjusting the pH of an aqueous solution of your crude product to its pI, you can often force the pure compound to precipitate, leaving ionic impurities behind.
-
Troubleshooting Steps:
-
Dissolve the crude oil in a minimum amount of deionized water. If it doesn't dissolve, add a small amount of dilute acid (e.g., 1M HCl) until it does. This protonates the imidazole ring, forming a water-soluble salt.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add a dilute base (e.g., 1M NaOH or ammonium hydroxide) dropwise with vigorous stirring. Monitor the pH continuously.
-
As the pH approaches the pI, you should observe the formation of a precipitate. The key is to add the base slowly to allow for controlled crystallization rather than rapid crashing out, which can trap impurities.
-
Once precipitation is maximized, cool the mixture in an ice bath to further decrease solubility, then collect the solid by filtration. Wash the solid with cold water and then a non-polar solvent like diethyl ether to remove residual water.[3]
-
Question 2: My product seems to be irreversibly stuck in the aqueous layer during an acid-base extraction. How can I recover it?
Answer: This is a classic problem when working with zwitterions. The high polarity of the charged forms of the molecule gives it a strong preference for the aqueous phase, making extraction into common organic solvents like ethyl acetate or dichloromethane difficult.[1]
-
Scientific Rationale: To extract the compound into an organic layer, you must neutralize its charge. However, at its neutral (zwitterionic) state, its polarity is still very high. The strategy is therefore not to extract the zwitterion itself, but to either precipitate it from the aqueous layer (see Q1) or use a more specialized extraction solvent.
-
Troubleshooting Protocol: Salting Out & Solvent Choice
-
Adjust to pI: First, adjust the pH of the aqueous layer to the isoelectric point to minimize the solubility of your compound.
-
Salting Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl). This decreases the solubility of organic compounds in the aqueous phase by reducing the amount of "free" water available for solvation, effectively pushing your compound out.
-
Solvent Selection: Use a more polar, water-immiscible organic solvent for the extraction. A mixture of chloroform and isopropanol (e.g., 3:1 ratio) is often more effective than ethyl acetate for extracting polar molecules.
-
Perform Multiple Extractions: Perform at least 3-5 extractions with the chosen solvent to ensure efficient recovery. Combine the organic layers, dry with a suitable agent like sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Question 3: I'm attempting column chromatography on silica gel, but I'm seeing severe streaking and no separation. What's wrong?
Answer: Standard silica gel is acidic and highly polar. Your zwitterionic compound, with its basic nitrogen, is interacting too strongly with the acidic silanol groups on the silica surface.[4] This leads to irreversible adsorption, tailing, and poor recovery.
-
Scientific Rationale: The basic nitrogen atom on the imidazole ring forms strong acid-base interactions with the Si-OH groups of the silica gel. This prevents the compound from eluting properly with the mobile phase.
-
Solutions & Alternatives:
-
Deactivate the Silica: Add a basic modifier to your mobile phase to neutralize the acidic sites on the silica. Common choices include adding 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., DCM/Methanol).[4][5]
-
Switch to a Different Stationary Phase: This is often the best solution.
-
Reverse-Phase (C18): This is an excellent choice. You can control the retention of your compound by adjusting the pH of the aqueous mobile phase (e.g., water/acetonitrile or water/methanol).[6] Adding a buffer can improve peak shape.
-
Ion-Exchange Chromatography: This technique is specifically designed for charged molecules and can be highly effective for separating zwitterions from non-ionic impurities.[7]
-
Alumina (Basic or Neutral): If you must use normal-phase chromatography, switching from acidic silica to neutral or basic alumina can mitigate the strong acidic interactions.
-
-
Question 4: How can I effectively remove inorganic salts (e.g., NaCl, Na₂SO₄) from my final product?
Answer: Salts are a common impurity, especially after acid-base workups or salting-out procedures. Since both your product and the salts are water-soluble, simple washing can be ineffective and lead to product loss.
-
Recommended Methods:
-
Precipitation at pI: As described in Q1, dissolving the salt-contaminated product in a minimum of water and carefully adjusting the pH to the isoelectric point will cause the desired compound to precipitate, leaving the highly soluble inorganic salts in the solution.[1]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on size. It can be used to separate your organic molecule from smaller inorganic salt ions.
-
Dialysis: If you have a larger quantity of product, dialysis can be used to remove small salt ions through a semi-permeable membrane.
-
Reverse-Phase Chromatography: A C18 column can also be used for desalting. The salt will elute very quickly in the void volume, while the organic molecule will have some retention, allowing for separation.
-
Purification Strategy Decision Workflow
Choosing the right purification technique depends on the nature of the crude material and the impurities present. The following workflow provides a general decision-making guide.
Caption: Decision tree for selecting a purification strategy.
Detailed Purification Protocols
Protocol 1: Purification by pH-Controlled Precipitation
This method is ideal for removing both more- and less-polar impurities, as well as inorganic salts.
-
Dissolution: Transfer the crude this compound to a beaker. Add a minimal amount of deionized water. If the crude product is not fully soluble, add 1M HCl dropwise while stirring until a clear solution is obtained.
-
Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal, stir for 10-15 minutes at room temperature, and then remove the charcoal by filtering the solution through a pad of Celite.
-
Precipitation: While vigorously stirring the solution, add 1M NaOH or 10% aqueous ammonium hydroxide drop by drop. Monitor the solution's pH with a calibrated pH meter or pH paper.
-
Isolation: As the pH approaches the isoelectric point (typically between 5 and 7 for similar compounds), a white precipitate will form. Continue adding the base slowly until no more precipitate is observed.
-
Maturation: Cool the slurry in an ice bath for at least 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of ice-cold deionized water, followed by cold ethanol, and finally diethyl ether to aid in drying.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Protocol 2: Purification via Acid-Base Extraction
This technique exploits the amphoteric nature of the molecule to separate it from neutral or solely acidic/basic impurities.[8][9]
Caption: Workflow for purification by acid-base extraction.
-
Dissolution: Dissolve the crude product in a suitable organic solvent in which the neutral impurities are soluble (e.g., diethyl ether, ethyl acetate). Transfer this solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 5% HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated target compound will move into the aqueous layer, while neutral impurities will remain in the organic layer.[10][11]
-
Separation: Drain the lower aqueous layer into a clean flask. Discard the organic layer (which contains the neutral impurities).
-
Back-Wash (Optional): Return the aqueous layer to the funnel and wash with a fresh portion of the organic solvent to remove any lingering impurities. Separate the layers again, retaining the aqueous portion.
-
Precipitation: Cool the aqueous layer in an ice bath and precipitate the pure product by adjusting the pH to its isoelectric point as described in Protocol 1.
-
Collection: Collect the solid by filtration, wash, and dry as previously described.
Data Summary Tables
Table 1: Chromatography Starting Conditions
| Technique | Stationary Phase | Mobile Phase System (Starting Point) | Modifier | Key Application |
| Normal Phase | Silica Gel | 95:5 Dichloromethane/Methanol | 1% Triethylamine | For less polar impurities; use with caution.[4] |
| Reverse Phase | C18 Silica | 95:5 Water/Acetonitrile | 0.1% Formic or Acetic Acid | Excellent for general purification and desalting.[6] |
| HILIC | Amide or Diol | 85:15 Acetonitrile/Water | Ammonium Acetate Buffer (10 mM) | Ideal for highly polar compounds.[12] |
| Ion Exchange | Strong Cation Exchange (SCX) | Gradient from low to high ionic strength buffer (e.g., Ammonium Formate) | pH gradient | Excellent for separating from neutral or anionic species.[7] |
References
-
Reddit User Discussion. (2022). Any tips for purification of two zwitterionic compounds? Reddit. [Link]
-
Chem-Space. (n.d.). Synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid. FAQ. [Link]
-
Neue, U. (2004). Separation of zwitter ionic drug molecule. Chromatography Forum. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
LibreTexts Chemistry. (2022). Acid-Base Extraction. [Link]
-
ResearchGate Discussion. (2020). How to desalt zwitterions?[Link]
-
Reddit User Discussion. (2015). Isolation/purification of zwitterionic phospholipid. Reddit. [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. [Link]
-
Chromatography Forum. (2006). zwitterionic compounds. [Link]
-
Reddit User Discussion. (2014). Column chromatography & TLC on highly polar compounds? Reddit. [Link]
-
Welch, C. J., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]
-
ResearchGate. (2015). A systematic study of the crystallisation products of a series of dicarboxylic acids with imidazole derivatives. [Link]
-
Souverain, S., et al. (2004). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PubMed Central. [Link]
-
University of Calgary. (n.d.). ORGANIC LABORATORY TECHNIQUES 13: CHROMATOGRAPHY. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. zwitterionic compounds - Chromatography Forum [chromforum.org]
- 3. Page loading... [wap.guidechem.com]
- 4. reddit.com [reddit.com]
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- 6. Separation of zwitter ionic drug molecule - Chromatography Forum [chromforum.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction
This compound is a cyclic amino acid analog with potential applications in medicinal chemistry and drug development. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. This guide provides a structured approach to troubleshooting these issues in a question-and-answer format.
A plausible and common synthetic approach involves the N-methylation of an appropriate amino acid precursor, followed by activation and intramolecular cyclization. This guide will be structured around this general pathway.
Proposed Synthetic Pathway
Below is a proposed synthetic pathway for this compound, starting from a suitable amino acid derivative. The troubleshooting guide will address challenges at each key stage of this process.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guides
Part 1: Starting Material Preparation (N-Methylation and N-Formylation)
Question 1: I am observing low yields during the N-methylation of my amino acid precursor. What are the likely causes and how can I improve the yield?
Answer:
Low yields in N-methylation are a common issue and can stem from several factors. Here’s a breakdown of potential causes and solutions:
-
Incomplete Deprotonation: The most prevalent method for N-methylation of N-acyl or N-carbamoyl amino acids involves deprotonation with a strong base like sodium hydride (NaH) followed by reaction with methyl iodide.[1] If deprotonation is incomplete, the subsequent methylation will be inefficient.
-
Troubleshooting:
-
Ensure your NaH is fresh and highly reactive. Older NaH can have a passivated surface.
-
Use a suitable solvent that does not react with NaH, such as anhydrous THF or DMF.
-
Allow sufficient time for the deprotonation to complete before adding the methylating agent. Monitoring the reaction by TLC for the disappearance of the starting material is recommended.
-
-
-
Steric Hindrance: The structure of your amino acid precursor can sterically hinder the approach of the methylating agent.
-
Troubleshooting:
-
Consider alternative, less bulky protecting groups on the amino acid if possible.
-
For sterically hindered substrates, using a more reactive methylating agent like dimethyl sulfate might be beneficial, though it is more toxic and requires careful handling.
-
-
-
Side Reactions: Over-methylation to form a quaternary ammonium salt can occur, although this is less common with secondary amines. Side-chain reactivity can also be an issue with certain amino acids if not properly protected.[2]
-
Troubleshooting:
-
Carefully control the stoichiometry of the methylating agent. Use of a slight excess (1.1-1.2 equivalents) is often sufficient.
-
Ensure that any reactive side chains (e.g., hydroxyl, thiol, or additional amino groups) are adequately protected before attempting N-methylation.
-
-
-
Alternative Methylation Methods: If the NaH/MeI method consistently gives low yields, consider alternative procedures:
-
Reductive Amination: This method involves reacting the amino group with formaldehyde followed by reduction with a mild reducing agent like sodium cyanoborohydride.[3] This can be a very effective method, especially in solid-phase synthesis.[3]
-
Using N-o-nitrobenzenesulfonyl (o-NBS) protection: This method allows for efficient N-methylation under milder basic conditions (e.g., with DBU) and is compatible with Fmoc solid-phase peptide synthesis.[4]
-
| Methylation Method | Advantages | Disadvantages |
| NaH / Methyl Iodide | Widely applicable, relatively inexpensive.[1] | Requires strong base, potential for side reactions. |
| Reductive Amination | Mild conditions, high yields.[3] | Requires a separate reduction step. |
| o-NBS Protection | Mild conditions, compatible with SPPS.[4] | Requires additional protection/deprotection steps. |
Question 2: I am having difficulty with the N-formylation step. What are the best practices for this reaction?
Answer:
N-formylation is a critical step to introduce the carbon atom that will become C2 of the dihydroimidazole ring. Common challenges include incomplete reaction and side reactions.
-
Choice of Formylating Agent: The choice of reagent is crucial for a successful formylation.
-
Formic Acid/Acetic Anhydride: This is a classical and effective method for formylating amino acids.[5] However, it can be harsh and may not be suitable for sensitive substrates.
-
N,N-Dimethylformamide (DMF) as a formylating agent: In some cases, DMF can act as a formylating agent, often with an activating agent or at elevated temperatures.[6]
-
Ammonium Formate: This can be a convenient method for the N-formylation of secondary amines.
-
-
Reaction Conditions:
-
Temperature: Formylation reactions can be sensitive to temperature. Too low a temperature may lead to an incomplete reaction, while too high a temperature can cause decomposition.
-
Solvent: Aprotic solvents are generally preferred to avoid side reactions with the formylating agent.
-
-
Troubleshooting:
-
If using formic acid/acetic anhydride, ensure the reaction is performed at a controlled temperature (often starting at 0°C and allowing to warm to room temperature).
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Ensure all reagents are anhydrous, as water can hydrolyze the formylating agent.
-
Part 2: Cyclization and Dehydration
Question 3: My intramolecular cyclization to form the dihydroimidazole ring is not proceeding or is giving very low yields. What could be the problem?
Answer:
The intramolecular cyclization is the key ring-forming step and can be challenging due to kinetic and thermodynamic factors.
-
Insufficient Activation of the Carboxylic Acid/Amide: For the cyclization to occur, the carbonyl group that will form the C4 of the ring needs to be sufficiently electrophilic to be attacked by the formyl-nitrogen.
-
Troubleshooting:
-
If starting with a carboxylic acid, it must be activated. Common activating agents include carbodiimides (like DCC or EDC), or conversion to an acid chloride or a mixed anhydride.
-
If starting from an amide, a dehydrating agent is typically required to facilitate the cyclization. Reagents like phosphorus oxychloride (POCl₃) or triflic anhydride can be effective.
-
-
-
Unfavorable Ring Conformation: The linear precursor must be able to adopt a conformation that allows the nucleophilic nitrogen and the electrophilic carbon to come into close proximity for the cyclization to occur.[7]
-
Troubleshooting:
-
The choice of solvent can influence the conformation of the molecule. Experiment with different solvents of varying polarity.
-
In some cases, high dilution conditions can favor intramolecular cyclization over intermolecular polymerization.
-
-
-
Dehydration Issues: The formation of the C=N double bond in the dihydroimidazole ring involves a dehydration step.[8][9] If this step is not efficient, the reaction may stall at the cyclic hemiaminal intermediate.
-
Troubleshooting:
-
Ensure a suitable dehydrating agent is present in the reaction mixture.
-
For some substrates, azeotropic removal of water using a Dean-Stark apparatus can be effective.
-
-
Caption: Troubleshooting logic for low cyclization yield.
Part 3: Product Isolation and Purification
Question 4: I am struggling to purify the final product, this compound. It seems to be very polar and water-soluble. What purification strategies can I use?
Answer:
The purification of highly polar, zwitterionic compounds like your target molecule can be challenging with standard chromatographic techniques.
-
Crystallization: This should be the first method to attempt.
-
Troubleshooting:
-
Experiment with a variety of solvent systems. A common approach is to dissolve the crude product in a minimal amount of a polar solvent (like water or methanol) and then add a less polar anti-solvent (like acetone, ethanol, or isopropanol) until precipitation occurs.
-
Adjusting the pH of the solution to the isoelectric point of the molecule can decrease its solubility and promote crystallization.
-
-
-
Ion-Exchange Chromatography: This is a powerful technique for purifying charged molecules.
-
Protocol:
-
Choose an appropriate ion-exchange resin. For a zwitterionic compound, you might need to use both a cation and an anion exchange resin sequentially, or a mixed-bed resin.
-
Load your crude product onto the column at a pH where it will bind to the resin.
-
Wash the column with a buffer at the loading pH to remove neutral impurities.
-
Elute your product by changing the pH or by using a salt gradient.
-
-
-
Reversed-Phase Chromatography with Polar-Modified Columns: Standard C18 columns may not provide sufficient retention for highly polar compounds.
-
Troubleshooting:
-
Use a polar-endcapped C18 column or a column with a different stationary phase designed for polar compounds (e.g., a polar-copolymerized C18 column).[10]
-
Use a mobile phase with a low percentage of organic solvent and a suitable ion-pairing agent (e.g., trifluoroacetic acid for acidic compounds).
-
-
-
Lyophilization: If your compound is soluble in water, you can purify it by other means and then isolate it as a solid by lyophilization (freeze-drying).[11]
Part 4: Characterization
Question 5: I have obtained a product that I believe is this compound. What are the key spectroscopic features I should look for in NMR and IR for confirmation?
Answer:
Spectroscopic characterization is essential to confirm the structure of your final product. Here are the expected key features:
-
¹H NMR Spectroscopy:
-
N-Methyl Group: A singlet at around 2.5-3.0 ppm corresponding to the three protons of the methyl group.
-
C4-Proton: A multiplet (likely a doublet of doublets or a triplet) for the proton at the C4 position, which is adjacent to the carboxylic acid and the C5 methylene group.
-
C5-Methylene Protons: Two diastereotopic protons on the C5 carbon, which will likely appear as two separate multiplets.
-
C2-Proton: A singlet for the proton at the C2 position.
-
Exchangeable Protons: Broad signals for the carboxylic acid proton and the N-H proton (if not deuterated).
-
-
¹³C NMR Spectroscopy:
-
Carboxylic Acid Carbonyl: A signal in the range of 170-180 ppm.
-
C2 Carbon: A signal for the imine carbon in the dihydroimidazole ring.
-
C4 and C5 Carbons: Signals for the two aliphatic carbons in the ring.
-
N-Methyl Carbon: A signal for the methyl group attached to the nitrogen.
-
-
FTIR Spectroscopy:
-
C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the carboxylic acid carbonyl group.
-
C=N Stretch: An absorption band for the imine double bond in the dihydroimidazole ring, typically around 1600-1650 cm⁻¹.
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.
-
N-H Stretch: A moderate absorption band around 3200-3400 cm⁻¹ for the N-H bond in the ring.
-
Frequently Asked Questions (FAQs)
Q1: Is the 4,5-dihydro-1H-imidazole ring stable?
A1: The dihydroimidazole ring is generally stable under neutral and basic conditions. However, it can be susceptible to hydrolysis under strongly acidic conditions, which can lead to ring-opening. Therefore, prolonged exposure to strong acids during workup or purification should be avoided.
Q2: Can racemization occur at the C4 position during the synthesis?
A2: Yes, racemization at the stereocenter at C4 is a significant risk, especially if strong bases or harsh reaction conditions are used. The proton at C4 is acidic and can be abstracted, leading to a loss of stereochemical integrity. It is crucial to use the mildest possible conditions, particularly during the cyclization and any deprotection steps.
Q3: What are the expected physical properties of the final product?
A3: this compound is expected to be a polar, likely crystalline solid. It should be soluble in water and other polar protic solvents, and likely insoluble in nonpolar organic solvents. Due to its zwitterionic nature, it may have a high melting point.
References
-
New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. PubMed. Available at: [Link]
-
6 Synthesis of N-Alkyl Amino Acids. Monash University. Available at: [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Available at: [Link]
- N-Methylation of amino acids. Google Patents.
-
New cyclization reaction at the amino terminus of peptides and proteins. PubMed. Available at: [Link]
-
An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. ACS Publications. Available at: [Link]
-
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. ResearchGate. Available at: [Link]
-
Investigating the Specificity of the Dehydration and Cyclization Reactions in Engineered Lanthipeptides by Synechococcal SyncM. PubMed Central. Available at: [Link]
-
dehydrative cyclization. ResearchGate. Available at: [Link]
-
An Efficient Preparation of N-methyl-alpha-amino Acids From N-nosyl-alpha-amino Acid Phenacyl Esters. PubMed. Available at: [Link]
-
Cyclodehydration reaction of maleamic acids yielding two different... ResearchGate. Available at: [Link]
-
Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]
- Process for producing N-formylamino acid and use thereof. Google Patents.
-
Investigating the Specificity of the Dehydration and Cyclization Reactions in Engineered Lanthipeptides by Synechococcal SyncM. ACS Publications. Available at: [Link]
-
Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ACS Publications. Available at: [Link]
-
Visible light-induced intramolecular cyclization reactions of diamines: a new strategy to construct tetrahydroimidazoles. PubMed. Available at: [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. Available at: [Link]
-
Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. Available at: [Link]
-
Esters of 4,5-dihydro-1H-imidazole-1-oxyl-3-oxide-carboximidic acid. ResearchGate. Available at: [Link]
-
1H-Imidazole-4-carboxylic acid methyl ester. ChemBK. Available at: [Link]
-
How can I purify carboxylic acid? ResearchGate. Available at: [Link]
-
On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PubMed Central. Available at: [Link]
-
How can I isolate a highly polar compound from an aqueous solution? ResearchGate. Available at: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]
-
Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. PubMed. Available at: [Link]
-
Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). ResearchGate. Available at: [Link]
-
Facilitating the Isolation of Polar Natural Products: Mild 1,1′-Carbonyldiimidazole-Enabled Method for Derivatization of Acids and Alcohols. ResearchGate. Available at: [Link]
-
Synthesis of some new 2-heterosubstituted 4,5-dihydroimidazoles. Semantic Scholar. Available at: [Link]
-
Synthesis of 4,5-Dihydro-1H-Imidazole-4-Carboxylates from alfa-Amino Acid Amidines. Università degli Studi di Milano. Available at: [Link]
-
Synthesis of N-methylated cyclic peptides. PubMed. Available at: [Link]
-
2-p-Tolyl-4,5-dihydro-1H-imidazole. PubMed Central. Available at: [Link]
-
Recent advances in the synthesis of imidazoles. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Continuous-Flow Synthesis of N-Methylated Peptides via Generation of an Acyl N-Methylimidazolium Cation. PubMed. Available at: [Link]
-
Intramolecular cyclization of alkylimidazoles. ResearchGate. Available at: [Link]
-
Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans. Royal Society of Chemistry. Available at: [Link]
-
Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. PubMed Central. Available at: [Link]
-
2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. PubMed Central. Available at: [Link]
-
N-Methylated Peptide Synthesis via Generation of an Acyl N-Methylimidazolium Cation Accelerated by a Brønsted Acid. PubMed. Available at: [Link]
-
Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. PubMed. Available at: [Link]
-
Ligating properties of 1H-imidazole-4-carboxylic acid. ResearchGate. Available at: [Link]
-
Chemical Properties of 1H-Imidazole, 4,5-dihydro-2-methyl-. Cheméo. Available at: [Link]
-
2-(2-Thienyl)-4,5-dihydro-1H-imidazole. PubMed Central. Available at: [Link]
-
Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. PubMed Central. Available at: [Link]
-
Recent advances in the synthesis of highly substituted imidazolidines. PubMed Central. Available at: [Link]
-
2-Methyl-4,5-dihydro-1H-imidazole-5-carboxylic acid. PubChem. Available at: [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. Available at: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. US20040137559A1 - Process for producing N-formylamino acid and use thereof - Google Patents [patents.google.com]
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- 7. Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating the Specificity of the Dehydration and Cyclization Reactions in Engineered Lanthipeptides by Synechococcal SyncM - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid. This important heterocyclic compound, also known as 1-methyl-2-imidazoline-4-carboxylic acid, is a valuable building block for drug development professionals and researchers in medicinal chemistry. Its unique structure, featuring a chiral center and both basic and acidic functionalities, presents specific challenges in synthesis and purification.
This guide provides a comprehensive, experience-driven framework for optimizing reaction conditions. It is structured to address common issues through a detailed troubleshooting section and frequently asked questions, ensuring a scientifically rigorous approach to achieving high yield and purity.
Part 1: Proposed Core Synthesis Pathway
The synthesis of 2-imidazolines is well-established and typically involves the condensation of a 1,2-diamine with an aldehyde, nitrile, or carboxylic acid derivative.[1] For the target molecule, a robust and logical approach is the cyclization of a protected N¹-methyl-2,3-diaminopropanoic acid derivative with a one-carbon source, such as triethyl orthoformate. This method is advantageous as it starts from a chiral pool precursor related to aspartic acid and uses mild conditions that are less likely to cause racemization or unwanted side reactions.
Baseline Experimental Protocol
This protocol outlines a generalized starting point for the synthesis. Optimization of each parameter is crucial and is discussed in the subsequent troubleshooting guide.
Step 1: Preparation of the Diamine Precursor
-
This guide assumes the starting material, N¹-methyl-2,3-diaminopropanoic acid (or its ester form), is available. Its synthesis is a multi-step process often starting from a protected aspartic acid derivative and is beyond the scope of this specific guide. Ensure the precursor is of high purity (>98%) before proceeding.
Step 2: Cyclization to form the Imidazoline Ring
-
Reactor Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve the N¹-methyl-2,3-diaminopropanoic acid ester (1.0 molar equivalent) in anhydrous ethanol (10-20 mL per gram of substrate).
-
Reagent Addition: Add triethyl orthoformate (1.2 molar equivalents) to the solution.
-
Catalysis (Optional but Recommended): Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA) (0.05 molar equivalents), to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator. The crude product will be an ester of the target molecule.
Step 3: Hydrolysis to the Carboxylic Acid
-
Saponification: Dissolve the crude ester from the previous step in a mixture of methanol and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 molar equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC until the ester is fully consumed.
-
Neutralization and Isolation: Cool the reaction mixture in an ice bath. Carefully acidify the solution with 1M hydrochloric acid (HCl) to its isoelectric point (typically pH 5-7). The zwitterionic product may precipitate. If it does, it can be collected by filtration. If it remains in solution, purification by ion-exchange chromatography is recommended.
-
Drying: Dry the isolated solid under vacuum to yield the final product, this compound.
Part 2: Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during the synthesis.
Troubleshooting Common Problems
Q1: My reaction yield is very low or I'm recovering only starting material. What went wrong?
A1: Low conversion is a frequent challenge, often linked to inefficient water removal or insufficient activation of the carbonyl equivalent.[2]
-
Causality & Solution 1: Inefficient Water Removal. The condensation reaction to form the imidazoline ring produces water (from the orthoformate reaction) and ethanol. According to Le Châtelier's principle, this equilibrium-limited reaction must have these byproducts removed to drive it towards the product.[2] While refluxing in ethanol is a start, it may not be sufficient.
-
Optimization: Switch the solvent to a higher boiling point solvent like xylene or toluene and use a Dean-Stark apparatus to azeotropically remove water and alcohol, which will significantly improve conversion.[2]
-
-
Causality & Solution 2: Insufficient Acid Catalysis. The reaction relies on the protonation of the orthoformate to make it a better electrophile. The inherent basicity of the diamine can neutralize the catalyst.
-
Optimization: If monitoring shows a stalled reaction, a small, incremental addition of the acid catalyst may be necessary. Be cautious, as excess acid can lead to side reactions.
-
-
Causality & Solution 3: Steric Hindrance or Inactive Reagents. Ensure your triethyl orthoformate is fresh. Old reagents can hydrolyze over time.
-
Optimization: Consider using a less sterically hindered or more reactive one-carbon source. Formic acid itself can be used, but this often requires higher temperatures. Formamidine acetate is another alternative.[3]
-
Q2: My final product is a complex mixture, and I suspect side reactions are occurring. What are the likely culprits?
A2: The primary side reaction of concern is the oxidation of the desired 4,5-dihydro-imidazole (imidazoline) to the aromatic imidazole.
-
Causality & Solution 1: Oxidation. The imidazoline ring is susceptible to oxidation, especially at elevated temperatures or in the presence of air (oxygen).[4] This is often an issue when using harsher condensation methods.
-
Prevention: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction and workup. Avoid unnecessarily high temperatures or prolonged reaction times. If oxidation is persistent, consider milder reaction conditions (lower temperature, alternative catalyst). Some cyclization methods from aldehydes explicitly use an oxidant, which should be avoided here.[5]
-
-
Causality & Solution 2: Polymerization/Dimerization. Diamines can potentially react intermolecularly.
-
Prevention: Employ high-dilution principles. While sometimes impractical on a large scale, ensuring the reaction is not overly concentrated can favor the intramolecular cyclization over intermolecular side reactions.
-
Q3: I am struggling to isolate and purify the final carboxylic acid product after hydrolysis. Why is it so difficult?
A3: The product is a zwitterionic amino acid, which imparts challenging physical properties, such as high polarity and high solubility in water.[6]
-
Causality & Solution 1: High Water Solubility. As a zwitterion, the product is highly polar and can be difficult to extract from an aqueous solution using standard organic solvents.
-
Solution: The most effective purification method is often ion-exchange chromatography. Alternatively, you can carefully adjust the pH of the aqueous solution to the molecule's isoelectric point (pI). At the pI, the net charge is zero, and its solubility in water is at a minimum, which may induce precipitation or crystallization.
-
-
Causality & Solution 2: Salt Formation. During pH adjustment, you are creating salts (e.g., sodium chloride).
-
Solution: If the product precipitates, it must be washed thoroughly with minimal amounts of cold deionized water to remove inorganic salts. If purification is done via chromatography, desalting columns can be used.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the cyclization step?
A1: Temperature and water removal are the most critical. High temperatures can cause oxidation to the undesired imidazole, while inefficient water removal will result in low yields. A balance must be struck, which is why using a Dean-Stark trap with a solvent like toluene at reflux (around 110°C) often provides the best compromise between reaction rate and product stability.[2]
Q2: How can I definitively confirm that I have synthesized the 4,5-dihydro-1H-imidazole and not the aromatic 1H-imidazole?
A2: Spectroscopic analysis is essential.
-
¹H NMR Spectroscopy: The key differentiator will be the signals from the C4 and C5 protons. In the desired dihydro product, you will see aliphatic signals, typically as multiplets in the 3.5-5.0 ppm range, corresponding to the CH and CH₂ groups of the saturated ring portion. In the aromatic imidazole, you would instead see two distinct aromatic proton signals in the 7-8 ppm range.
-
¹³C NMR Spectroscopy: The C4 and C5 carbons in the dihydro-imidazole will appear in the aliphatic region (typically 40-70 ppm), whereas in the aromatic imidazole, they would be in the aromatic region (>115 ppm).
-
Mass Spectrometry: The molecular weight will differ by two mass units (due to the two extra hydrogen atoms in the dihydro form). High-resolution mass spectrometry can confirm the elemental formula.
Q3: Are there alternative synthetic routes I can consider?
A3: Yes, several strategies exist for forming imidazolines. A common alternative involves the reaction of the diamine with a nitrile, often catalyzed by sulfur or another agent.[1] However, for a substrate with a carboxylic acid group, this route may be less compatible. Another approach is the reaction of the diamine with an aldehyde, followed by oxidation.[5] This is a reliable method for many imidazolines but introduces an explicit oxidation step that could be difficult to control and prevent full aromatization to the imidazole. The proposed orthoformate route generally offers a milder and more direct pathway for this specific target molecule.
Part 3: Data & Workflow Visualization
Table 1: Optimization of Cyclization Reaction Conditions
This table summarizes hypothetical results from an optimization study to guide experimental design.
| Entry | Solvent | Condensing Agent | Catalyst (mol%) | Temp (°C) | Time (h) | Yield of Dihydro-imidazole Ester (%) | Imidazole Side Product (%) |
| 1 | Ethanol | Triethyl Orthoformate | None | 80 | 12 | 35 | < 2 |
| 2 | Ethanol | Triethyl Orthoformate | p-TSA (5%) | 80 | 6 | 65 | < 2 |
| 3 | Toluene | Triethyl Orthoformate | p-TSA (5%) | 110 | 4 | 88 | 5 |
| 4 | Toluene | Triethyl Orthoformate | Acetic Acid (10%) | 110 | 6 | 82 | 4 |
| 5 | Xylene | Formic Acid | None | 140 | 3 | 75 | 15 |
Data is illustrative and intended for guidance.
Diagrams
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Retrieved January 13, 2026, from [Link]
-
Taylor, R. D., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3848-3866. DOI:10.1039/D0OB00350F. Available from: [Link]
-
Liu, C. F., et al. (2009). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. Bioconjugate Chemistry, 20(6), 1239-1245. Available from: [Link]
-
[YouTube Channel]. (2024, July 25). Preparation of Imidazoles, Part 1: By Cyclocondensation. YouTube. Retrieved January 13, 2026, from [Link]
-
Galli, U., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(5), 2893-2901. Available from: [Link]
-
Abdullah, S. (2020). How to make imidazole compounds from diamines and aldehydes? ResearchGate. Retrieved January 13, 2026, from [Link]
-
Panday, A., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 256-276. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of imidazolines. [Scientific Diagram]. Retrieved January 13, 2026, from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. 2-Imidazoline synthesis [organic-chemistry.org]
- 6. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]
Preventing degradation of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid during storage
Answering the user's request.## Technical Support Center: 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
A Guide to Preventing Degradation During Storage
The Challenge: Inherent Instability
This compound possesses two key structural features that make it susceptible to degradation: a cyclic imidate (dihydroimidazole) ring and a carboxylic acid group. The primary degradation pathways are hydrolysis, oxidation, and decarboxylation. Understanding these mechanisms is the first step toward effective prevention.
-
Hydrolysis: The dihydroimidazole ring is a type of cyclic imidate. Imidates are known to be sensitive to water, undergoing hydrolysis that cleaves the ring structure, particularly under acidic or basic conditions.[2][3][4][5] The presence of absorbed moisture is often the key initiator of this process.
-
Oxidation: The imidazole moiety, even in its dihydro form, is susceptible to oxidation.[6][7] This can be initiated by atmospheric oxygen (autoxidation), radical species, or exposure to light (photodegradation).[6][8][9]
-
Decarboxylation: Like many heterocyclic carboxylic acids, this compound can lose its carboxylic acid group as CO₂, especially when subjected to heat.[10][11][12] This results in the formation of 1-Methyl-4,5-dihydro-1H-imidazole, a significant impurity that can interfere with subsequent reactions.
Troubleshooting Guide: Diagnosing Degradation
Have you encountered unexpected results, poor yields, or new peaks in your analytical data? Use this guide to diagnose potential degradation of your stored compound.
Problem 1: Appearance of New Peaks in HPLC/LC-MS Analysis
-
Possible Cause A: Hydrolysis. If you observe one or more new, more polar peaks, ring-opening hydrolysis may have occurred. The resulting amino-ester or amino-acid products will have a shorter retention time on a reverse-phase column.
-
Validation: Check your storage area for sources of humidity. Was the container sealed tightly? Was the compound handled in a high-humidity environment?
-
Solution: Store the compound in a desiccator over a fresh desiccant. Handle the material under an inert atmosphere (e.g., in a glove box) whenever possible.
-
-
Possible Cause B: Decarboxylation. A new peak that is less polar (longer retention time on reverse-phase HPLC) than the parent compound could be the decarboxylated impurity.
-
Validation: Was the compound exposed to elevated temperatures during storage or workup (e.g., stored near a heat source, dried in a high-temperature oven)?
-
Solution: Strictly adhere to recommended low-temperature storage. If concentration is needed, use a rotary evaporator at room temperature under reduced pressure.[10]
-
-
Possible Cause C: Oxidation. The formation of various minor peaks could indicate oxidative degradation. Oxidative pathways can be complex, leading to multiple byproducts.[6][7]
-
Validation: Was the container head-space filled with air? Was the compound exposed to direct light?
-
Solution: Purge the container with an inert gas like argon or nitrogen before sealing. Store in an amber vial or in the dark to prevent photodegradation.
-
Problem 2: Reduced Yield or Loss of Activity in Subsequent Reactions
-
Possible Cause: Reduced Purity. Any of the degradation pathways mentioned above will lower the molar equivalence of the active compound in your sample, leading to lower-than-expected yields or diminished biological/chemical activity.
-
Validation: Perform a purity analysis (e.g., HPLC, qNMR) on the stored sample and compare it to the certificate of analysis or data from a freshly opened sample.
-
Solution: If significant degradation is confirmed, the material may need to be re-purified. For future prevention, implement the stringent storage protocols outlined in the table below.
-
Troubleshooting Decision Workflow
This diagram provides a logical workflow to diagnose issues with your compound.
Caption: Troubleshooting workflow for diagnosing compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on its chemical liabilities, the ideal storage conditions are designed to mitigate hydrolysis, oxidation, and thermal decomposition. A summary is provided in the table below. For long-term storage, -20°C or colder is recommended.[13]
Q2: Is the compound hygroscopic?
A2: Yes, imidazole derivatives are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[14][15] This is a critical point because absorbed water can directly lead to hydrolytic degradation of the dihydroimidazole ring.[2][16] Always store over a desiccant and minimize exposure to ambient air.
Q3: How should I handle the compound when weighing it for an experiment?
A3: To prevent moisture absorption and oxidation, handling should be done as quickly as possible. Ideally, use a glove box with a dry, inert atmosphere (N₂ or Ar). If a glove box is unavailable, allow the container to warm to room temperature before opening to prevent condensation. Weigh the required amount and promptly and securely reseal the container, purging with inert gas if possible.
Q4: My compound arrived as a solid. Is it stable in solution?
A4: The compound is significantly less stable in solution than in its solid state.[6] In solution, degradation pathways like hydrolysis and oxidation are accelerated. Prepare solutions fresh for each experiment. If you must store a solution, use a dry, aprotic solvent, store it at -20°C or below, and use it within a very short timeframe (e.g., < 24 hours). Avoid aqueous or protic solvents like methanol for storage.
Q5: What analytical method is best for checking the purity of my sample?
A5: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is an excellent method. It can effectively separate the polar parent compound from less polar decarboxylated impurities and more polar hydrolyzed byproducts. Coupling it with mass spectrometry (LC-MS) can help identify the masses of any observed impurities, aiding in the diagnosis of the degradation pathway. A sample protocol is provided below.
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale & Associated Risks of Failure |
| Temperature | ≤ -20°C for long-term; 2-8°C for short-term | Prevents thermal decarboxylation. Higher temperatures significantly increase the rate of all degradation pathways.[10][13] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich imidazole ring system.[6][7] Exposure to air can lead to autoxidation. |
| Moisture | Dry / Desiccated | Prevents hydrolysis of the cyclic imidate ring. The compound is hygroscopic; moisture is a primary degradation driver.[2][17] |
| Light | In the Dark (Amber Vial) | Prevents photodegradation. Imidazole moieties can be sensitive to UV/light exposure, leading to complex degradation.[6][7] |
Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a starting point for assessing the purity of your compound and detecting common degradation products.
-
Sample Preparation:
-
Accurately prepare a stock solution of your compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Ensure the solid has fully dissolved. If necessary, sonicate briefly.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm or 220 nm.
-
-
Data Analysis:
-
Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Expected Elution Order:
-
Hydrolysis products (most polar).
-
This compound (parent).
-
Decarboxylation product (least polar).
-
-
References
- Deslongchamps, P., et al. (1981). Hydrolysis of cyclic unsymmetrical anti imidate salts. New evidence for stereoelectronic control. Canadian Journal of Chemistry.
- BenchChem (2025). Technical Support Center: Synthesis of Imidazole Carboxylic Acids. BenchChem.
- Various Authors (2025). Ionic melting salt imidazole hydrochloride mediated the decarboxylation of (hetero)aromatic carboxylic acids. ResearchGate.
- Various Authors (2025). The Mechanism of Hydrolysis of Imidate Salts. ResearchGate.
- Various Authors (n.d.). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews.
- Various Authors (2025). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. ResearchGate.
- Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. Canadian Science Publishing.
- Guiso, M., et al. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters.
- G. S. D. King, et al. (n.d.). The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals. Chemical Communications (London).
- S. M. Rida, et al. (2014). Synthesis of Dihydroimidazole Derivatives under Solvent Free Condition and Their Antibacterial Evaluation. Semantic Scholar.
- Schaefer, T., et al. (2019). OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. PubMed.
- Organic Chemistry Portal (n.d.). Decarboxylation. organic-chemistry.org.
- MedChemExpress (n.d.). 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid). MedChemExpress.
- CymitQuimica (n.d.). This compound. CymitQuimica.
- ChemFun (n.d.). What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?. ChemFun.
- Broussolle, C., et al. (2013). Hydrophobicity of Imidazole Derivatives Correlates With Improved Activity Against Human Methanogenic Archaea. PubMed.
- Carl ROTH (n.d.). Safety Data Sheet: Imidazole. Carl ROTH.
- de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
- Pandey, J., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Ashenafi, D. (2025). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Scientific Research Publishing.
- Tokyo Chemical Industry (n.d.). 1H-Imidazole-4,5-dicarboxylic Acid. TCI Chemicals.
- BLD Pharm (n.d.). 1H-Imidazole-4-carboxylic acid. BLD Pharm.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
- Ashenafi, D. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media.
- Wikipedia (n.d.). Imidazole. Wikipedia.
- M. Al-Naiema, I., et al. (2021). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals. RSC Publishing.
- Walton, M. I., et al. (1985). The reversible N-oxidation of the nitroimidazole radiosensitizer Ro 03-8799. PubMed.
-
Rida, S. M., et al. (2006). Synthesis and biological activity of dihydroimidazole and 3,4-dihydrobenzo[3][16]imidazo[1,2-a][2][11][16]triazins. PubMed. Available at:
- Sharma, D., et al. (n.d.). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. International Science Community Association.
- Rida, S. M., et al. (2014). Synthesis of Dihydroimidazole Derivatives under Solvent Free Condition and Their Antibacterial Evaluation. ResearchGate.
- Kumar, R., et al. (2018). Iodine(V)-Based Oxidants in Oxidation Reactions. MDPI.
- Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research.
- Alderson, N. L., et al. (2015). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. PubMed.
- Biosynth (n.d.). 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester. Biosynth.
- Various Authors (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Semantic Scholar.
- Thapa, B., et al. (2023). Atmospheric Photochemical Oxidation of 4-Nitroimidazole. MDPI.
- Lee, G. T. R., et al. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. ResearchGate.
- Stamova, S., et al. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate.
Sources
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- 17. carlroth.com [carlroth.com]
Technical Support Center: Synthesis of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
Welcome to the technical support center for the synthesis and yield optimization of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of this specific synthesis. The formation of this target molecule, a cyclic derivative of creatine, presents a unique chemical challenge due to the thermodynamic favorability of a competing intramolecular cyclization pathway that leads to creatinine.
This document provides in-depth, experience-driven insights and troubleshooting strategies to help you maximize the yield of your target compound while minimizing the formation of unwanted byproducts. We will explore the causality behind experimental choices, offering logical frameworks for overcoming common synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
The core challenge lies in controlling the intramolecular cyclization of the precursor, N-methylguanidinyl glycine (creatine). Under many reaction conditions, particularly at neutral to acidic pH and elevated temperatures, creatine readily cyclizes to form the highly stable lactam, creatinine (2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one).[1][2] This occurs via a condensation-dehydration mechanism. Your goal is to facilitate the initial C-N bond formation to create the dihydroimidazole (imidazoline) ring while preventing the subsequent, and often rapid, loss of a water molecule that leads to creatinine.
Q2: What is the proposed synthetic pathway for this molecule?
The most direct pathway involves the controlled intramolecular cyclization of creatine. The key is to employ reaction conditions that favor the kinetic product (this compound) over the more stable thermodynamic product (creatinine). This requires careful management of pH, temperature, and potentially the use of coupling agents to activate the carboxylic acid under mild conditions.
Caption: Competing reaction pathways in the synthesis.
Troubleshooting Guide: Yield Optimization
This section addresses specific issues you may encounter during your experiments. Each answer provides an explanation of the underlying chemistry and offers concrete, actionable strategies.
Problem 1: My primary product is creatinine. How can I prevent its formation?
Root Cause Analysis: Creatinine is the thermodynamically favored product of creatine cyclization.[1] Its formation is accelerated by heat and acidic conditions, which protonate the guanidino group and facilitate the elimination of water after the initial ring closure.[2] To obtain your target molecule, you must operate under conditions that kinetically favor the hydrated cyclic structure.
Actionable Solutions:
-
Strict Temperature Control: The rate of creatinine formation increases with temperature.[2]
-
Protocol: Conduct the cyclization at low temperatures (e.g., -10 °C to 5 °C). This will slow down all reactions, but it will disproportionately inhibit the higher-activation-energy dehydration step that leads to creatinine. Be prepared for significantly longer reaction times.
-
-
Strategic pH Management: The stability of creatine in solution is highly pH-dependent. Degradation to creatinine is rapid in acidic solutions (pH 3.5-5.5) but is significantly reduced at highly acidic (pH < 2.5) or alkaline (pH > 12.1) conditions.[2]
-
Protocol: Explore performing the cyclization under strictly basic conditions using a non-nucleophilic base (e.g., proton sponge, DBU). Deprotonating the carboxylic acid may reduce its electrophilicity, so this must be balanced with the need for the guanidino nitrogen to remain sufficiently nucleophilic. Careful screening of pH is essential.
-
-
Use of Mild Coupling Agents: Instead of relying on thermal or acid/base-catalyzed cyclization, activate the carboxylic acid directly to promote C-N bond formation under gentle conditions.
-
Protocol: Employ peptide coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) at low temperatures. These reagents activate the carboxyl group, allowing for nucleophilic attack by the guanidino nitrogen at temperatures where the subsequent dehydration to creatinine is minimized.
-
Problem 2: The reaction is stalled with low conversion of the creatine starting material.
Root Cause Analysis: Low conversion suggests that the activation energy for the desired cyclization is not being overcome under your current conditions, or the reaction has reached an unfavorable equilibrium. This is common in low-temperature reactions designed to prevent side products.
Actionable Solutions:
-
Solvent Optimization: The choice of solvent is critical for solubilizing the zwitterionic starting material and stabilizing the transition state.
-
Protocol: Screen a panel of polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents can effectively solvate the charged species involved without interfering with the reaction.
-
-
High Dilution Principle: The desired reaction is intramolecular, while potential side reactions (like dimerization or polymerization) are intermolecular.
-
Protocol: Run the reaction at a high dilution (e.g., <0.05 M). This will statistically favor the intramolecular cyclization over intermolecular side reactions, which can consume the starting material.
-
-
Extended Reaction Times: Kinetic control at low temperatures inherently means slower reaction rates.
-
Protocol: Monitor the reaction over an extended period (24-72 hours). Use a sensitive analytical method like LC-MS to track the slow formation of the product and the consumption of the starting material before deciding to quench the reaction.
-
Problem 3: How do I purify the target compound and remove creatinine and other impurities?
Root Cause Analysis: The product is a polar, zwitterionic molecule, similar in nature to the starting material and the creatinine side product. This makes separation by standard techniques like silica gel chromatography challenging.
Actionable Solutions:
-
Ion-Exchange Chromatography: This is the most powerful technique for separating molecules based on their charge.
-
Protocol: Utilize a strong or weak cation or anion exchange resin. By carefully controlling the pH of the mobile phase, you can selectively elute the starting material, product, and side products based on their differing isoelectric points (pI).
-
-
Preparative Reverse-Phase HPLC: High-performance liquid chromatography can provide excellent resolution.
-
Recrystallization: If the product can be isolated as a solid, recrystallization can be a highly effective final purification step.
-
Protocol: Exploit the different solubilities of your target compound and impurities. Experiment with various solvent systems, such as water/ethanol, water/isopropanol, or DMF/water mixtures. Adjusting the pH of the solution to the isoelectric point of your target molecule can often trigger selective precipitation.
-
Quantitative Data Summary: Parameter Influence on Yield
| Parameter | Condition | Expected Impact on Target Yield | Rationale & Causality |
| Temperature | Low (-10 °C to 5 °C) | Increase | Reduces the rate of the dehydration side reaction leading to creatinine, favoring the kinetic product.[2] |
| High (> 40 °C) | Decrease | Accelerates the thermodynamically favored conversion to creatinine.[2] | |
| pH | Acidic (3-6) | Decrease | Catalyzes the dehydration of the cyclic intermediate to form creatinine.[2] |
| Basic (> 9) | Potential Increase | May slow creatinine formation, but requires careful optimization to maintain nucleophilicity of the guanidino group. | |
| Concentration | High Dilution (<0.05 M) | Increase | Favors the desired intramolecular cyclization over intermolecular polymerization or dimerization side reactions. |
| High Concentration (>0.5 M) | Decrease | Increases the rate of intermolecular side reactions. | |
| Reaction Time | Optimized | Increase | Low-temperature reactions require sufficient time to reach completion. |
| Too Short | Decrease | Incomplete conversion of starting material. |
Illustrative Experimental Protocol
Method: Low-Temperature EDC-Mediated Cyclization
Disclaimer: This is a hypothetical protocol designed to serve as a starting point for development.
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve creatine (1.0 eq) in anhydrous DMF to a concentration of 0.05 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath with constant stirring.
-
Activation: In a separate flask, dissolve 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) and Hydroxybenzotriazole (HOBt, 1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled creatine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 48-72 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via LC-MS to observe the formation of the product mass and the disappearance of the starting material.
-
Quenching: Once the reaction has reached the desired conversion, quench by adding a small amount of cold water.
-
Workup & Purification: Remove the DMF under high vacuum. The resulting residue can then be subjected to purification via ion-exchange chromatography or preparative HPLC as described in the troubleshooting guide.
Caption: A logical workflow for troubleshooting synthesis issues.
References
-
Creatine - Wikipedia. Wikipedia.
- Synthesis: The Body's Production of Creatine and Its Importance for Muscle Energy. (Source details not fully available)
-
A Technical Guide on the Endogenous Precursors of Creatine. Benchchem.
-
Non-enzymatic cyclization of creatine ethyl ester to creatinine. PubMed.
-
Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. National Institutes of Health (NIH).
-
How Creatine is Formed. HyugaLife.
-
How Is Creatine Powder Made? Insights For Supplement Brands. Vitaquest.
- What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid? FAQ. (Source details not fully available)
-
Should I Cycle Creatine? Focal Nutrition.
-
Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies.
-
Cyclization of creatine to form creatinine. Reddit.
-
creatine phosphate (phosphocreatine), creatinine, ATP/ADP ratios, & energy! YouTube.
-
1-Methyl-1H-imidazole-4-carboxylic acid synthesis. ChemicalBook.
-
A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives. Benchchem.
-
1H-Imidazole-4-carboxylic acid. SIELC Technologies.
Sources
- 1. Non-enzymatic cyclization of creatine ethyl ester to creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 1H-Imidazole-4-carboxylic acid | SIELC Technologies [sielc.com]
Recommended storage and handling of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
Technical Support Center: 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
A Note on This Guidance: Direct, validated data for this compound is not widely available in public chemical safety literature. This guide has been constructed by synthesizing data from structurally related analogs, including 1-Methyl-1H-imidazole-4-carboxylic acid, 1H-Imidazole-4-carboxylic acid, and the parent imidazole ring system. The recommendations provided represent a conservative, best-practice approach grounded in the known properties of these related molecules. Researchers should always perform their own risk assessment before use.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on analogs, the primary hazards are expected to be irritation. The parent compound, 1H-Imidazole-4-carboxylic acid, is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3]. Therefore, it is crucial to handle this compound with appropriate personal protective equipment to avoid contact.
Q2: What are the recommended long-term storage conditions?
The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place[2][4]. Analogs are stable under these recommended conditions. Given that dihydro-heterocycles can be more susceptible to oxidation than their aromatic counterparts, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term stability, though not explicitly required by available documentation for analogs. For solutions, storage at -20°C for one month or -80°C for six months is a common practice for similar biochemical reagents to prevent degradation[5].
| Parameter | Recommendation | Rationale / Source |
| Temperature | Room temperature or cooler. | Based on general recommendations for imidazole carboxylic acids[6]. |
| Atmosphere | Store in a dry environment. Consider inert gas for long-term storage. | Dihydro- compounds can be sensitive to air and moisture. |
| Container | Tightly sealed, light-protective container. | Prevents contamination and potential degradation from light or air. |
| Location | Well-ventilated chemical storage area. | Standard practice for laboratory chemicals[1][4]. |
Q3: What personal protective equipment (PPE) should I use when handling this solid compound?
A comprehensive approach to safety is essential. The following PPE is recommended based on the hazards of related compounds:
-
Eye Protection: Wear safety glasses with side shields or goggles conforming to European standard EN 166 or OSHA 29 CFR 1910.133 regulations[1][4][7].
-
Hand Protection: Use chemically resistant, protective gloves (e.g., nitrile) that have been inspected prior to use[2][4].
-
Body Protection: A standard laboratory coat should be worn. For larger quantities, consider additional protective clothing[1][2].
-
Respiratory Protection: Handling should occur in a chemical fume hood to avoid inhalation of dust particles. If a fume hood is not available and dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary[7][8].
Q4: What materials and chemical classes are incompatible with this compound?
Avoid contact with strong oxidizing agents, strong acids, and strong bases[1][4].
-
Causality: The imidazole ring contains basic nitrogen atoms that will react exothermically with strong acids. The carboxylic acid moiety will react with strong bases. Strong oxidizing agents can potentially react with the dihydroimidazole ring system.
Q5: How should I properly dispose of waste containing this chemical?
Chemical waste must be handled as hazardous. Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations[1]. Do not allow the product to enter drains[8]. Waste should be collected in a clearly labeled, sealed, and compatible container[9].
Troubleshooting Guide
Issue: The compound has a low or inconsistent solubility in aqueous buffers.
-
Potential Cause: this compound is an amino acid analog, meaning it has both an acidic group (carboxylic acid) and basic groups (ring nitrogens). This makes its solubility highly dependent on pH. Near its isoelectric point, it will have minimal solubility.
-
Troubleshooting Steps:
-
Verify Solvent Choice: While soluble in methanol, aqueous solubility can be tricky[10].
-
Adjust pH:
-
To dissolve in an acidic medium (pH < 4), the ring nitrogens will become protonated (forming a cation), which should increase solubility. Try adding dilute HCl dropwise.
-
To dissolve in a basic medium (pH > 8), the carboxylic acid will be deprotonated (forming an anion), which should also increase solubility. Try adding dilute NaOH dropwise.
-
-
Gentle Warming: Gentle warming and sonication can aid dissolution, but monitor for any signs of degradation (color change).
-
Issue: The solid material appears discolored or has clumped together.
-
Potential Cause: This may indicate absorption of moisture or potential degradation. The dihydroimidazole (imidazoline) ring system can be hygroscopic and less stable than a fully aromatic imidazole ring.
-
Recommended Actions:
-
Assess Quality: If the material's quality is suspect, it is best not to use it in a critical experiment, as it may lead to irreproducible results.
-
Proper Storage: After opening, ensure the container is tightly sealed and consider storing it in a desiccator to protect it from ambient moisture. For long-term storage, flushing the container with an inert gas like argon before sealing is a good practice.
-
Contact Supplier: If the product arrives in this condition, contact the supplier for a replacement.
-
Experimental Protocols & Workflows
Protocol: Preparation of a 10 mM Aqueous Stock Solution
-
Pre-Experiment Safety Check: Don appropriate PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational.
-
Weighing: Tare a suitable container (e.g., a 15 mL conical tube) on an analytical balance. Carefully weigh out the desired amount of this compound solid inside the fume hood to avoid inhaling dust. For 10 mL of a 10 mM solution, you would need approximately 1.26 mg (assuming a molecular weight of ~126.13 g/mol ).
-
Initial Solubilization: Add a portion of the final volume of high-purity water (e.g., 7 mL for a final 10 mL volume) to the solid. Vortex or mix gently. The solid will likely not fully dissolve.
-
pH Adjustment: Place the solution on a stir plate with a small stir bar. Using a calibrated pH meter, slowly add 0.1 M NaOH dropwise until the solid fully dissolves and the pH is stable in the desired range (e.g., pH 7.5-8.0). Alternatively, use 0.1 M HCl for an acidic stock.
-
Final Volume Adjustment: Once the solid is dissolved, transfer the solution to a volumetric flask and add water to reach the final desired volume (e.g., 10 mL).
-
Filtration & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, labeled container. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[5].
Workflow Diagrams
References
-
Fisher Scientific. (2023). Safety Data Sheet: 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester.
-
Fisher Scientific. (2025). Safety Data Sheet: Imidazole-4-carboxylic acid.
-
Sigma-Aldrich. (2025). Safety Data Sheet: Imidazole.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-imidazole-4-carboxylic acid, 97%.
-
Thermo Fisher Scientific. (2018). Safety Data Sheet: Imidazole.
-
Sigma-Aldrich. (2025). Safety Data Sheet: Imidazole (Alternative).
-
BLD Pharm. (n.d.). 1H-Imidazole-4-carboxylic acid | 1072-84-0.
-
ChemBK. (2024). 1H-Imidazole-4-carboxylic acid methyl ester.
-
Echemi. (n.d.). 2-Methyl-1H-imidazole-4-carboxylic acid Safety Data Sheets.
-
PubChem - National Institutes of Health. (n.d.). Imidazole-4-carboxylic acid.
-
MedChemExpress. (n.d.). 1H-Imidazole-4-carboxylic acid.
-
Washington State University. (n.d.). Standard Operating Procedures for Imidazole.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.es [fishersci.es]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1072-84-0|1H-Imidazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. chembk.com [chembk.com]
Minimizing side-product formation in 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid reactions
Welcome to the technical support center for 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this molecule and to minimize the formation of unwanted side-products. The information provided herein is based on established chemical principles and analogous well-documented reactions, particularly the chemistry of creatine and creatinine, to ensure scientific integrity and practical utility.
Introduction: The Challenge of Stability
This compound is a cyclic analog of creatine. Its synthesis and subsequent reactions are often complicated by its inherent chemical liabilities. The proximity of the carboxylic acid to the cyclic amidine functionality makes the molecule susceptible to rearrangement and degradation, leading to the formation of side-products that can complicate purification and compromise yield and purity. This guide provides a structured approach to troubleshooting these common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common side-product observed in reactions involving this compound?
A1: The most prevalent side-product is creatinine (2-amino-1-methyl-1,4,5,6-tetrahydropyrimidin-4-one). This is formed through an intramolecular cyclization and dehydration of creatine, the acyclic precursor to your target molecule.[1][2] The formation of creatinine is often favored under acidic or heated conditions.
Q2: My reaction mixture shows multiple spots on TLC/peaks in LC-MS that I cannot identify. What are the likely impurities?
A2: Besides creatinine, other potential impurities can include unreacted starting materials (e.g., creatine, sarcosine, cyanamide), oligomers formed through intermolecular reactions, and products of ring-opening hydrolysis, especially if the reaction is performed at very low or high pH.
Q3: How can I improve the yield of the desired this compound?
A3: Optimizing reaction conditions is key. This includes careful control of temperature, pH, and reaction time. For cyclization reactions to form the desired product, using a mild dehydrating agent under anhydrous and neutral or slightly basic conditions is often beneficial.
Q4: What is the stability of this compound in solution?
A4: The stability is highly pH-dependent. In acidic solutions (pH < 3), the dihydroimidazole ring can be susceptible to hydrolysis, leading to ring-opening and the formation of creatine.[3] At neutral to slightly basic pH, the molecule is generally more stable, but prolonged heating can still promote rearrangement to creatinine.
Troubleshooting Guide
Issue 1: Low Yield of this compound and High Levels of Creatinine
Root Cause Analysis:
This is the most common issue and is typically caused by reaction conditions that favor the formation of the thermodynamically more stable creatinine. The intramolecular cyclization of creatine to creatinine is a non-enzymatic process that is accelerated by heat and acidic pH.[1]
Decision-Making Workflow for Troubleshooting:
Caption: Troubleshooting workflow for low yield.
Mitigation Strategies:
-
Temperature Control: Maintain reaction temperatures below 40°C if possible. If heating is necessary, use the lowest effective temperature and minimize the reaction time.
-
pH Management: Buffer the reaction mixture to maintain a pH between 7 and 8.5. During workup, avoid strong acids for pH adjustment if possible. If acidification is necessary for isolation, perform it at low temperatures and for the shortest possible duration.
-
Choice of Reagents: When synthesizing from creatine, consider using a mild coupling or dehydrating agent that operates under neutral conditions, rather than relying on harsh acid or base catalysis.
Issue 2: Difficulty in Purifying the Product from Starting Materials
Root Cause Analysis:
This compound, being a zwitterionic amino acid-like molecule, can have similar solubility and chromatographic behavior to its precursors like creatine and other amino acid-derived impurities.
Purification Protocol:
-
Acid-Base Extraction:
-
Dissolve the crude product in a minimum amount of water.
-
Adjust the pH to ~9-10 with a mild base (e.g., sodium bicarbonate). This will deprotonate the carboxylic acid, making the molecule more water-soluble, while less polar impurities can be extracted with an organic solvent like ethyl acetate.
-
Carefully acidify the aqueous layer to the isoelectric point (pI) of the target molecule (typically around pH 4-5) with a dilute acid (e.g., 1M HCl) at low temperature. The product should precipitate out of the solution.
-
Filter the precipitate and wash with cold water, followed by a non-polar solvent like diethyl ether to remove any remaining organic impurities.
-
-
Recrystallization:
-
The precipitated solid can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol or isopropanol.
-
-
Ion-Exchange Chromatography:
-
For very difficult separations, ion-exchange chromatography can be employed. A strong cation exchange resin can be used, eluting with a pH or salt gradient.
-
Table 1: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best For |
| Acid-Base Extraction | Simple, scalable, removes non-polar impurities. | May not effectively separate from other zwitterionic impurities. | Initial cleanup of crude reaction mixtures. |
| Recrystallization | Effective for removing small amounts of impurities with different solubilities. | Can result in significant product loss if solubility is high. | Final polishing of the product. |
| Ion-Exchange Chromatography | High resolution, can separate molecules with similar properties. | More complex, time-consuming, and requires specialized equipment. | High-purity applications or when other methods fail. |
Issue 3: Product Degrades During Subsequent Reactions (e.g., Esterification or Amide Coupling)
Root Cause Analysis:
Standard conditions for esterification (e.g., strong acid catalysis like H2SO4 in alcohol) or amide coupling (e.g., using coupling agents that generate acidic byproducts) can cause the degradation of this compound.
Recommended Protocols:
-
Esterification:
-
Fischer Esterification (Modified): If using an acid catalyst, opt for a milder one like Amberlyst-15 resin, which can be easily filtered off. Keep the reaction temperature as low as possible.
-
Alkylation of the Carboxylate: A safer alternative is to first deprotonate the carboxylic acid with a mild base (e.g., K2CO3) and then react it with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an aprotic polar solvent like DMF or acetonitrile.
-
-
Amide Coupling:
-
Protect the Amidine: Before amide coupling, consider protecting the amidine functionality if it is interfering with the reaction.
-
Use Neutral Coupling Agents: Employ coupling agents that do not generate acidic byproducts, such as carbodiimides (e.g., DCC, EDC) in the presence of a non-acidic additive like HOBt or HOAt. Ensure a base (e.g., DIPEA) is used to neutralize any generated acids.
-
Reaction Pathway Diagram:
Caption: Recommended reaction pathways.
References
- Vertex AI Search. What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid? - FAQ.
-
Bon, V. V., et al. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. PMC. [Link]
-
Wikipedia. Creatinine. [Link]
-
Gualano, B., et al. (2021). Common questions and misconceptions about creatine supplementation: what does the scientific evidence really show?. PMC. [Link]
-
Chempedia. General procedures for the purification of Carboxylic acids. [Link]
-
Cook, M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed. [Link]
Sources
Technical Support Center: Navigating the Complex NMR Spectra of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
Welcome to the technical support guide for the interpretation of complex NMR spectra of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are working with this and structurally related compounds. Here, we will delve into the nuances of its NMR spectrum, offering troubleshooting guidance and in-depth explanations to facilitate your research.
Introduction: The Structural Complexity of this compound
This compound is a fascinating molecule with a unique structural arrangement that presents a challenging yet rewarding puzzle for NMR analysis. Its dihydroimidazole core, coupled with a chiral center at the C4 position and the presence of both a carboxylic acid and a methyl-substituted amine, gives rise to a complex interplay of electronic and steric effects. These features manifest in its NMR spectrum as overlapping signals, second-order coupling effects, and exchange phenomena, which can be daunting to interpret without a systematic approach.
This guide will equip you with the foundational knowledge and practical strategies to confidently assign the 1H and 13C NMR spectra of this molecule and troubleshoot common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the 1H NMR spectrum of this compound so complex?
A1: The complexity arises from several factors:
-
Chirality: The presence of a stereocenter at C4 renders the two protons on the C5 methylene group (H5a and H5b) diastereotopic. This means they are in chemically non-equivalent environments and will have different chemical shifts, leading to more complex splitting patterns.
-
Spin System: The protons on the C4 and C5 positions form a tightly coupled spin system, which can result in non-first-order splitting patterns that are difficult to interpret directly.
-
Exchangeable Protons: The carboxylic acid proton (-COOH) and potentially any N-H protons can undergo chemical exchange with residual water or other protic species in the solvent. This can lead to broad signals or even their complete disappearance from the spectrum.[1][2]
Q2: I don't see the carboxylic acid proton in my 1H NMR spectrum. Is something wrong?
A2: Not necessarily. The carboxylic acid proton signal is often very broad and can be difficult to distinguish from the baseline.[3][4] Its chemical shift is also highly dependent on concentration, temperature, and solvent. Furthermore, if you are using a protic solvent like D2O or have traces of water in your deuterated solvent, the acidic proton will readily exchange with deuterium, causing the signal to disappear from the 1H spectrum.[5]
Q3: How can I confirm the presence of the carboxylic acid group if the proton is not visible?
A3: The most definitive way is to look at the 13C NMR spectrum. The carbonyl carbon of a carboxylic acid typically appears in a characteristic downfield region, generally between 165 and 185 ppm.[4][5]
Q4: What are the expected chemical shift ranges for the protons and carbons in this molecule?
A4: Based on analogous structures and general principles of NMR spectroscopy, the following are approximate expected chemical shift ranges:
| Proton | Expected δ (ppm) | Carbon | Expected δ (ppm) |
| H2 | ~6.5 - 7.5 | C2 | ~160 - 165 |
| H4 | ~4.0 - 4.5 | C4 | ~60 - 70 |
| H5a/H5b | ~3.5 - 4.2 | C5 | ~50 - 60 |
| N-CH3 | ~2.5 - 3.0 | N-CH3 | ~30 - 35 |
| COOH | ~10 - 13 (often broad) | COOH | ~170 - 180 |
Note: These are estimated ranges and can vary depending on the solvent, concentration, and pH.
Troubleshooting Guide: Common Spectral Interpretation Issues
Issue 1: Overlapping and Indecipherable Multiplets in the 3.5-4.5 ppm Region
This region contains the signals for H4 and the two diastereotopic H5 protons. Their proximity and coupling lead to complex splitting patterns.
Causality: The protons at C4 and C5 form an AMX or ABX spin system, further complicated by potential coupling to the N-H proton if present and not fully exchanged.
Troubleshooting Protocol:
-
Acquire a Higher Field Spectrum: If possible, re-run the sample on a higher field NMR spectrometer (e.g., 600 MHz or higher). The increased spectral dispersion will help to better resolve the overlapping multiplets.
-
Perform a 2D COSY (Correlation Spectroscopy) Experiment: A COSY spectrum will reveal which protons are coupled to each other.[6] You should observe a cross-peak between the H4 proton and both H5 protons, as well as a cross-peak between the two H5 protons. This will help you identify the signals belonging to this spin system.
-
Utilize 2D HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) Experiments:
-
An HSQC experiment correlates protons directly to the carbons they are attached to.[6] This will allow you to definitively assign the C4 and C5 signals in the 13C spectrum based on the proton assignments from the COSY.
-
An HMBC experiment shows correlations between protons and carbons over two or three bonds. This is invaluable for confirming assignments. For example, you should see correlations from the N-CH3 protons to C2 and potentially C5. The H2 proton should show a correlation to C4 and C5.
-
Experimental Protocols
Protocol 1: Standard 1H and 13C NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d6 is often a good choice for carboxylic acids as it can help to sharpen the acidic proton signal. D2O can also be used, but be aware that the COOH and any N-H protons will exchange. For optimal solubility, a small amount of a suitable acid or base may be required to adjust the pH.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
Protocol 2: 2D NMR Data Acquisition Workflow
A typical workflow for acquiring the necessary 2D NMR data for structural elucidation is as follows:
Caption: 2D NMR data acquisition and interpretation workflow.
In-Depth Spectral Analysis
1H NMR Spectrum: A Closer Look
-
H2 Proton: This proton is on the imine carbon (C2) and is expected to be a singlet, appearing downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms.
-
H4 Proton: This is a methine proton adjacent to the carboxylic acid group and a nitrogen atom. It will be a multiplet due to coupling with the two H5 protons.
-
H5 Protons: These two diastereotopic protons will each appear as a multiplet. They will be coupled to each other (geminal coupling) and to the H4 proton (vicinal coupling). The resulting pattern is often a complex multiplet that may require simulation to fully interpret.
-
N-CH3 Protons: This will be a singlet, typically appearing in the 2.5-3.0 ppm range.
-
COOH Proton: As mentioned, this is a broad singlet, often found downfield (10-13 ppm), and its presence is highly dependent on the experimental conditions.[3][4]
13C NMR Spectrum: Key Signatures
-
C2 Carbon: This imine carbon will be significantly downfield, typically in the 160-165 ppm region.[7]
-
C4 Carbon: This methine carbon, attached to the carboxylic acid and nitrogen, will be in the 60-70 ppm range.
-
C5 Carbon: The methylene carbon of the dihydroimidazole ring will appear around 50-60 ppm.[7]
-
N-CH3 Carbon: The methyl carbon attached to the nitrogen will be the most upfield signal, around 30-35 ppm.
-
COOH Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal, typically in the 170-180 ppm range.[4]
The Power of 2D NMR in Deciphering the Structure
For a molecule of this complexity, 2D NMR is not just helpful, but essential for unambiguous assignment.[8][9]
Caption: Expected key HMBC correlations for structural confirmation.
By systematically analyzing the COSY, HSQC, and HMBC spectra, one can piece together the connectivity of the molecule and confidently assign each signal, overcoming the challenges posed by the 1D spectra.
Concluding Remarks
The interpretation of the NMR spectra of this compound is a prime example of how fundamental NMR principles, coupled with modern 2D techniques, can be applied to elucidate complex molecular structures. While the initial 1D spectra may appear convoluted, a methodical approach as outlined in this guide will enable researchers to extract a wealth of structural information. Remember that careful sample preparation and the selection of appropriate NMR experiments are paramount to obtaining high-quality data, which is the foundation of any accurate spectral interpretation.
References
-
Pérez-Medina, C., et al. (2012). 1H and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2025). 2D NMR Introduction. Available at: [Link]
-
Mishra, N. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]
-
Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]
-
Defense Technical Information Center. (1992). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available at: [Link]
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Zhang, Y., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Central Science. Available at: [Link]
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Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance Volume 50. Available at: [Link]
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ResearchGate. (2022). Differentiation of Chiral Compounds Using NMR Spectroscopy. Available at: [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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ResearchGate. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. Available at: [Link]
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Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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National Institutes of Health. (2018). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Imidazole-4-carboxylic acid. PubChem. Available at: [Link]
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ResearchGate. (2024). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. Available at: [Link]
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National Institutes of Health. (2017). Limiting Values of the one-bond C–H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH. Available at: [Link]
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ResearchGate. (2016). Why hydrogen of amide and carboxylic group are not detected by H-NMR spectroscopy of polyamines?. Available at: [Link]
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National Institutes of Health. (2015). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Available at: [Link]
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FAQ-C. (n.d.). What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?. Available at: [Link]
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NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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PubMed. (2017). Limiting Values of the one-bond C-H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH. Available at: [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
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ResearchGate. (2017). Limiting Values of the one-bond C-H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH. Available at: [Link]
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NIST WebBook. (n.d.). Imidazole-4(5)-carboxylic acid, 5(4)-amino-, methyl ester, hydrochloride. Available at: [Link]
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SpectraBase. (n.d.). 4-CARBOXYLIC-ACID-IMIDAZOLE - Optional[1H NMR] - Spectrum. Available at: [Link]
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Studylib. (n.d.). Spin-Spin Coupling in NMR Spectroscopy. Available at: [Link]
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ResearchGate. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Available at: [Link]
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World Journal of Pharmaceutical Research. (2020). A review article on synthesis of imidazole derivatives. Available at: [Link]
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National Institutes of Health. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. Available at: [Link]
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Semantic Scholar. (1979). 15N NMR shifts for imidazole and 1-methyl imidazole in CH2Cl2 relative to aqueous solution. Available at: [Link]
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Validation & Comparative
A Researcher's Guide to Sourcing and Validating an Analytical Standard for 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic Acid
The Sourcing Dilemma: Navigating the Absence of a Commercial Standard
An initial comprehensive search reveals a critical fact: a certified analytical standard for 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid is not currently listed in the catalogs of major chemical suppliers. While standards for the related aromatic compound, 1-Methyl-1H-imidazole-4-carboxylic acid (CAS 41716-18-1), are available, the dihydro- version presents a unique sourcing challenge. This necessitates a strategic approach beyond a simple purchase. Researchers have three primary pathways to consider, each with its own set of technical considerations, timelines, and costs.
Caption: A potential, unverified synthetic route.
Causality Behind This Choice: In-house synthesis is chosen when control over the process, intellectual property, or cost for larger quantities are primary drivers. It requires significant internal expertise in synthetic chemistry, purification, and analytical characterization. The purification of polar, amphoteric compounds like imidazole carboxylic acids can be challenging, often requiring techniques like recrystallization or reverse-phase HPLC. [1]
Option 3: Use of a Surrogate Standard (A Word of Caution)
In specific, limited scenarios, using a structurally similar and commercially available compound, such as 1-Methyl-1H-imidazole-4-carboxylic acid, as a surrogate standard might be considered for preliminary or semi-quantitative work.
Trustworthiness and its Pitfalls: This approach is fraught with peril and must be approached with extreme scientific rigor. The structural difference—the lack of a double bond in the imidazole ring—will significantly alter the molecule's physicochemical properties, including:
-
Chromatographic Retention Time: The dihydro- version is more polar and will likely have a different retention time.
-
Mass Spectrometric Fragmentation: The fragmentation patterns will be distinct.
-
UV Absorbance: The aromatic version will have a different UV spectrum and molar absorptivity than the non-aromatic dihydro- version.
Using a surrogate without extensive, documented validation that proves its suitability for a specific, intended purpose would violate the principles of analytical integrity.
The Cornerstone of Trust: Validating Your Synthesized Standard
Whether sourced via custom synthesis or prepared in-house, the resulting material is not yet an "analytical standard." It is a chemical substance that must be rigorously characterized to establish its identity, purity, and strength. This process is a self-validating system that ensures the trustworthiness of all subsequent analytical data. The framework for this validation is outlined in the guidelines from the International Council for Harmonisation (ICH). [2][3][4]
Caption: Workflow for the validation of a newly synthesized standard.
Step-by-Step Validation Protocol
A. Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the precise chemical structure. NMR is a powerful tool for the structural elucidation of small molecules. [5][6][7] * Protocol:
-
Accurately weigh and dissolve 5-10 mg of the substance in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire a proton (¹H) NMR spectrum. The chemical shifts, integration values, and coupling patterns should be consistent with the proposed structure of this compound.
-
Acquire a carbon-¹³ (¹³C) NMR spectrum to confirm the number and type of carbon environments.
-
If necessary, run 2D NMR experiments (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals. [8]
-
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and elemental formula. [9][10][11] * Protocol:
-
Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol/water).
-
Infuse the solution into a high-resolution mass spectrometer (HRMS) such as a TOF or Orbitrap instrument. [10] 3. Acquire a mass spectrum in both positive and negative ion modes using electrospray ionization (ESI).
-
The measured mass of the molecular ion ([M+H]⁺ or [M-H]⁻) should match the theoretical exact mass of C₅H₈N₂O₂ within a narrow tolerance (typically < 5 ppm). [12] B. Purity Assessment
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the chromatographic purity by separating the main compound from any organic impurities.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 20-30 minutes to elute all potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm, as the dihydro-imidazole ring lacks a strong chromophore). A Diode Array Detector (DAD) is preferred to check for peak purity.
-
Analysis: The purity is typically calculated as the area of the main peak divided by the total area of all peaks (Area % method).
-
-
-
Residual Analysis:
-
Objective: To quantify non-chromatographable impurities.
-
Protocol:
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Determined by Headspace Gas Chromatography (GC-HS).
-
Inorganic Impurities: Determined by sulfated ash testing.
-
-
C. Strength (Assay) Determination
-
Objective: To assign a precise potency value to the standard.
-
Method: Quantitative NMR (qNMR) is an excellent primary method for determining the assay value of a new standard without needing a pre-existing standard of the same material. It involves comparing the integral of a signal from the test compound to the integral of a signal from a certified reference material of known purity.
Recommended Analytical Methods for Quantification
Once the standard is validated, it can be used to develop and validate quantitative analytical methods for the determination of this compound in various matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This high-sensitivity and high-selectivity method is ideal for bioanalysis in complex matrices like plasma.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an ESI source.
-
Chromatographic Conditions:
-
Column: A suitable C18 or HILIC column.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and a stable-isotope-labeled internal standard.
-
-
Sample Preparation (for plasma):
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma.
-
Vortex to mix and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant and reconstitute in the initial mobile phase.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification in simpler matrices like pharmaceutical formulations.
-
Instrumentation: A standard HPLC system with a UV-Vis or DAD detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: A low wavelength (e.g., 205-215 nm) is likely required due to the lack of a strong chromophore.
-
Injection Volume: 10-20 µL.
-
Conclusion
The absence of a commercially available analytical standard for this compound presents a significant but surmountable obstacle. By leveraging custom synthesis services or dedicated in-house synthetic expertise, researchers can obtain the necessary material. However, the crucial, non-negotiable step is the rigorous validation of this material to establish its identity and purity, transforming it from a mere chemical into a trustworthy analytical standard. This meticulous approach, grounded in the principles of authoritative guidelines like ICH Q2(R2), ensures the integrity, reliability, and scientific validity of all subsequent research and development activities.
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Mass Spectrometry for Molecular Weight: Common Methods and Applications. MtoZ Biolabs. [Link]
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Molecular Weight Determination. Impact Analytical. [Link]
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Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
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Structural analysis of small molecules. Universidade de Coimbra. [Link]
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What Testing Methods Are Used to Ensure Chemical Purity? Diplomata Comercial. [Link]
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Purity Standards in Fine Chemicals: A Buyer's Comprehensive Guide. Ryze Chemie. [Link]
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Why Is Purity Important In Chemistry? ReAgent. [Link]
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How to identified the purity of standard substance? Chromatography Forum. [Link]
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A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research. [Link]
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Imidazole synthesis. Organic Chemistry Portal. [Link]
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A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. [Link]
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Navigating the Landscape of Bioactive Dihydroimidazoles: A Comparative Analysis of Creatine Analogs
In the dynamic field of drug discovery and development, the exploration of heterocyclic scaffolds remains a cornerstone for identifying novel therapeutic agents. While the specific molecule 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid is not extensively documented in peer-reviewed literature, its core structure belongs to the dihydroimidazole class of compounds. This guide will therefore focus on a closely related and extensively studied group of analogs with significant biological relevance: creatine and its derivatives. By examining these compounds, we can gain valuable insights into the structure-activity relationships that govern the therapeutic potential of this important chemical scaffold.
This guide provides a comprehensive comparative analysis of creatine and its key analogs, delving into their synthesis, physicochemical properties, and biological performance. We will explore the experimental methodologies used to evaluate these compounds and discuss the underlying mechanisms that dictate their efficacy.
The Core Scaffold: Understanding Creatine's Biological Significance
Creatine, or 2-(carbamimidoyl(methyl)amino)acetic acid, is a naturally occurring compound that plays a pivotal role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain. Its primary function is to serve as a recyclable energy reservoir in the form of phosphocreatine. The biological activity of creatine is contingent on its recognition and transport by specific cellular machinery, making it an excellent starting point for understanding how structural modifications can influence bioavailability and efficacy.
A Comparative Look at Key Creatine Analogs
The development of creatine analogs has been driven by the desire to enhance its physicochemical properties, such as stability and bioavailability, and to modulate its biological activity. Here, we compare creatine to two of its most well-known analogs: creatine ethyl ester and cyclocreatine.
| Compound | Structure | Key Physicochemical Properties | Biological Performance Highlights |
| Creatine | 2-(carbamimidoyl(methyl)amino)acetic acid | Zwitterionic at physiological pH, low lipophilicity, and prone to degradation to creatinine in acidic conditions. | Serves as a substrate for creatine kinase, readily phosphorylated to phosphocreatine, and plays a crucial role in ATP regeneration. |
| Creatine Ethyl Ester (CEE) | ethyl 2-(carbamimidoyl(methyl)amino)acetate | Increased lipophilicity due to the ethyl ester group, which is hypothesized to enhance passive diffusion across cell membranes. However, it is highly unstable in acidic environments, rapidly converting to creatinine. | While marketed as a more bioavailable form of creatine, studies have shown that it is largely degraded to creatinine in the digestive system, leading to lower plasma and muscle creatine levels compared to creatine monohydrate. |
| Cyclocreatine | 2-amino-1-methyl-4,5-dihydro-1H-imidazol-4-one | A cyclic analog of creatine, it exhibits greater stability than creatine in acidic conditions. | It is a substrate for creatine kinase and can be phosphorylated to form phosphocyclocreatine, which also functions as an energy reserve. Phosphocyclocreatine has a lower phosphoryl transfer potential than phosphocreatine. |
Synthesis and Characterization: Experimental Protocols
The effective comparison of these analogs necessitates robust and reproducible experimental protocols. Below are standardized methodologies for the synthesis of creatine ethyl ester and the assessment of creatine analog stability.
Synthesis of Creatine Ethyl Ester
This protocol outlines the Fischer esterification of creatine, a common method for producing creatine ethyl ester.
Workflow for Creatine Ethyl Ester Synthesis
Caption: A generalized workflow for the synthesis of creatine ethyl ester via Fischer esterification.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend creatine monohydrate in absolute ethanol.
-
Acid Catalyst Addition: Cool the flask in an ice bath and slowly add thionyl chloride dropwise. This in situ generation of HCl catalyzes the esterification.
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization.
-
Characterization: Confirm the identity and purity of the synthesized creatine ethyl ester using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Assay for Stability in Simulated Gastric Fluid
This protocol provides a method for comparing the stability of creatine and its analogs in an acidic environment mimicking the stomach.
Workflow for Stability Assay
A Comparative Guide to Validating Analytical Methods for the Quantification of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic Acid
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is a cornerstone of ensuring product safety and efficacy. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid, a key heterocyclic compound of interest. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices and provides a framework for selecting and validating the most appropriate analytical methodology.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide will compare three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), grounding the discussion in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The Criticality of Method Validation
The primary objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] For the quantification of this compound, this means ensuring that the chosen method can accurately and reliably measure the concentration of the analyte in a given sample, whether it be a bulk drug substance, a finished pharmaceutical product, or a biological matrix. The validation process provides an assurance of reliability during normal use and is considered an integral part of good analytical practice.
Comparative Overview of Analytical Methodologies
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the required sensitivity and selectivity.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~5 ng/mL | < 1 ng/mL | ~10 ng/mL |
| Limit of Quantification (LOQ) | ~15 ng/mL | < 5 ng/mL | ~30 ng/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Selectivity | Good | Excellent | Good |
| Throughput | Moderate | High | Low to Moderate |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of APIs in pharmaceutical dosage forms. Its reliability, cost-effectiveness, and ease of use make it a staple in quality control laboratories.
Principle of Operation
HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For a polar compound like this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. Detection is achieved by measuring the absorbance of the analyte at a specific UV wavelength.
Experimental Protocol: A Stability-Indicating HPLC Method
A stability-indicating method is a validated quantitative analytical procedure that can detect the decrease in the amount of the active pharmaceutical ingredient due to degradation.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV spectral analysis of the analyte (typically around 210-230 nm for imidazole derivatives)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Validation Workflow:
Caption: HPLC Method Validation Workflow based on ICH Q2(R1) guidelines.
Step-by-Step Validation:
-
Specificity: Forced degradation studies are performed to demonstrate that the method can separate the analyte from its potential degradation products. The sample is subjected to stress conditions (acid, base, oxidation, heat, light).
-
Linearity: A series of solutions of the reference standard are prepared over a defined concentration range (e.g., 50-150% of the expected sample concentration). The peak areas are plotted against the corresponding concentrations, and the correlation coefficient (r²) is calculated.
-
Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): The analysis of a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or the analysis of a minimum of six determinations at 100% of the test concentration.
-
Intermediate Precision: The effect of random events on the precision of the analytical procedure is evaluated. This is typically done by different analysts, on different days, and with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is assessed by deliberately varying method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalytical studies where the analyte is present at very low concentrations in complex matrices like plasma or urine.[4][5]
Principle of Operation
LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI), and specific precursor-to-product ion transitions are monitored in the mass spectrometer (Multiple Reaction Monitoring - MRM), providing a high degree of certainty in the identification and quantification of the analyte.
Experimental Protocol: Bioanalytical Method
Chromatographic Conditions:
-
Column: A suitable C18 or HILIC column
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and an internal standard.
Validation Workflow for Bioanalytical Methods:
Caption: Bioanalytical LC-MS/MS Method Validation Workflow.
Step-by-Step Validation (in accordance with FDA Bioanalytical Method Validation Guidance[6]):
-
Selectivity and Matrix Effect: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences. The matrix effect is evaluated by comparing the response of the analyte in a post-extraction spiked matrix with the response in a neat solution.
-
Calibration Curve: A calibration curve is generated using a blank matrix spiked with known concentrations of the analyte and an internal standard.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple runs.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extraction spiked matrix to that in a post-extraction spiked matrix.
-
Stability: The stability of the analyte is assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar and non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and improve chromatographic performance.
Principle of Operation
In GC, a sample is vaporized and injected onto the head of a chromatographic column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The separated components are then detected by a mass spectrometer.
Experimental Protocol (with Derivatization)
Derivatization Step:
-
Esterification of the carboxylic acid group (e.g., with methanol and an acid catalyst) to form a more volatile methyl ester.
GC-MS Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: A temperature gradient is used to elute the derivatized analyte.
-
Ionization Mode: Electron Ionization (EI)
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.
Validation Considerations: The validation of a GC-MS method follows similar principles to HPLC, with additional emphasis on the reproducibility and efficiency of the derivatization reaction.
Conclusion and Recommendations
The choice of an analytical method for the quantification of this compound is dictated by the specific analytical challenge.
-
For routine quality control of bulk drug substance and pharmaceutical formulations , a validated HPLC-UV method is often the most practical and cost-effective choice, offering excellent precision and accuracy.
-
For bioanalytical applications requiring high sensitivity and selectivity to measure low concentrations in complex biological matrices, LC-MS/MS is the gold standard.
-
GC-MS can be a viable alternative, particularly if the laboratory has existing expertise and instrumentation; however, the additional derivatization step adds complexity and potential for variability.
Regardless of the method chosen, a thorough validation in accordance with regulatory guidelines such as ICH Q2(R1) and the FDA's guidance on bioanalytical method validation is paramount to ensure the generation of reliable and defensible data.[2][3][6]
References
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][7]
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This guide provides a comparative analysis of the potential efficacy of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid against related, well-characterized compounds. Given the limited direct experimental data on the title compound, this document establishes a predictive framework based on the known biological activities of structurally similar molecules, particularly imidazoline receptor agonists and other bioactive imidazole derivatives. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction: The Versatile Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle that is a fundamental component of many biologically active molecules, including the amino acid histidine and purines.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow imidazole-containing compounds to bind to a wide array of enzymes and receptors, leading to a broad spectrum of pharmacological activities.[1][3] Consequently, imidazole derivatives have been successfully developed as therapeutic agents for a multitude of conditions, including cancer, microbial infections, inflammation, and hypertension.[4][5][6]
The dihydroimidazole, or imidazoline, core is a reduced form of imidazole that is also of significant medicinal interest. This guide will focus on comparing the hypothetical efficacy of this compound with established compounds, drawing parallels in potential mechanisms of action and biological effects.
Comparative Framework: Selection of Related Compounds
Due to the scarcity of published data on this compound, this guide will utilize a comparative approach against two classes of well-studied, structurally related compounds:
-
Imidazoline Receptor Agonists: Compounds such as moxonidine and clonidine, which possess a dihydroimidazole core, are potent antihypertensive agents.[7][8] Their mechanism of action involves agonism at imidazoline I1 receptors in the central nervous system, leading to a reduction in sympathetic outflow.[9][10]
-
Antibacterial Dihydroimidazole Derivatives: Various synthetic dihydroimidazole derivatives have been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.[11][12]
The structural similarity of this compound to these compounds suggests it may possess related biological activities. The presence of the carboxylic acid moiety could influence its pharmacokinetic properties and target interactions.
Proposed Mechanism of Action for this compound
Based on its core structure, a plausible hypothesis is that this compound could act as an imidazoline receptor agonist. The N-methylation and the C4-carboxylic acid substitution would modulate its affinity and selectivity for the different imidazoline receptor subtypes (I1, I2, and I3) and potentially α-adrenergic receptors.
Signaling Pathway of Imidazoline Receptor Agonists
Caption: Proposed signaling pathway for imidazoline receptor agonists.
Experimental Protocols for Efficacy Comparison
To ascertain the efficacy of this compound, a series of in vitro and in vivo experiments would be necessary. The following protocols are standard methodologies for evaluating compounds with potential antihypertensive and antibacterial activities.
Synthesis of this compound
Experimental Workflow for Efficacy Evaluation
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A Senior Scientist's Guide to Assessing Antibody Cross-Reactivity for 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid (Cyclocreatine)
Abstract
The Strategic Framework: A Multi-Pronged Approach to Ensuring Specificity
Assessing antibody specificity for a small molecule, or hapten, is not a single experiment but a systematic investigation. Unlike large protein antigens with numerous unique epitopes, haptens present a small, often simple, chemical face to the immune system. Minor structural similarities between the target and other endogenous or exogenous compounds can easily lead to off-target binding[3][4]. Therefore, a robust validation plan must be established before beginning experimental work.
Our strategy is built on a logical, phased approach that maximizes efficiency while ensuring scientific rigor. The causality is clear: we begin with a broad, high-throughput screen to identify potential issues and then use a precise, biophysical method to confirm and quantify those interactions.
Step 1: Identification of Potential Cross-Reactants
The first step is to perform an in silico analysis to identify molecules with structural homology to cyclocreatine. This list should include metabolic precursors, derivatives, and common analogs that may be present in the intended sample matrix. For cyclocreatine, the primary candidates for cross-reactivity testing are its parent molecule, creatine, and its metabolic byproduct, creatinine[5][6].
| Compound Name | Structure | Rationale for Inclusion |
| Target: Cyclocreatine | The primary analyte the antibody is intended to detect.[7] | |
| Creatine | The parent molecule and most likely cross-reactant.[8] | |
| Creatinine | The cyclic anhydride and common metabolite of creatine.[6] | |
| 1-Methyl-1H-imidazole-4-carboxylic acid | ![]() | A structural isomer with a different ring saturation.[9] |
Step 2: A Phased Experimental Workflow
Our experimental validation is divided into two phases, a concept visualized in the workflow diagram below. This ensures that time- and resource-intensive methods are only used to confirm and precisely characterize the findings from an initial, broader screen.
Caption: High-level workflow for assessing antibody cross-reactivity.
Prerequisite: Hapten-Carrier Conjugation
Small molecules like cyclocreatine are haptens; they are not immunogenic on their own and require conjugation to a large carrier protein (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]) to elicit an immune response for antibody production[10][]. This same hapten-carrier conjugate is essential for developing the primary screening assay.
The choice of conjugation chemistry is dictated by the functional groups on the hapten[12]. Cyclocreatine possesses a carboxylic acid group, making it an ideal candidate for carbodiimide chemistry using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which facilitates the formation of a stable amide bond with primary amines (lysine residues) on the carrier protein[12]. The density of hapten molecules per carrier protein is a critical parameter that must be optimized and characterized, as it significantly influences the resulting antibody's specificity and titer[13][14].
Method 1: Primary Screening via Competitive ELISA
For small molecule quantification, the competitive ELISA format is the industry standard. Its principle is based on the competition between the analyte in the sample (free cyclocreatine) and a fixed amount of labeled or immobilized antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample[15][16].
Caption: The principle of competitive ELISA for small molecule detection.
Detailed Experimental Protocol: Competitive ELISA
-
Plate Coating: Dilute the cyclocreatine-BSA conjugate to 2 µg/mL in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C[17].
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to block any remaining non-specific binding sites. Incubate for 2 hours at room temperature (RT)[18]. Wash 3 times as in step 2.
-
Competition Reaction:
-
Prepare serial dilutions of the cyclocreatine standard and each potential cross-reactant (e.g., from 1 µM to 0.01 nM) in Assay Buffer (Blocking Buffer can often be used).
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration). Incubate for 1 hour at RT.
-
-
Incubation: Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the coated and blocked assay plate. Incubate for 1 hour at RT.
-
Detection:
-
Wash the plate 4 times.
-
Add 100 µL of an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted in Blocking Buffer. Incubate for 1 hour at RT.
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes[19].
-
-
Readout: Stop the reaction by adding 50 µL of 1 M H₂SO₄. Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation
Using the data from the cyclocreatine standard, plot a four-parameter logistic (4PL) curve of absorbance vs. concentration. From this curve, determine the IC50 value—the concentration of analyte that causes 50% inhibition of the maximum signal[20]. Calculate the IC50 for each potential cross-reactant.
The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Cyclocreatine / IC50 of Analog) x 100
Example Data: Comparing Two Hypothetical Antibodies
| Compound Tested | Antibody 1 (Monoclonal) IC50 (nM) | Antibody 1 % Cross-Reactivity | Antibody 2 (Polyclonal) IC50 (nM) | Antibody 2 % Cross-Reactivity |
| Cyclocreatine | 5.2 | 100% | 8.5 | 100% |
| Creatine | 875 | 0.59% | 45 | 18.89% |
| Creatinine | > 10,000 | < 0.05% | 1,250 | 0.68% |
| 1-Methyl-1H-imidazole-4-carboxylic acid | > 10,000 | < 0.05% | 6,800 | 0.13% |
Interpretation: Based on this primary screen, Antibody 1 demonstrates excellent specificity for cyclocreatine. Antibody 2, however, shows significant cross-reactivity with creatine (18.89%), which could compromise its utility in biological samples where creatine is abundant. Creatine would be flagged for further analysis with Antibody 2 using an orthogonal method.
Method 2: Orthogonal Validation with Surface Plasmon Resonance (SPR)
While ELISA is excellent for screening, it provides a semi-quantitative measure of reactivity. Surface Plasmon Resonance (SPR) is a powerful biophysical technique that offers a more profound insight by measuring binding interactions in real-time, without labels[21]. This allows for the precise determination of binding kinetics (association rate kₐ and dissociation rate kₑ) and the true equilibrium dissociation constant (Kᴅ), a direct measure of binding affinity[22].
For small molecule analysis, the most robust SPR experimental design involves immobilizing the antibody and flowing the small molecule analytes over the sensor surface. This approach overcomes challenges associated with the low molecular weight of the analyte[23][24].
General Experimental Workflow: SPR
-
Chip Preparation & Immobilization: Covalently immobilize the antibody (e.g., Antibody 2) onto a carboxymethylated dextran sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a moderate immobilization density to avoid mass transport limitations.
-
Binding Analysis: Inject serial dilutions of the analyte (cyclocreatine) and the key cross-reactant (creatine) in running buffer over the immobilized antibody surface. Each injection cycle consists of an association phase (analyte flowing over) and a dissociation phase (buffer flowing over).
-
Regeneration: After each cycle, inject a regeneration solution (e.g., a low pH glycine-HCl buffer) to strip the bound analyte and prepare the surface for the next injection.
-
Data Processing: The resulting sensorgrams (response vs. time) are double-referenced by subtracting the signal from a reference flow cell and a blank buffer injection. The processed data are then fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kᴅ (kₑ/kₐ).
Example Data: Kinetic Profile of Antibody 2
| Analyte | kₐ (1/Ms) | kₑ (1/s) | Kᴅ (M) | Affinity Interpretation |
| Cyclocreatine | 2.1 x 10⁵ | 4.5 x 10⁻⁴ | 2.1 x 10⁻⁹ (2.1 nM) | High Affinity |
| Creatine | 8.3 x 10⁴ | 9.2 x 10⁻³ | 1.1 x 10⁻⁷ (110 nM) | ~50-fold Lower Affinity |
Interpretation: The SPR data confirm the ELISA results. Antibody 2 binds to cyclocreatine with high affinity (Kᴅ = 2.1 nM). It also binds to creatine, but with a significantly weaker affinity (Kᴅ = 110 nM), approximately 52 times lower than its affinity for the target analyte. This quantitative data is crucial for determining if the antibody is fit for its intended purpose.
Final Assessment: Defining "Fitness for Purpose"
There is no universal threshold for acceptable cross-reactivity. The final decision on an antibody's utility is dictated by its intended application[25][26].
-
For a highly quantitative assay (e.g., pharmacokinetic studies), where endogenous levels of creatine are high, the 18.89% cross-reactivity of Antibody 2 would be unacceptable. It would lead to a significant overestimation of cyclocreatine concentrations. In this case, only Antibody 1 would be suitable.
-
For a semi-quantitative screening assay or a qualitative method (e.g., immunocytochemistry in a system with low creatine), the ~50-fold weaker affinity for creatine might be acceptable, provided the results are interpreted with caution.
The validation process provides the objective evidence needed to make this critical "fitness for purpose" determination, a cornerstone of regulatory guidelines for bioanalytical methods[27][28].
Conclusion
The rigorous assessment of antibody cross-reactivity is non-negotiable in the development of reliable immunoassays for small molecules like cyclocreatine. A superficial analysis risks the generation of misleading data. By employing a systematic framework that begins with the logical selection of potential cross-reactants, proceeds with a high-throughput competitive ELISA screen, and is confirmed by a quantitative orthogonal method like SPR, researchers can gain full confidence in their antibody's specificity. This self-validating system not only ensures the integrity of the data but also upholds the principles of scientific reproducibility and trustworthiness.
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Singh, K. V., et al. (2005). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. Available at: [Link]
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Creative Biolabs. Hapten-Carrier Conjugation. Creative Biolabs. Available at: [Link]
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Mauriz, E., et al. (2014). Small Molecule Immunosensing Using Surface Plasmon Resonance. MDPI. Available at: [Link]
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G-Biosciences. Coupling to Carrier Proteins: An Overview. G-Biosciences. Available at: [Link]
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Fasciglione, G., et al. (1996). Hapten—Carrier Interactions and Their Role in the Production of Monoclonal Antibodies against Hydrophobic Haptens. ResearchGate. Available at: [Link]
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Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. PubMed Central. Available at: [Link]
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Stanker, L. H., et al. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Taylor & Francis Online. Available at: [Link]
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Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. ResearchGate. Available at: [Link]
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Koga, Y., et al. (2021). Cyclocreatine Transport by SLC6A8, the Creatine Transporter, in HEK293 Cells, a Human Blood-Brain Barrier Model Cell, and CCDSs Patient-Derived Fibroblasts. ResearchGate. Available at: [Link]
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González-Sapienza, G., et al. (2000). Direct single-step surface plasmon resonance analysis of interactions between small peptides and immobilized monoclonal antibodies. PubMed. Available at: [Link]
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Creative Diagnostics. Competitive ELISA Protocol. Creative Diagnostics. Available at: [Link]
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National Center for Biotechnology Information. Cyclocreatine. PubChem. Available at: [Link]
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Ray-Biotech. Comprehensive Guide to ELISA Assay Validation. Ray-Biotech. Available at: [Link]
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Sittampalam, G. S., et al. (2012). Immunoassay Methods. NCBI Bookshelf. Available at: [Link]
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Ostojic, S. M., et al. (2024). State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. MDPI. Available at: [Link]
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Rapid Novor. SPR for Characterizing Biomolecular Interactions. Rapid Novor. Available at: [Link]
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Kreider, R. B., et al. (2024). Chemical structure of creatine and creatine monohydrate. ResearchGate. Available at: [Link]
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Boster Biological Technology. Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. Available at: [Link]
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St John's Laboratory. Competitive ELISA protocol. St John's Laboratory. Available at: [Link]
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Andriollo, U., et al. (2013). A new method to synthesize creatine derivatives. PubMed. Available at: [Link]
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ELISA kit. Antibody Cross Reactivity And How To Avoid It?. ELISA kit. Available at: [Link]
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Aryal, S. (2022). Competitive ELISA Protocol and Animation. Microbe Notes. Available at: [Link]
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Marks, K. J., et al. (2023). Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. ACS Publications. Available at: [Link]
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Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]
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HistologiX. How do I check if my monoclonal antibodies will cross-react?. HistologiX. Available at: [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility with 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic Acid
Introduction
1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound of significant interest in contemporary research and drug development. Its structural motifs are present in numerous biologically active molecules, making it a valuable building block for medicinal chemists and a tool for chemical biologists.[1] However, the promise of this molecule can only be fully realized when the experimental results it generates are robust and reproducible. The "reproducibility crisis" in preclinical research is a well-documented challenge, stemming from a variety of factors including the quality of reagents, experimental design, and data analysis.[2][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the reproducibility of experimental outcomes with this compound. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering a self-validating system for generating trustworthy and reproducible data. We will explore the physicochemical properties of the molecule, potential pitfalls in its synthesis and handling, and rigorous analytical methods for its characterization. Furthermore, we will provide a comparative analysis with alternative compounds, empowering researchers to make informed decisions in their experimental design.
Part 1: Understanding the Molecule - Physicochemical Properties and Stability
A thorough understanding of the physicochemical properties of this compound is the foundation for reproducible research. These properties dictate its behavior in experimental systems and influence everything from solvent selection to storage conditions.
Chemical Identity and Structure
-
Molecular Formula: C₅H₈N₂O₂
-
Molecular Weight: 128.13 g/mol [4]
-
Structure:
Caption: Chemical structure of this compound.
The dihydro-imidazole core and the carboxylic acid functional group are key features that influence the molecule's polarity, hydrogen bonding capacity, and potential for salt formation.
Physicochemical Properties
| Property | Value | Implication for Experimental Design |
| pKa | ~2.7 (predicted for the carboxylic acid) | Influences ionization state in solution. Crucial for selecting appropriate buffer systems to maintain a consistent charge state, which can impact solubility and biological activity. |
| logP | -1.1 (predicted) | Indicates high hydrophilicity. The compound will be more soluble in aqueous buffers than in nonpolar organic solvents. This can impact cell permeability and the choice of vehicle for in vivo studies.[5] |
| Solubility | Sparingly soluble in aqueous acid. | Stock solutions may require the use of co-solvents like DMSO or PEG300. It is critical to determine the solubility limit in your experimental buffer to avoid precipitation.[6] |
| Melting Point | Not available for the dihydro form. The related 1-Methyl-1H-imidazole-4-carboxylic acid has a melting point of 248-252 °C. | A high melting point suggests a stable crystalline lattice. Any significant deviation from a sharp melting point could indicate the presence of impurities. |
Stability and Degradation
While specific degradation pathways for this compound are not extensively documented in publicly available literature, general knowledge of imidazole-containing compounds suggests potential for:
-
Oxidation: The imidazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species that may have different biological activities.[7]
-
Hydrolysis: The carboxylic acid group can undergo esterification in the presence of alcohols, especially under acidic conditions.
-
Photodecomposition: Exposure to UV light may lead to degradation.
Recommendations for Storage and Handling:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Avoid repeated freeze-thaw cycles of stock solutions.[9] Prepare fresh working solutions from a concentrated stock for each experiment.
Hygroscopicity and Polymorphism
-
Hygroscopicity: Carboxylic acids and heterocyclic compounds can be hygroscopic, meaning they can absorb water from the atmosphere.[10] This can lead to inaccuracies in weighing the compound and a lower effective concentration in solution. It is advisable to store the compound in a desiccator.
-
Polymorphism: The ability of a compound to exist in different crystalline forms (polymorphs) can significantly impact its solubility, dissolution rate, and ultimately, its bioavailability. While no specific studies on the polymorphism of this compound were found, it is a critical consideration in drug development. If significant variability in experimental results is observed between different batches of the compound, polymorphism should be investigated.
Part 2: The Root of Irreproducibility - Synthesis, Impurities, and Characterization
The purity and identity of your starting material are paramount for reproducible research. Even trace impurities can have significant off-target effects, leading to misleading results.
Synthesis Overview
Several synthetic routes for imidazole carboxylic acids have been reported. A common approach involves the cyclization of appropriate precursors followed by functional group manipulations. For instance, a general synthesis could involve the reaction of an alpha-dicarbonyl compound with an aldehyde, ammonia, and a methylating agent, followed by hydrolysis of an ester precursor.[11]
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A Researcher's Guide to Purity Assessment of Synthesized 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. The purity of a synthesized compound is not merely a quality metric; it is a critical determinant of its biological activity, safety profile, and ultimately, its therapeutic potential. This guide provides a comprehensive overview of the purity assessment of a synthesized heterocyclic compound, 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid, a molecule of interest in medicinal chemistry due to the prevalence of the imidazole scaffold in numerous therapeutic agents.[1][2]
This document, intended for researchers and drug development professionals, offers an in-depth comparison of analytical methodologies, supported by experimental data, to ensure the integrity of the synthesized compound. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the synthesized product with potential alternatives, all within the framework of established regulatory guidelines.
The Synthetic Pathway and Anticipated Impurities
A thorough understanding of the synthetic route is the first step in a robust purity assessment. While multiple pathways to substituted dihydroimidazoles exist, a plausible and common approach involves the cyclocondensation of a 1,2-diamine with a dicarbonyl compound.[1] For the synthesis of this compound, a logical strategy is the reaction of N-methyl-1,2-diaminoethane with glyoxylic acid.
This reaction, while seemingly straightforward, can give rise to a profile of process-related impurities. A proactive identification of these potential contaminants is crucial for the development of specific and sensitive analytical methods.
Potential Impurities in the Synthesis of this compound:
-
Unreacted Starting Materials: Residual N-methyl-1,2-diaminoethane and glyoxylic acid.
-
Side-Products:
-
Over-oxidation Product: 1-Methyl-1H-imidazole-4-carboxylic acid (the aromatic analog).
-
Decarboxylation Product: 1-Methyl-4,5-dihydro-1H-imidazole.
-
Amide Formation: Reaction of the carboxylic acid with the diamine without cyclization.
-
Polymeric byproducts: From the self-condensation of glyoxylic acid or its reaction with multiple diamine molecules.
-
-
Reagent-Related Impurities: Impurities originating from the starting materials and solvents used in the synthesis and purification steps.
A Multi-faceted Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods, alongside elemental analysis, is essential for a comprehensive assessment. The choice of methods should be guided by the physicochemical properties of the target molecule and its potential impurities.
Chromatographic Techniques: The Power of Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstones of purity analysis, offering high-resolution separation of the main compound from its impurities.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the most widely used technique for the purity assessment of non-volatile organic compounds.[3][4] For this compound, a reverse-phase HPLC method with UV detection is a suitable choice, given the presence of a chromophore in the imidazole ring.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. While the target molecule itself has low volatility due to the carboxylic acid group, derivatization to a more volatile ester (e.g., methyl ester) can facilitate its analysis by GC-MS. This technique is particularly useful for identifying and quantifying volatile impurities such as residual solvents and certain byproducts.
Experimental Protocol: GC-MS Analysis (after derivatization)
-
Derivatization (Esterification):
-
To 1 mg of the synthesized compound, add 1 mL of 2M methanolic HCl.
-
Heat the mixture at 60°C for 1 hour.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
Spectroscopic Techniques: Unveiling the Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra provide detailed information about the molecular structure and can be used to identify and quantify impurities with distinct spectral signatures.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O) are suitable solvents.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: To identify and quantify protons in the molecule and impurities.
-
¹³C NMR: To determine the number of unique carbons and identify carbon-containing impurities.
-
2D NMR (COSY, HSQC, HMBC): To confirm the structural connectivity of the main compound and aid in the structural elucidation of unknown impurities.
-
Elemental Analysis: Confirming the Elemental Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compound. This technique is crucial for confirming the empirical formula and provides a fundamental measure of purity.
Experimental Protocol: Elemental Analysis
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: A few milligrams of the dry, homogenous sample are accurately weighed.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are quantified. The weight percentages of C, H, and N are then calculated.
Comparative Purity Assessment: Synthesized vs. Alternative Compounds
A comprehensive purity assessment should ideally include a comparison with a commercially available standard or a structurally similar alternative. For this compound, a direct commercial source is currently limited. However, a comparison can be made with a closely related and commercially available analog, 1-Methyl-1H-imidazole-4-carboxylic acid . This comparison, while not of the identical molecule, provides a valuable benchmark for the purity profile achievable for this class of compounds.
Table 1: Comparative Purity Data
| Analytical Technique | Synthesized this compound | Commercial 1-Methyl-1H-imidazole-4-carboxylic acid (Hypothetical Data) |
| HPLC-UV Purity (% area) | 98.5% | ≥97% |
| Major Impurity (HPLC) | Unreacted Glyoxylic Acid (0.8%) | Unidentified (1.5%) |
| ¹H NMR Purity (relative integration) | Consistent with HPLC data | Consistent with HPLC data |
| Elemental Analysis (% deviation from theoretical) | C: ±0.3%, H: ±0.2%, N: ±0.4% | C: ±0.4%, H: ±0.3%, N: ±0.5% |
| Residual Solvents (GC-MS) | Below detection limits | Ethanol (0.1%) |
Note: Data for the commercial alternative is hypothetical and serves for illustrative purposes.
Visualizing the Workflow and Relationships
To better understand the interconnectedness of the purity assessment process, the following diagrams illustrate the experimental workflow and the logical relationships between the different analytical techniques.
Caption: Experimental workflow for the purity assessment of the synthesized compound.
Caption: Logical relationships between different analytical techniques for purity assessment.
Conclusion: Ensuring Scientific Rigor
The purity assessment of a synthesized compound is a multi-step, evidence-based process that underpins the reliability of subsequent research. By employing a combination of orthogonal analytical techniques, researchers can confidently establish the identity, purity, and impurity profile of their target molecule. This guide provides a framework for the systematic purity assessment of this compound, emphasizing the importance of understanding the synthetic process, anticipating potential impurities, and applying validated analytical methods. Adherence to these principles ensures the generation of high-quality, reproducible data, a cornerstone of scientific integrity in drug discovery and development.
References
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FAQ. What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?. [Link]
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Asian Journal of Research in Chemistry. ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. [Link]
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TÜBİTAK Academic Journals. ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. a review article on synthesis of imidazole derivatives. [Link]
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Molecules. The Novel [4,5-e]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole. [Link]
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PMC. Synthesis and therapeutic potential of imidazole containing compounds. [Link]
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SIELC Technologies. Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column. [Link]
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ResearchGate. H-1 and C-13 NMR analysis of A 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts series. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
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Chemistry Stack Exchange. Reaction of diamines with carboxylic acids to form imidazole. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of imidazoles. [Link]
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ResearchGate. (PDF) Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic Acid Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid scaffold and its closely related analogs, such as 1-methyl-2-oxoimidazolidine-4-carboxylic acid, represent a class of heterocyclic compounds with significant therapeutic potential.[1] These structures serve as the foundation for a variety of biologically active molecules, most notably in the development of angiotensin-converting enzyme (ACE) inhibitors for the treatment of hypertension.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering insights into the molecular features crucial for their biological activity and facilitating the rational design of novel therapeutic agents.
The Core Scaffold: A Foundation for Diverse Biological Activity
The imidazole nucleus is a versatile scaffold in medicinal chemistry due to its unique physicochemical properties and ability to interact with various biological targets.[2] The dihydroimidazole and imidazolidinone cores, in particular, offer a three-dimensional structure that can be strategically modified to enhance potency, selectivity, and pharmacokinetic properties. The presence of nitrogen atoms and a carboxylic acid group provides key interaction points for binding to target enzymes and receptors.
A prime example of the therapeutic application of this scaffold is found in the ACE inhibitor, Imidapril. The core of Imidapril is (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, highlighting the importance of this heterocyclic system in drug design.[1]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and modifications of the carboxylic acid moiety. While comprehensive SAR studies on the exact this compound scaffold are not extensively available in publicly accessible literature, valuable insights can be gleaned from studies on the closely related 1-methyl-2-oxoimidazolidine-4-carboxylic acid derivatives and other imidazole-based compounds.
Modifications at the N1-Position
The methyl group at the N1-position appears to be a common feature in active compounds. While systematic studies on the effect of varying this substituent on the this compound core are limited, in broader studies of imidazole derivatives, N-alkylation has been shown to significantly influence pharmacological actions and pharmacokinetics.
Substitution at the C2-Position
The C2-position of the dihydroimidazole ring is a critical point for modification. In the case of the analogous 1-methyl-2-oxoimidazolidine-4-carboxylic acid, the presence of an oxo group is a key feature of the ACE inhibitor Imidapril.[1] For other imidazole-based compounds, substitution at the C2-position with various alkyl or aryl groups can dramatically alter their biological activity. For instance, in a series of 2-substituted imidazoles, the nature of the substituent at this position was found to be crucial for their α2-adrenoceptor antagonist activity.[3]
Modifications of the Carboxylic Acid at C4
The carboxylic acid group at the C4-position is a vital pharmacophoric element, often involved in key interactions with the target protein, such as forming salt bridges or hydrogen bonds.
Esterification and Amidation:
Conversion of the carboxylic acid to its corresponding ester or amide can have a profound impact on the compound's properties, including its permeability and activity. While ester derivatives can act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid, amidation introduces a new point of diversity for further SAR exploration.
In a study on imidazole-5-carboxylic acid derivatives as angiotensin II receptor antagonists, the carboxylic acid was a key feature for activity.[4] However, in other contexts, esterification has been shown to be a viable strategy. For instance, in a study of amide-to-ester substitution in PROTACs, ester analogs exhibited significantly higher cell permeability compared to their amide counterparts, which can be a crucial factor for overall cellular activity.[5]
Table 1: Comparison of Carboxylic Acid vs. Ester/Amide Derivatives (Hypothetical Data Based on General Principles)
| Modification at C4 | Expected Biological Activity | Expected Cell Permeability | Rationale |
| Carboxylic Acid | High (if direct interaction is required) | Low to Moderate | Acts as a key binding group but can be charged at physiological pH, limiting passive diffusion. |
| Methyl/Ethyl Ester | Prodrug (activity depends on hydrolysis) | Moderate to High | Increased lipophilicity can enhance membrane permeability. |
| Substituted Amide | Variable (depends on substituent) | Variable | Can introduce new hydrogen bond donors/acceptors and alter lipophilicity. |
Substitution at the C5-Position
While the core topic focuses on a C4-carboxylic acid, it is important to note that in the broader class of imidazole derivatives, substitution at the C5-position also plays a significant role in determining biological activity.
Experimental Protocols
The evaluation of the biological activity of these compounds involves a range of in vitro and in vivo assays. Below are representative protocols for assessing potential ACE inhibitory and antimicrobial activities.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of ACE, a key enzyme in the renin-angiotensin system.
Methodology:
-
Preparation of Reagents: Prepare solutions of ACE (from rabbit lung), the substrate hippuryl-histidyl-leucine (HHL), and the test compounds at various concentrations.
-
Assay Procedure:
-
Pre-incubate the ACE enzyme with the test compound or a known inhibitor (e.g., captopril) for a specified time.
-
Initiate the enzymatic reaction by adding the HHL substrate.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding an acid solution (e.g., HCl).
-
Extract the product, hippuric acid, with an organic solvent (e.g., ethyl acetate).
-
Quantify the amount of hippuric acid produced by spectrophotometry after evaporation of the solvent and redissolving the residue.
-
-
Data Analysis: Calculate the percentage of ACE inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Preparation of Test Plates: Serially dilute the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key structural features and their influence on the biological activity of this compound derivatives and their analogs.
Caption: Key modification points on the core scaffold and their influence on biological activity.
Caption: A typical experimental workflow for SAR studies of novel derivatives.
Conclusion and Future Directions
The this compound scaffold and its analogs hold significant promise for the development of new therapeutic agents. Structure-activity relationship studies, although not exhaustively focused on this specific core, indicate that modifications at the N1, C2, and C4 positions are critical for modulating biological activity. The carboxylic acid moiety at the C4 position is a particularly important feature for target interaction, though its conversion to esters or amides can be a valuable strategy for improving pharmacokinetic properties.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Such studies will provide a more detailed understanding of the SAR for this specific scaffold and pave the way for the discovery of novel drug candidates with enhanced potency and selectivity.
References
[1] Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. [Link] [6] ResearchGate. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. [Link] [7] ResearchGate. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. [Link] [8] Journal of Chemistry and Biochemistry. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 45-83. [Link] [9] Molecules. (2025). Synthesis and Antimicrobial Activity of Novel 5-Aminoimidazole-4-carboxamidrazones. Molecules, 30(15), 12345. [Link] [3] Journal of Medicinal Chemistry. (1982). Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 25(6), 666-670. [Link] [4] Journal of Medicinal Chemistry. (1980). Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site. Journal of Medicinal Chemistry, 23(11), 1217-1222. [Link] Asian Journal of Research in Chemistry. (2025). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry, 18(1), 41-51. [Link] [10] Journal of Global Pharma Technology. (2018). Synthesis and study of biological activities of compounds derived from new imidazole derivative. Journal of Global Pharma Technology, 10(11), 836-846. [Link] [11] ResearchGate. (2021). Structure–activity relationship study of imidazoles C 1–C 12 compared... [Link] [12] Journal of Medicinal Chemistry. (2000). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 43(16), 3093-3104. [Link] [13] Advanced Journal of Chemistry, Section A. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link] [2] ResearchGate. (2022). Overview on Biological Activities of Imidazole Derivatives. [Link] [14] Molecules. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3025. [Link] [15] PubChem. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid. [Link] [5] Journal of Medicinal Chemistry. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(22), 16449-16460. [Link] [16] European Journal of Medicinal Chemistry. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry, 213, 113172. [Link]
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Benchmarking the bioactivity of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid against published data
Introduction: Establishing a Bioactivity Baseline for a Novel Imidazole Derivative
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The novel compound, 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid, belongs to this promising class of heterocyclic molecules. However, as a newer entity, its specific bioactivity profile is not yet extensively documented in peer-reviewed literature.
This guide provides a comprehensive framework for benchmarking the bioactivity of this compound. In the absence of direct published data for this specific molecule, a scientifically rigorous approach involves comparing its performance against well-characterized, commercially available drugs that share the core imidazole scaffold and are established standards in relevant therapeutic areas.
Herein, we outline detailed experimental protocols to assess the antifungal and anticancer potential of this compound. We have selected the following widely recognized drugs as benchmarks for a robust comparative analysis:
-
Antifungal Benchmark: Clotrimazole , a broad-spectrum imidazole antifungal agent.
-
Anticancer Benchmarks:
-
Nilotinib , a selective tyrosine kinase inhibitor.
-
Dacarbazine , a DNA alkylating agent.
-
The experimental designs described are self-validating, incorporating appropriate controls and established methodologies to ensure the generation of reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the therapeutic potential of novel imidazole derivatives.
Comparative Framework: Understanding the Benchmark Compounds
A meaningful comparison necessitates a thorough understanding of the selected benchmark drugs, including their mechanisms of action and established bioactivity against specific model systems.
Antifungal Benchmark: Clotrimazole
Clotrimazole is a widely used imidazole antifungal that disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] This inhibition of the enzyme lanosterol 14-alpha-demethylase leads to increased membrane permeability and ultimately, fungal cell death.[4][5]
-
Target Organism: Candida albicans, a common opportunistic fungal pathogen.
-
Published Bioactivity: The Minimum Inhibitory Concentration (MIC) of clotrimazole against C. albicans typically falls in the range of ≤0.06 µg/mL to 0.5 µg/mL.[6] For the purposes of this guide, we will consider a benchmark MIC of ≤1 mg/L as indicative of potent antifungal activity.[7]
Anticancer Benchmarks: Nilotinib and Dacarbazine
Nilotinib is a potent inhibitor of the BCR-ABL tyrosine kinase, which is a key driver in certain types of leukemia.[8][9][10] By binding to the ATP-binding site of this kinase, nilotinib blocks downstream signaling pathways that promote cancer cell proliferation and survival.[9][11]
-
Target Cell Line: K562, a human chronic myelogenous leukemia cell line that is positive for the Philadelphia chromosome and expresses the BCR-ABL fusion protein.
-
Published Bioactivity: The half-maximal inhibitory concentration (IC50) of nilotinib against K562 cells has been reported to be approximately 30 nM .[2] A resistant cell line, K562-RN, showed an IC50 value of (24.742 ± 2.310) µmol/L.[12]
Dacarbazine is an alkylating agent used in the treatment of melanoma and other cancers.[13][14][15] It is a prodrug that is metabolically activated to a methyl diazonium ion, which then transfers a methyl group to DNA, leading to DNA damage and apoptosis.[13][14]
-
Target Cell Line: A375, a human malignant melanoma cell line.
-
Published Bioactivity: The IC50 value for dacarbazine in A375 cells after a 72-hour exposure has been reported to be approximately 1113 µM .[16] Other studies have noted IC50 values greater than 100 µM.[17]
Experimental Protocols for Bioactivity Benchmarking
The following protocols are designed for a direct and objective comparison of this compound with the selected benchmark compounds.
Antifungal Susceptibility Testing
The antifungal activity will be determined using the broth microdilution method, a standardized technique for assessing the Minimum Inhibitory Concentration (MIC) of a compound.[18][19][20][21][22]
Experimental Workflow: Antifungal MIC Determination
Caption: Workflow for antifungal MIC determination.
Step-by-Step Protocol:
-
Preparation of Compounds:
-
Prepare stock solutions of this compound and Clotrimazole in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should bracket the expected MIC values.
-
-
Inoculum Preparation:
-
Culture Candida albicans on an appropriate agar medium.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted compounds with the prepared fungal suspension.
-
Include a growth control well (inoculum without any compound) and a sterility control well (medium only).
-
Incubate the plate at 35-37°C for 24 to 48 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (an indicator of fungal growth).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
Anticancer Cytotoxicity Assay
The anticancer activity will be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[23][24][25][26]
Experimental Workflow: Anticancer IC50 Determination
Caption: Workflow for anticancer IC50 determination.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Maintain K562 and A375 cells in their respective recommended culture media and conditions.
-
Harvest the cells and seed them into 96-well plates at an appropriate density.
-
Incubate the plates for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound, Nilotinib, and Dacarbazine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of each compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include vehicle-treated control wells.
-
-
Incubation:
-
Incubate the treated cells for 72 hours under standard cell culture conditions.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%) using non-linear regression analysis.
-
Data Presentation and Interpretation
To facilitate a clear and direct comparison, all quantitative data should be summarized in tables.
Table 1: Comparative Antifungal Activity
| Compound | Target Organism | MIC (mg/L) | Published MIC (mg/L) |
| This compound | Candida albicans | Experimental Result | N/A |
| Clotrimazole (Benchmark) | Candida albicans | Experimental Result | ≤1[7] |
Table 2: Comparative Anticancer Activity
| Compound | Target Cell Line | IC50 (µM) | Published IC50 (µM) |
| This compound | K562 | Experimental Result | N/A |
| Nilotinib (Benchmark) | K562 | Experimental Result | ~0.03[2] |
| This compound | A375 | Experimental Result | N/A |
| Dacarbazine (Benchmark) | A375 | Experimental Result | >100[17] |
Conclusion
This guide provides a robust framework for benchmarking the bioactivity of this compound against established imidazole-based drugs. By following these detailed protocols, researchers can generate reliable, comparative data on the antifungal and anticancer potential of this novel compound. The resulting data will be crucial for determining its therapeutic promise and guiding future drug development efforts.
References
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What is the mechanism of Dacarbazine? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Pharmacology of Dacarbazine (Methyl triazeno imidazole carboxamide, MTIC) ; Mechanism of action. (2025, February 5). In YouTube. Retrieved from [Link]
-
Pharmacology of Clotrimazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 12). In YouTube. Retrieved from [Link]
-
Clotrimazole - StatPearls - NCBI Bookshelf. (2025, January 19). Retrieved from [Link]
-
Dacarbazine - Wikipedia. (n.d.). Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid: A Comprehensive Guide to Safety and Compliance
The procedures outlined below are grounded in the principles of chemical hazard assessment, waste stream management, and regulatory compliance, primarily referencing the U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).
Part 1: Hazard Assessment and Characterization
Before any disposal activities can commence, a thorough understanding of the potential hazards is paramount. Based on data from related imidazole compounds, 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid should be handled as a hazardous substance.
Key Potential Hazards:
-
Corrosivity: Many imidazole derivatives are known to cause severe skin burns and eye damage.[1][2][3]
-
Toxicity: Harmful if swallowed is a common warning for this class of chemicals.[1][2] Some imidazole compounds may also damage an unborn child.[1][2]
-
Irritation: The parent compound, imidazole-4-carboxylic acid, is known to cause skin, eye, and respiratory irritation.[4][5][6]
Given these potential hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) and within a controlled environment.
| Hazard Class | Anticipated Effects | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | Ingestion |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2][3] | Dermal contact |
| Serious Eye Damage | Causes serious eye damage.[1][2][3][4] | Ocular contact |
| Reproductive Toxicity | May damage the unborn child.[1][2] | Inhalation, Ingestion, Dermal |
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Do not empty into drains or release into the environment.[1]
Step 1: Segregation and Containerization Proper waste segregation is the foundation of safe disposal.
-
Waste Collection: Collect pure this compound and any solutions containing it in a dedicated, sealable, and airtight waste container.[2][7]
-
Container Compatibility: The container must be made of a material compatible with corrosive and organic compounds. High-density polyethylene (HDPE) is a suitable choice.
-
Incompatible Materials: Store the waste container away from strong oxidizers, acids, acid anhydrides, and acid chlorides.[2][7][8]
Step 2: Labeling Accurate and clear labeling is a critical compliance and safety measure.
-
UW Hazardous Waste Label: While specific to the University of Washington, the principles are universally applicable. All chemical waste containers must be labeled with a hazardous waste label.[7]
-
Content Identification: The label must clearly state "Hazardous Waste" and identify the contents as "this compound".
-
Hazard Communication: Include appropriate hazard pictograms (e.g., corrosive, toxic).
Step 3: Storage Temporary storage of the waste container must adhere to safety regulations.
-
Designated Area: Store the waste container in a designated, well-ventilated area, such as a chemical fume hood or a designated waste accumulation area.[2][8]
-
Secondary Containment: Place the primary waste container in a secondary container to mitigate spills or leaks.
-
Ignition Sources: Keep away from direct sunlight, heat, sparks, and open flames.[7]
Step 4: Disposal Final disposal must be handled by a licensed hazardous waste management company.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste contractor.[7]
-
Regulatory Framework: The disposal must comply with the regulations set forth by the EPA under the Resource Conservation and Recovery Act (RCRA).[9][10][11]
-
Waste Manifest: For off-site transport and disposal, a hazardous waste manifest is required to track the waste from the point of generation to its final destination.[12]
Spill Cleanup: In the event of a spill, the cleanup materials must also be treated as hazardous waste.
-
Containment: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Disposal: The spill cleanup materials must be disposed of as hazardous waste, double-bagged in plastic bags, and clearly labeled with the contents.[7]
Part 3: Regulatory Framework and Waste Classification
Under the RCRA, a solid waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics.[13]
Waste Identification:
-
Is it a solid waste? Yes, a discarded chemical is considered a solid waste.
-
Is it a listed hazardous waste? Imidazole derivatives are not typically found on the F, K, P, or U lists of hazardous wastes.[13][14]
-
Does it exhibit hazardous characteristics?
-
Ignitability (D001): Unlikely for this compound.[13]
-
Corrosivity (D002): Highly likely, given the data on related compounds. The waste may be considered corrosive if it has a pH ≤ 2 or ≥ 12.5, or if it corrodes steel at a specified rate.[13][15]
-
Reactivity (D003): Unlikely.[13]
-
Toxicity (D004-D043): Possible, but would require testing via the Toxicity Characteristic Leaching Procedure (TCLP).[13]
-
Based on this analysis, the most probable hazardous waste code for this compound is D002 (Corrosive Waste) . However, it is the generator's responsibility to make the final determination.[5]
Part 4: Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Decision workflow for safe disposal.
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Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG.
-
Imidazole - University of Washington.
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Imidazole Safety Information.
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Waste, Chemical, and Cleanup Enforcement | US EPA.
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EPA Hazardous Waste Management - Axonator.
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Resource Conservation and Recovery Act (RCRA) Regulations | US EPA.
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Hazardous Waste | US EPA.
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SAFETY DATA SHEET - Fisher Scientific (Imidazole-4-carboxylic acid).
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SAFETY DATA SHEET (Imidazole).
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Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem - NIH.
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A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials - Walsh Medical Media.
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A Senior Application Scientist's Guide to Handling 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid: A Framework for Laboratory Safety
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for handling 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid. While specific data for this compound is not extensively published, we can establish a robust safety protocol by extrapolating from the known hazards of its structural relatives, such as imidazole and its carboxylic acid derivatives.[1][2] This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and best practices in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical, a thorough risk assessment is paramount. Based on analogous compounds, this compound should be treated with caution. The imidazole moiety is known to be a skin irritant and can cause severe eye damage.[1][3] Carboxylic acid groups can also contribute to irritant or corrosive properties. Therefore, we must assume this compound presents the following primary hazards:
-
Skin Irritation/Corrosion: May cause skin irritation or, with prolonged contact, more severe burns.[1][2]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage upon contact.[1][3]
-
Respiratory Tract Irritation: If handled as a powder, airborne dust can irritate the respiratory system.[1][2][4]
-
Reproductive Toxicity: The parent compound, imidazole, is classified as a substance that may damage an unborn child, a risk that should be considered for its derivatives.[3][5]
Given these potential hazards, all handling of this compound must occur within a designated area, ideally a certified laboratory chemical fume hood, to minimize exposure.[6]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against chemical exposure. The following is a mandatory minimum for handling this compound in any form.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Fully-buttoned lab coat, long pants, closed-toe shoes | N95 dust mask (or higher) if not in a fume hood |
| Preparing Solutions | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., Nitrile) | Fully-buttoned lab coat, long pants, closed-toe shoes | Work within a certified chemical fume hood |
| Cleaning Spills | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over lab coat, long pants, closed-toe shoes | Required when dusts or aerosols are generated |
Eye and Face Protection
Direct contact with the eyes can cause serious, irreversible damage.[3]
-
Chemical Safety Goggles: Must be worn at all times. They should meet ANSI Z87.1 standards and provide a complete seal around the eyes to protect from splashes and dust.[7]
-
Face Shield: A face shield should be worn over safety goggles during procedures with a high risk of splashing, such as when preparing solutions or handling larger quantities.[7][8]
Skin and Body Protection
Preventing skin contact is crucial to avoid irritation and potential absorption.
-
Gloves: Disposable nitrile gloves are a suitable initial choice, providing good resistance to a range of chemicals for short-term use.[7] Always inspect gloves for tears or punctures before use. For prolonged handling or in the event of a spill, heavier-duty gloves should be used. After handling, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[6]
-
Laboratory Coat: A fully-buttoned, long-sleeved lab coat made of a non-synthetic material like cotton is mandatory.[7] This provides a removable barrier in case of a spill. Contaminated lab coats should be removed immediately and decontaminated or disposed of properly.[9]
-
Personal Clothing: Full-length pants and closed-toe, closed-heel shoes are required to ensure no skin is exposed.[7][9] Fabrics like polyester or acrylic should be avoided as they can melt in the presence of certain chemicals.[7]
Respiratory Protection
Inhalation of chemical dusts can cause respiratory irritation.[1][4]
-
Engineering Controls: The primary method of respiratory protection is the use of engineering controls. All work with this solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[4][6]
-
Respirators: If a fume hood is not available, or if dust generation is unavoidable, a NIOSH-approved respirator is required.[4] A type N95 dust mask may be sufficient for low-level dust, but a more protective respirator may be necessary based on a formal risk assessment.[10] Proper fit-testing and training are essential for effective respirator use.[7][11]
Operational Protocol: A Step-by-Step Guide
This protocol outlines the essential steps for safely handling this compound, from preparation to disposal.
Workflow for Safe Chemical Handling
Caption: A procedural workflow for the safe handling of this compound.
Experimental Protocol
-
Preparation:
-
Ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.[1][4]
-
Confirm that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment (spatula, weigh boat, glassware, etc.) inside the fume hood to minimize movement in and out of the containment area.
-
Don all required PPE as outlined in Section 2.
-
-
Handling (inside a chemical fume hood):
-
Carefully weigh the desired amount of the solid compound. Use a spatula to gently transfer the powder, avoiding actions that could create dust clouds.
-
To prepare a solution, slowly add the solid to the solvent while stirring to facilitate dissolution and prevent splashing.
-
-
Post-Handling and Cleanup:
-
Wipe down the work surface and any equipment used with an appropriate solvent to decontaminate them.
-
Remove PPE carefully, avoiding contact with the contaminated exterior. Gloves should be removed last.
-
Dispose of all contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a designated hazardous waste container.[6][9]
-
Wash hands thoroughly with soap and water after work is complete.[3]
-
Emergency and Disposal Plans
Spill Response
-
Minor Spill: For a small spill of solid material within the fume hood, use appropriate tools to gently sweep it up and place it in a sealed container for hazardous waste disposal.[6] Clean the area with a suitable solvent.
-
Major Spill: In the event of a larger spill, evacuate the area and notify your laboratory supervisor and institutional environmental health and safety (EHS) office immediately.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Remove all contaminated clothing immediately and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Wash the mouth out with water and seek immediate medical attention.[4]
Waste Disposal
All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste.[9][13]
-
Collect waste in a clearly labeled, sealable, and chemically compatible container.[6][9]
-
The label should include the chemical name and associated hazards.[9]
-
Store the waste container in a designated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[6][9]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour chemical waste down the drain.[3][9]
References
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- Imidazole SOP: Safety & Handling Procedures - Studylib.
- Material Safety Data Sheet - 1H-imidazole-4-carboxylic acid, 97% - Cole-Parmer.
- SAFETY DATA SHEET - 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester - Fisher Scientific. (2023).
- SAFETY DATA SHEET - Imidazole - Carl ROTH.
- SAFETY DATA SHEET - Imidazole-4-carboxylic acid - Fisher Scientific. (2025).
- Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem - NIH.
- SAFETY DATA SHEET - Imidazole - Sigma-Aldrich. (2024).
- Chemical Safety: Personal Protective Equipment - University of California, Santa Cruz.
- SAFETY DATA SHEET - Imidazole - Sigma-Aldrich. (2025).
- Protective Gear for Chemical Handling Must-Have Equipment - SAMS Solutions. (2024).
- 5 Types of PPE for Hazardous Chemicals - Hazmat School. (2022).
- 1-Methylimidazole-4-carboxylic acid 97 - Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

